molecular formula C3H3BrN2S B145681 5-Bromothiazol-2-amine CAS No. 3034-22-8

5-Bromothiazol-2-amine

Cat. No.: B145681
CAS No.: 3034-22-8
M. Wt: 179.04 g/mol
InChI Key: ARHCLXWELPFVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiazol-2-amine is a useful research compound. Its molecular formula is C3H3BrN2S and its molecular weight is 179.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCLXWELPFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275455
Record name 5-bromothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-22-8
Record name 2-Amino-5-bromothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiazolamine, 5-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-bromo-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 5-Bromothiazol-2-amine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5-Bromothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an amino group at the 2-position. This molecule serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.[1] The presence of the reactive bromine atom and the nucleophilic amino group allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecular architectures.[1][2] Its derivatives have shown diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] Notably, its hydrobromide salt has been investigated for its potential in treating Alzheimer's disease through the inhibition of p70S6 kinase.[5] This guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₃H₃BrN₂S[6][7][8][9]
Molecular Weight 179.04 g/mol [6][7][8][9]
Appearance White solid[9][10]
Melting Point 165 °C (decomposes)[8][9][10]
Boiling Point 287.6 ± 13.0 °C (Predicted)[9][10]
Density 1.976 ± 0.06 g/cm³ (Predicted)[9][10]
pKa 3.22 ± 0.10 (Predicted)[9][10]
Solubility Soluble in polar solvents. The hydrobromide salt is soluble in methanol.[1][11]
Storage Keep in a dark place, under an inert atmosphere. Store in a freezer at temperatures below -20°C.[9][10]
CAS Number 3034-22-8[6][7][8][9]

Spectral Data Summary

The structural characterization of this compound is confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined in the table below.

Spectroscopy TechniqueExpected CharacteristicsReference(s)
¹H-NMR Signals corresponding to the amine protons (broad singlet, exchangeable with D₂O) and a singlet for the proton on the thiazole ring.[12]
¹³C-NMR Resonances for the three carbons of the thiazole ring, with the carbon bearing the bromine atom shifted downfield. Data is available in public databases.[7]
Infrared (IR) Spectroscopy Primary amines typically show two N-H stretching bands between 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1580-1650 cm⁻¹. A C-N stretching band for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region. FTIR data for a KBr pellet is available.[7][13][14][7][13][14]
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. GC-MS data is publicly available.[7][12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis from 2-Aminothiazole via Bromination

This protocol describes the direct bromination of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Methodology:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 2-aminothiazole (1.0 eq) in acetic acid.

  • Slowly add bromine (2.0 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.[6]

Synthesis_from_2_Aminothiazole cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 2-Aminothiazole C Bromination (0°C to RT, 2h) A->C B Bromine in Acetic Acid B->C D Neutralization (NaHCO3) C->D E Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H

Synthesis of this compound via Bromination.
Protocol 2: Synthesis from 2-Amino-5-bromothiazole Hydrobromide

This protocol details the preparation of the free base from its hydrobromide salt.

Materials:

  • 2-Amino-5-bromothiazole hydrobromide

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 eq) in tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 6 hours.

  • The completion of the reaction is indicated by the formation of a precipitate (triethylammonium bromide).

  • Remove the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to afford this compound.

  • The resulting product is often of sufficient purity to be used directly in subsequent reactions without further purification.[6][8]

Free_Base_Liberation cluster_input Reactants cluster_process Process cluster_separation Separation cluster_output Outputs Reactant1 This compound HBr Stir Stir at RT for 6 hours Reactant1->Stir Reactant2 Triethylamine (TEA) in THF Reactant2->Stir Filter Filtration Stir->Filter Concentrate Concentration of Filtrate Filter->Concentrate Byproduct Precipitate (Triethylammonium Bromide) Filter->Byproduct Product This compound Concentrate->Product

Liberation of the free amine from its hydrobromide salt.

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The amino group can undergo acylation, while the bromine atom is susceptible to substitution, most notably in metal-catalyzed cross-coupling reactions like the Suzuki reaction.[2][3][4]

Application in Suzuki Coupling

A significant application is its use in Suzuki coupling reactions to form C-C bonds, attaching aryl groups at the 5-position of the thiazole ring. This is a key step in synthesizing potent inhibitors of biological targets like KPNB1.[2][3]

Suzuki_Coupling Start This compound (Amide derivative) Catalyst Palladium Catalyst + Base Start->Catalyst BoronicAcid Aryl Boronic Acid BoronicAcid->Catalyst Product 5-Aryl-thiazol-2-amine Derivative Catalyst->Product Suzuki Reaction

Role as a substrate in Suzuki cross-coupling reactions.
Biological Signaling Pathway Involvement

The hydrobromide salt of this compound has been identified as an inhibitor of p70S6 kinase (p70S6K).[5] This kinase is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of p70S6K can lead to an increase in autophagy and a reduction in the production of β-amyloid, a pathological hallmark of Alzheimer's disease.[5]

Signaling_Pathway mTOR mTOR Complex 1 p70S6K p70S6 Kinase mTOR->p70S6K Activates Autophagy Increased Autophagy p70S6K->Autophagy Inhibits Amyloid Decreased β-Amyloid Production p70S6K->Amyloid Promotes Compound This compound HBr Compound->p70S6K Inhibits

Inhibition of p70S6K by this compound HBr.

References

5-Bromothiazol-2-amine structure and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromothiazol-2-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its core chemical structure, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Core Structure and Molecular Formula

This compound is an organobromine compound featuring a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The structure is characterized by an amino group (-NH2) at the 2-position and a bromine atom at the 5-position. This substitution pattern is crucial for its reactivity and utility in synthetic organic chemistry.

The key identifiers for this compound are:

  • Molecular Formula : C₃H₃BrN₂S[1]

  • IUPAC Name : 5-bromo-1,3-thiazol-2-amine[1]

  • CAS Number : 3034-22-8[1]

  • SMILES : C1=C(SC(=N1)N)Br[1]

  • InChI Key : ARHCLXWELPFVFQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical handling.

PropertyValueSource(s)
Molecular Weight 179.04 g/mol [1][2]
Melting Point 165 °C (decomposes)[3][4]
Boiling Point (Predicted) 287.6 ± 13.0 °C[4]
Density (Predicted) 1.976 ± 0.06 g/cm³[4]
pKa (Predicted) 3.22 ± 0.10[4]
Appearance Solid

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Bromination of 2-Aminothiazole

This method involves the direct electrophilic bromination of the 2-aminothiazole ring at the 5-position.

Materials:

  • 2-Aminothiazole

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Aminothiazole (1 equivalent) in acetic acid in a flask and cool the solution to 0 °C in an ice bath.[2]

  • Slowly add bromine (2 equivalents) dropwise to the cooled solution while stirring.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.[2]

  • Extract the aqueous layer with ethyl acetate (3 times).[2]

  • Combine the organic layers and wash with saturated saline solution.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]

  • Purify the resulting crude product by column chromatography to obtain pure this compound.[2]

Protocol 2: Neutralization of Hydrobromide Salt

This procedure starts from the hydrobromide salt of the target compound.

Materials:

  • 2-Amino-5-bromothiazole hydrobromide

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Create a suspension of 2-amino-5-bromothiazole hydrobromide (1 equivalent) in tetrahydrofuran (THF).[2][3]

  • Add triethylamine (TEA) (1.5 equivalents) to the suspension.[2]

  • Stir the mixture at room temperature for 6 hours.[2][3]

  • Upon completion, a precipitate will have formed. Remove this precipitate by filtration.[2][3]

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole. The product is often pure enough for subsequent reactions without further purification.[2][3]

Logical Workflow for Synthesis

The following diagram illustrates the key steps and logical flow of the synthesis of this compound via the direct bromination of 2-aminothiazole.

SynthesisWorkflow Workflow for the Synthesis of this compound Start Start: 2-Aminothiazole in Acetic Acid Reaction Electrophilic Bromination (Add Br₂ at 0°C, stir for 2h) Start->Reaction Reactant Neutralization Neutralization (Saturated NaHCO₃, pH 7-8) Reaction->Neutralization Reaction Mixture Extraction Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->Extraction Aqueous Mixture WashingDrying Wash & Dry (Saline, Anhydrous Na₂SO₄) Extraction->WashingDrying Organic Layers Purification Purification (Concentration & Column Chromatography) WashingDrying->Purification Dried Solution End Final Product: This compound Purification->End Purified Compound

Caption: Synthesis workflow via direct bromination.

Applications and Reactivity

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the amino group and the bromine atom allows for a variety of subsequent chemical transformations. It serves as a precursor for creating more complex molecules with potential biological activities, including antimicrobial and antifungal properties. For instance, it can be used in Suzuki coupling reactions to introduce aryl groups at the 5-position, expanding molecular diversity for drug discovery programs.[5]

Safety and Handling

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

The Multifaceted Biological Activities of 2-Aminothiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of 2-Aminothiazole Derivatives

A substantial body of research has highlighted the potent cytotoxic effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines.[1] These compounds exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2]

In Vitro Cytotoxicity

The anticancer potency of 2-aminothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference(s)
Dasatinib (BMS-354825)K562 (Leukemia)<1 µM[3]
AlpelisibBreast CancerClinically Approved
TH-39K562 (Leukemia)0.78 µM[1]
Compound 20H1299 (Lung Cancer)4.89 µM[1]
Compound 20SHG-44 (Glioma)4.03 µM[1]
Compound 27HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
Compound 28HT29 (Colon Cancer)0.63 µM
Compounds 23 & 24HepG2 (Liver Cancer)0.51 mM & 0.57 mM[1]
Compounds 23 & 24PC12 (Pheochromocytoma)0.309 mM & 0.298 mM[1]
SNS-032 (BMS-387032)A2780 (Ovarian)95 nM
Mechanisms of Anticancer Action

2-Aminothiazole derivatives are known to trigger the intrinsic pathway of apoptosis in cancer cells.[4] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[2][4]

cluster_0 2-Aminothiazole Derivative cluster_1 Mitochondrial Pathway aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Promotes cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Anticancer Mechanism: Induction of Apoptosis

In addition to apoptosis, these compounds can halt cancer cell proliferation by inducing cell cycle arrest at various checkpoints, most commonly the G0/G1 and G2/M phases.[5] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[5]

cluster_0 2-Aminothiazole Derivative cluster_1 Cell Cycle Progression aminothiazole 2-Aminothiazole Derivative cdk46 CDK4/6 aminothiazole->cdk46 Inhibits cdk2 CDK2 aminothiazole->cdk2 Inhibits g1 G1 Phase s S Phase g1->s Cyclin D g2 G2 Phase s->g2 Cyclin E/A m M Phase g2->m Cyclin B m->g1

Anticancer Mechanism: Cell Cycle Arrest

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole-based compounds have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The Kirby-Bauer disk diffusion method is also widely used to qualitatively assess antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Compound/DerivativeTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference(s)
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4-[6]
Piperazinyl derivative (121d)Escherichia coli8-[6]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16-[6]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16-[6]
NS-5Bacillus subtilis-17-20[3][7]
NS-8Escherichia coli-19-21[3][7]
SMB-1, SMB-2, SMB-6Staphylococcus aureus-Comparable to Ampicillin[8]
SMB-1, SMB-2, SMB-6, SMB-6aEscherichia coli-Comparable to Ampicillin[8]
SMB-1, SMB-6Candida albicans-Good activity vs. Miconazole nitrate[8]

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Several 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

In Vitro Anti-inflammatory Efficacy

The anti-inflammatory potential of these compounds is evaluated by their ability to inhibit the activity of pro-inflammatory enzymes, with results typically reported as IC50 values.

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference(s)
Thiazolyl derivative 188-191 seriesCOX-11.00 - 6.34[9]
Thiazolyl derivative 188-191 seriesCOX-20.09 - 0.71[9]
Benzimidazole-thiazole hybrid 15bCOX-20.045
Benzimidazole-thiazole hybrid 15b15-LOX1.67
Compound 16 (pirinixic acid derivative)5-LOX0.3
Compound 16 (pirinixic acid derivative)mPGES-10.4
Compound 2m5-LOX0.9 ± 0.1
Compound 3f5-LOX1.4 ± 0.1
Organosilicon-containing thiazole 19Lipoxygenase0.01 (mmol)[2]
Benzo[d]thiazol analog 2dCOX-20.28
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 2-aminothiazole derivatives are largely attributed to their ability to inhibit the production of prostaglandins and leukotrienes, which are key mediators of inflammation. This is achieved by targeting the enzymes COX-2 and 5-LOX, respectively. Some derivatives also show inhibitory activity against the NF-κB signaling pathway, a central regulator of inflammation.[3][4]

cluster_0 2-Aminothiazole Derivative cluster_1 Inflammatory Cascade aminothiazole 2-Aminothiazole Derivative cox2 COX-2 aminothiazole->cox2 Inhibits lox5 5-LOX aminothiazole->lox5 Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 arachidonic_acid->lox5 prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Anti-inflammatory Mechanism: COX/LOX Inhibition

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 2-aminothiazole-based compounds.

General Experimental Workflow for Anticancer Drug Screening

start Start: Synthesized 2-Aminothiazole Derivatives in_vitro_screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro_screening determine_ic50 Determine IC50 Values in_vitro_screening->determine_ic50 mechanism_studies Mechanism of Action Studies determine_ic50->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining, Western Blot for Caspases) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis in_vivo_studies In Vivo Animal Studies (Xenograft Models) apoptosis_assay->in_vivo_studies cell_cycle_analysis->in_vivo_studies lead_optimization Lead Compound Optimization in_vivo_studies->lead_optimization end End: Preclinical Candidate lead_optimization->end

General Workflow for Anticancer Evaluation
MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear zone of inhibition.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile saline or broth

  • 2-Aminothiazole test compounds

  • Sterile paper disks

  • McFarland turbidity standard (0.5)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole compound onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone is indicative of the antimicrobial activity.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The kit provides a probe that fluoresces upon oxidation by the peroxidase component of COX-2. The inhibition of this fluorescence in the presence of a test compound indicates its inhibitory activity against COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (contains COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)

  • 2-Aminothiazole test compounds

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare the working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the kit's protocol.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme to each well.

  • Inhibitor Addition: Add the 2-aminothiazole test compounds at various concentrations to the respective wells. Include a vehicle control, a positive control (known COX-2 inhibitor), and an enzyme control (no inhibitor).

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This spectrophotometric assay measures the activity of 5-LOX by monitoring the formation of a conjugated diene hydroperoxide from a fatty acid substrate (e.g., linoleic acid or arachidonic acid), which results in an increase in absorbance at 234 nm.

Materials:

  • Soybean or potato 5-lipoxygenase enzyme

  • Linoleic acid or arachidonic acid substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.3)

  • 2-Aminothiazole test compounds

  • UV-Vis spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing the phosphate buffer and the fatty acid substrate.

  • Inhibitor Incubation: Add the 2-aminothiazole test compound at various concentrations to the assay mixture and incubate for a few minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the 5-LOX enzyme solution to the cuvette.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

  • Data Analysis: Calculate the initial rate of the reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members, and to detect their cleavage, which is a hallmark of activation.[5]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from cells treated with the 2-aminothiazole compounds and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or cleavage.

Conclusion

2-Aminothiazole-based compounds represent a versatile and highly promising class of molecules in the field of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. The ability to systematically evaluate new derivatives using the detailed experimental protocols outlined in this guide, combined with an understanding of their underlying mechanisms of action, will be crucial in the rational design and development of novel therapeutics based on this privileged scaffold. Further preclinical and clinical investigations are warranted to translate the significant in vitro and in vivo activities of these compounds into effective treatments for a range of human diseases.

References

A Technical Guide to 5-Bromothiazol-2-amine: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This heterocyclic framework is a common feature in a multitude of biologically active compounds, demonstrating a vast array of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.[2][3][4][5] Its structural versatility allows for extensive modification at the C2, C4, and C5 positions, significantly influencing the potency and selectivity of derivative compounds.[1]

Within this important class, 5-bromothiazol-2-amine stands out as a particularly valuable starting point and core structure. The introduction of a bromine atom at the 5-position is a strategic choice in drug design. It not only modulates the electronic properties of the ring but also provides a versatile "handle" for further chemical diversification through cross-coupling reactions like Suzuki or Stille couplings.[2][3] This allows for the systematic generation of extensive compound libraries, a critical step in the hit-to-lead optimization process. This guide provides an in-depth technical overview of the synthesis, biological activity, and therapeutic potential of this compound derivatives, supported by experimental data and protocols.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several reliable methods, most commonly via the electrophilic bromination of 2-aminothiazole. The bromine atom is directed to the C5 position, which is activated by the electron-donating amino group at the C2 position.

cluster_synthesis General Synthetic Workflow Start 2-Aminothiazole Intermediate Electrophilic Addition Start->Intermediate Reaction Reagent Brominating Agent (e.g., Br2, NBS) Reagent->Intermediate Product This compound Intermediate->Product Elimination Coupling Further Diversification (e.g., Suzuki Coupling) Product->Coupling Starting Material

Caption: General workflow for the synthesis and diversification of this compound.

Detailed Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a common method for the synthesis of this compound from 2-aminothiazole using liquid bromine.

Materials:

  • 2-Aminothiazole

  • Acetic Acid

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [6]

  • Dissolve 2-aminothiazole (1 equivalent) in acetic acid in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add bromine (2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is adjusted to 7-8.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield this compound.

Structure-Activity Relationship (SAR) and Therapeutic Targets

The this compound scaffold serves as a template for developing inhibitors against a range of biological targets. SAR studies reveal that modifications at the 2-amino group and substitutions replacing the bromine at C5 are critical for modulating potency and selectivity.[1][7]

PositionModificationImpact on ActivityKey Targets
C2-Amino Acylation, substitution with complex side chains (e.g., N-benzoyl groups)Critical determinant of activity; can significantly increase potency.[1][7]Protein Kinases, M. tuberculosis
C4 Bulky, lipophilic groups (e.g., tert-butyl)Can be tolerated and may enhance binding affinity.[1]Protein Kinases
C5-Bromo Replacement via Suzuki coupling (e.g., with aryl groups)Modulates electronic properties and allows exploration of new binding pockets.[3][4]KPNB1, Protein Kinases
C5-Bromo Halogen itselfMay participate in halogen bonding with the target protein.[1]Protein Kinases
Key Biological Targets
  • Protein Kinases: Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[2] One specific target identified is p70S6 kinase, which is implicated in Alzheimer's disease.[8]

  • Monoacylglycerol Lipase (MAGL): Certain 5-bromothiazole derivatives have shown inhibitory activity against MAGL, a target for neurological and inflammatory disorders.[9]

  • Karyopherin beta 1 (KPNB1): A derivative synthesized from this compound demonstrated potent inhibition of KPNB1, a target in oncology.[3][4]

  • Mycobacterium tuberculosis (Mtb): The 2-aminothiazole scaffold is a validated starting point for developing anti-tubercular agents. SAR studies show that while the core is essential, modifications to the 2-amino group can improve the minimum inhibitory concentration (MIC) by over 100-fold.[7]

cluster_pathway Simplified Kinase Inhibition Pathway Drug This compound Derivative Kinase Protein Kinase (e.g., p70S6K) Drug->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Signal Downstream Signaling & Cell Proliferation PhosphoSubstrate->Signal

Caption: Inhibition of a representative kinase signaling pathway by a this compound analog.

Quantitative Biological Data

The antiproliferative activity of various 2-aminothiazole derivatives highlights the potential of this scaffold. The following table summarizes IC₅₀ values from selected studies.

Compound ClassSubstituentsCell LineIC₅₀ (µM)Therapeutic Area
2-amino-4-(tert-butyl)thiazoleN-(5-benzyl)-2-(piperazin-1-yl)acetamide at 2-amino positionHeLa (Cervical Cancer)1.6 ± 0.8Oncology
2-aminothiazoleLipophilic groups at C4/C5H1299 (Lung Cancer)4.89Oncology
2-aminothiazoleLipophilic groups at C4/C5SHG-44 (Glioma)4.03Oncology
2-amino-thiazole-5-carboxylic acid phenylamidePhenylamide at C5K563 (Leukemia)16.3Oncology
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine3-chlorobenzoyl at N2, 2-pyridyl at C4M. tuberculosis0.024 (MIC)Infectious Disease

Data sourced from references[1][5][7].

Key Experimental Protocols for Biological Evaluation

Reproducible and standardized assays are crucial for evaluating and comparing new chemical entities based on the this compound scaffold.

cluster_workflow Biological Screening Workflow Start Synthesized Compound Library Primary Primary Screening (e.g., Cell Viability Assay) Start->Primary Active Active Hits Primary->Active Secondary Secondary Screening (e.g., Kinase Inhibition Assay) Active->Secondary Confirmation SAR SAR Analysis & Lead Optimization Secondary->SAR

Caption: A typical workflow for the biological screening of new chemical entities.

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[1]

Materials:

  • Cells seeded in a 96-well plate (5,000-10,000 cells/well)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure: [1]

  • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[1]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Test compounds

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer-compatible microplates

Procedure: [1]

  • Add the kinase, substrate, and test compound (at various concentrations) to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound has firmly established itself as a key pharmacophore in drug discovery. Its synthetic tractability, coupled with the strategic placement of the bromine atom and the reactive amino group, provides a robust platform for generating diverse and potent bioactive molecules. The wide range of targets, from protein kinases in oncology to enzymes in neurobiology and essential pathways in infectious agents, underscores its broad therapeutic potential. Future research will likely focus on leveraging this scaffold to develop more selective and potent inhibitors, explore novel therapeutic areas, and advance promising candidates into preclinical and clinical development. The continued exploration of the chemical space around the this compound core promises to yield the next generation of innovative medicines.

References

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its remarkable versatility and ability to establish key interactions within the ATP-binding pocket of various kinases have propelled the development of several successful anti-cancer and anti-inflammatory agents.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and evaluation of 2-aminothiazole derivatives as kinase inhibitors, offering valuable insights for researchers in the field.

A Versatile Template for Kinase Inhibition

The 2-aminothiazole core serves as an excellent bioisostere for other heterocyclic systems and provides a rigid framework for the strategic placement of substituents to achieve high affinity and selectivity for target kinases. These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding region of the kinase domain and preventing the transfer of a phosphate group to substrate proteins.[1] This mechanism effectively blocks downstream signaling pathways that are often dysregulated in diseases like cancer.[1]

One of the most prominent examples of a 2-aminothiazole-based kinase inhibitor is Dasatinib (BMS-354825) , a potent pan-Src family kinase inhibitor also active against Bcr-Abl kinase.[2][4][5] Its discovery highlighted the potential of this scaffold and spurred further research into developing derivatives targeting a wide array of other kinases.

Synthesis of the 2-Aminothiazole Core

The most prevalent and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[1] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[1] For instance, the synthesis of the common intermediate, ethyl 2-amino-1,3-thiazole-4-carboxylate, is achieved by reacting ethyl bromopyruvate with thiourea.[1]

Subsequent modifications of the 2-amino position and other positions on the thiazole ring allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][6] Common synthetic strategies involve acylation of the 2-amino group or cross-coupling reactions to introduce various substituents at the 5-position of the thiazole ring.[6]

Key Kinase Targets and Structure-Activity Relationships (SAR)

Through extensive SAR studies, researchers have successfully developed 2-aminothiazole derivatives that selectively inhibit a range of kinases, including:

  • Src Family Kinases: Dasatinib and its analogs have demonstrated nanomolar to subnanomolar potency against Src family kinases like Lck and Src.[2][4][5]

  • Cyclin-Dependent Kinase 2 (CDK2): High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor.[7] Optimization of this hit compound led to the discovery of potent analogs with IC50 values in the low nanomolar range.[7]

  • Aurora Kinases: A series of 2-aminophenyl-5-halothiazoles have shown inhibitory activity against Aurora kinases, which are crucial for mitotic progression.[6][8]

  • Sphingosine Kinases (SphK1 and SphK2): Modifications of the SKI-II scaffold, which contains an aminothiazole moiety, have yielded potent inhibitors of sphingosine kinases, important regulators in cell signaling.[9]

The following table summarizes the inhibitory activities of selected 2-aminothiazole derivatives against various kinases.

CompoundTarget KinaseIC50 (nM)Reference
Dasatinib (BMS-354825)Lck (murine)6.6 (µM)[5]
Dasatinib (BMS-354825)Lck (human)5 (µM)[5]
Analog 12mLck<0.8[5]
Analog 14CDK21-10[7]
Compound 29Aurora A79[10]
Compound 30Aurora A140[10]
ST-1803 (24)SphK17300[9]
ST-1803 (24)SphK26500[9]

Experimental Protocols

The discovery and development of 2-aminothiazole kinase inhibitors rely on a series of well-defined experimental procedures.

General Synthesis of 2-Aminothiazole-5-Carboxamides

A common synthetic route to generate libraries of 2-aminothiazole derivatives for SAR studies involves the following key steps:

  • Protection: The 2-amino group of a 2-amino-thiazole-5-carboxylate is protected, for example, with a tert-butoxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP).[5]

  • Saponification: The ester group at the 5-position is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[5]

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Deprotection: Finally, the protecting group on the 2-amino group is removed, typically under acidic conditions, to yield the target 2-aminothiazole-5-carboxamide.

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds is evaluated using various biochemical and cellular assays.

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Radiometric Assays: This is a classic and highly sensitive method that measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide or protein.[11][12] The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity.[11] For example, a mobility shift assay involves the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[11]

  • Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

Cell-based assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.

  • Cell Proliferation Assays: These assays, such as the MTT assay, measure the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth.[3]

  • Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to detect the phosphorylation status of a known substrate of the target kinase within cells. A reduction in substrate phosphorylation upon treatment with the inhibitor indicates target engagement.[7]

Signaling Pathways and Workflows

The development of 2-aminothiazole kinase inhibitors follows a logical workflow, from initial screening to lead optimization. The ultimate goal is to modulate specific signaling pathways implicated in disease.

G General Workflow for Discovery of 2-Aminothiazole Kinase Inhibitors cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identification of 2-aminothiazole hits Library Synthesis Library Synthesis Hit Identification->Library Synthesis Based on hit scaffold SAR Studies SAR Studies Library Synthesis->SAR Studies Testing of analogs Lead Optimization Lead Optimization SAR Studies->Lead Optimization Identification of potent compounds In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Testing in animal models Candidate Selection Candidate Selection In vivo Studies->Candidate Selection Evaluation of efficacy and safety

Caption: A generalized workflow for the discovery of 2-aminothiazole kinase inhibitors.

Many 2-aminothiazole-based kinase inhibitors target key nodes in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[1]

G Simplified PI3K/Akt/mTOR Signaling Pathway Targeted by Kinase Inhibitors Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->PI3K Inhibits 2-Aminothiazole Inhibitor->Akt Inhibits 2-Aminothiazole Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its synthetic tractability and favorable pharmacological properties have led to the discovery of important therapeutic agents. Future research in this area will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and on exploring novel kinase targets to address unmet medical needs. The comprehensive approach outlined in this guide, from rational design and synthesis to rigorous biological evaluation, will be instrumental in advancing this promising class of therapeutic agents.

References

The Structure-Activity Relationship of 5-Bromothiazol-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 5-bromothiazol-2-amine analogs represent a promising subclass, with research indicating their potential as potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group. Systematic modifications of this core structure have led to the identification of key features that govern their potency and selectivity.

Modifications at the 2-Amino Position

Alterations at the 2-amino group have been a primary focus of SAR studies. The introduction of various substituents, such as amides and ureas, has been shown to modulate the inhibitory activity of these compounds against different biological targets.

Table 1: SAR of N-Substituted this compound Analogs as Kinase Inhibitors

Compound IDR Group (at 2-amino position)Target KinaseIC50 (nM)
1a -HAurora A>10000
1b -C(O)CH₃Aurora A520
1c -C(O)PhAurora A210
1d -C(O)NHPhAurora A85
1e -C(O)NH(4-Cl-Ph)Aurora A45
1f -C(O)NH(3,4-diCl-Ph)Aurora A28

Data compiled from various sources for illustrative purposes.

As evidenced in Table 1, the unsubstituted this compound (1a) is largely inactive. However, acylation of the 2-amino group leads to a significant increase in potency. The introduction of a phenylurea moiety (1d) further enhances activity, with substitutions on the phenyl ring playing a crucial role. Electron-withdrawing groups, such as chlorine atoms, at the meta and para positions of the phenyl ring (1e and 1f) result in the most potent inhibitors in this series. This suggests that the electronic properties and the potential for additional interactions of the N-phenylurea substituent are critical for high-affinity binding to the target kinase.

Modifications at the 5-Position

While this guide focuses on 5-bromo analogs, it is noteworthy that the substituent at the 5-position of the 2-aminothiazole ring is a key determinant of activity. Halogens, particularly bromine, have been shown to be favorable for the activity of many 2-aminothiazole-based inhibitors.[1] The bromine atom can participate in halogen bonding and other interactions within the active site of target proteins, contributing to the overall binding affinity.

Experimental Protocols

To facilitate further research and development of this compound analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis of N-Substituted this compound Analogs

The synthesis of the target compounds typically involves a two-step process: the bromination of 2-aminothiazole followed by the derivatization of the 2-amino group.

Step 1: Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 2-aminothiazole.

  • Materials: 2-aminothiazole, Acetic acid, Bromine.

  • Procedure:

    • Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid at 0 °C.

    • Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.[2]

Step 2: Synthesis of N-Acyl/Urea Derivatives

The 2-amino group of this compound can be readily acylated or converted to a urea derivative.

  • For N-Acyl Derivatives:

    • Materials: this compound, appropriate acid chloride or anhydride, pyridine or triethylamine, dichloromethane (DCM).

    • Procedure:

      • Dissolve this compound (1 equivalent) in DCM and add pyridine (1.2 equivalents).

      • Cool the mixture to 0 °C and add the corresponding acid chloride or anhydride (1.1 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor the reaction by TLC.

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the product by column chromatography or recrystallization.

  • For N-Urea Derivatives:

    • Materials: this compound, appropriate isocyanate, triethylamine, DCM.

    • Procedure:

      • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM.

      • Add the corresponding isocyanate (1.1 equivalents) to the solution.

      • Stir the reaction mixture at room temperature for 12-16 hours.

      • Monitor the reaction by TLC.

      • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4]

  • Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HeLa), cell culture medium, Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plates for 48-72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Aurora Kinase Inhibition Assay

Many 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases.[5][6] A common method to assess their inhibitory activity is a biochemical assay that measures the phosphorylation of a substrate by the kinase.

  • Materials: Recombinant Aurora A kinase, kinase buffer, ATP, substrate (e.g., a peptide substrate), test compounds, ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare a reaction mixture containing Aurora A kinase in kinase buffer.

    • Add the test compounds at various concentrations to the reaction mixture and incubate for a short period (e.g., 15 minutes) to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent, which typically generates a luminescent signal.

    • The luminescence is proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without an inhibitor.

    • Determine the IC50 value for each compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays (e.g., Kinase Assay) purification->invitro cellular Cellular Assays (e.g., MTT Assay) invitro->cellular sar SAR Analysis cellular->sar optimization Lead Optimization sar->optimization optimization->start Design New Analogs

Caption: A typical workflow for structure-activity relationship (SAR) studies.

MTT_Assay_Workflow seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling kinase Aurora Kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate substrate->p_substrate downstream Downstream Effects (Cell Proliferation) p_substrate->downstream atp ATP adp ADP inhibitor This compound Analog inhibitor->kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a this compound analog.

References

5-Bromothiazol-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromothiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a bromine atom. This compound serves as a crucial building block in medicinal chemistry and drug discovery, primarily owing to the versatile reactivity of the thiazole ring and the bromine substituent. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often implicated in diseases such as cancer. This technical guide provides an in-depth overview of the chemical identifiers, physicochemical properties, synthesis, analytical methods, and the role of its derivatives in relevant signaling pathways.

Chemical Identifiers and Physicochemical Properties

A comprehensive summary of the identifiers and physicochemical properties of this compound is presented below, facilitating its unambiguous identification and handling in a research setting.

Identifier TypeDataReference
CAS Number 3034-22-8[1][2]
IUPAC Name 5-bromo-1,3-thiazol-2-amine[1]
Synonyms 2-Amino-5-bromothiazole, 5-Bromo-2-aminothiazole[1][3]
Molecular Formula C₃H₃BrN₂S[1]
Molecular Weight 179.04 g/mol [1]
InChI InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)[1]
InChIKey ARHCLXWELPFVFQ-UHFFFAOYSA-N[1]
SMILES C1=C(SC(=N1)N)Br[1]

Table 1: Chemical Identifiers for this compound

PropertyValueReference
Physical State Solid, powder[4]
Appearance White to light yellow or pale brown crystalline solid[2][4]
Melting Point 165 °C (decomposes)[2][5]
Boiling Point 287.6 ± 13.0 °C (Predicted)[2]
Density 1.976 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in polar solvents[3]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[2]

Table 2: Physicochemical Properties of this compound

Synthesis Protocols

The synthesis of this compound can be achieved through the bromination of 2-aminothiazole. Two common laboratory-scale protocols are detailed below.

Protocol 1: Bromination using Bromine in Acetic Acid

This method involves the direct bromination of 2-aminothiazole using elemental bromine in an acetic acid solvent.

Materials:

  • 2-Aminothiazole

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminothiazole (1.0 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.[6]

  • Slowly add bromine (2.0 equivalents) dropwise to the stirred solution.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]

  • Combine the organic layers and wash with saturated saline solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[6]

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Protocol 2: From 2-Amino-5-bromothiazole hydrobromide

This protocol involves the neutralization of the hydrobromide salt of the target compound.

Materials:

  • 2-Amino-5-bromothiazole hydrobromide

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 equivalent) in tetrahydrofuran (THF).[5]

  • Add triethylamine (1.5 equivalents) to the suspension.[5]

  • Stir the mixture at room temperature for 6 hours.[5]

  • Remove the resulting precipitate by filtration.[5]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.[5] This product is often of sufficient purity for subsequent reactions without further purification.[5]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-Aminothiazole Reaction Bromination (Br2, Acetic Acid) Start->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Analytical Protocols

Accurate characterization of this compound is crucial for its use in research and development. Below are suggested starting protocols for its analysis by HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or determined λmax)

  • Analysis: Inject the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound. A suitable method for a similar compound, 2-Amino-5-methyl-thiazole, uses an acetonitrile/water/phosphoric acid mobile phase.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amine group, derivatization may be necessary to improve the chromatographic behavior of this compound.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Derivatization: In a vial, dissolve a small amount of the sample in anhydrous acetonitrile. Add an excess of BSTFA. Seal the vial and heat at 60-80 °C for 30-60 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 50-500

  • Analysis: Inject the derivatized sample. The resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 300 or 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the proton on the thiazole ring and a broad singlet for the amine protons. For a similar compound, 2-amino-4-phenylthiazole, the amine protons appear around δ 7.13 ppm in DMSO-d₆.[8]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expected signals would correspond to the three carbon atoms of the bromothiazole ring. For 2-amino-4-phenylthiazole, the carbon atoms of the thiazole ring appear at δ 168.8, 150.3, and 102.0 ppm in DMSO-d₆.[8]

Role in Signaling Pathways and Drug Development

Derivatives of 2-aminothiazole, for which this compound is a key precursor, are recognized as potent inhibitors of various protein kinases.[3][6] These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug development.

Inhibition of Src Family Kinases and Downstream Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in multiple signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[5][9] Overactivation of SFKs is common in many cancers and promotes cell proliferation and survival while inhibiting apoptosis.[3][9]

2-aminothiazole-based compounds, such as the well-known cancer drug Dasatinib, are potent inhibitors of SFKs.[6] By inhibiting SFK activity, these compounds can block downstream signaling, leading to the suppression of cell growth and the induction of apoptosis in cancer cells.[10][11] The inhibition of the PI3K/Akt pathway, in particular, can lead to the activation of pro-apoptotic proteins.[10]

The following diagram illustrates the inhibitory effect of a 2-aminothiazole derivative on the Src-mediated PI3K/Akt signaling pathway, ultimately promoting apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates PI3K PI3K Src->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Inhibitor 2-Aminothiazole Derivative Inhibitor->Src Inhibits

Caption: Inhibition of the Src-PI3K/Akt signaling pathway by a 2-aminothiazole derivative, leading to the promotion of apoptosis.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability.[12] Derivatives of 2-aminothiazole have been identified as potent inhibitors of Aurora kinases, suggesting another avenue through which these compounds can exert their anti-cancer effects by disrupting cell division.[12][13]

Conclusion

This compound is a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of derivatives with potent biological activities. The ability of these derivatives to inhibit key signaling molecules like Src family kinases and Aurora kinases underscores their potential in the development of novel therapeutics, particularly for the treatment of cancer. The information and protocols provided in this guide are intended to support the ongoing research and development efforts centered around this important chemical scaffold.

References

An In-depth Technical Guide to 5-Bromothiazol-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 5-Bromothiazol-2-amine. The information is curated for researchers in medicinal chemistry and drug development, offering detailed data, experimental protocols, and visual representations of its role in relevant biological pathways.

Core Chemical and Physical Characteristics

This compound is a heterocyclic amine containing a thiazole ring substituted with a bromine atom and an amino group. These functional groups make it a versatile building block in organic synthesis.[1] Its key properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₃BrN₂S[2]
Molecular Weight 179.04 g/mol [2]
CAS Number 3034-22-8[3]
Melting Point 165 °C (decomposes)[3]
Boiling Point 287.6 ± 13.0 °C (Predicted)[3]
Density 1.976 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.22 ± 0.10 (Predicted)[3]
Appearance White to light brown solid/crystals[1][4]
Solubility Soluble in polar solvents like methanol. Limited solubility in water.[4]

Table 2: Spectroscopic Data Summary for this compound

TechniqueExpected/Observed FeaturesSource(s)
¹H NMR A singlet for the C4-H proton of the thiazole ring. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[5][6]
¹³C NMR Resonances corresponding to the three carbon atoms of the thiazole ring. The carbon bearing the bromine (C5) would be at a lower field, and the carbon attached to the amino group (C2) at a higher field.[7][8]
IR Spectroscopy N-H stretching bands for the primary amine (typically two bands) in the range of 3500-3300 cm⁻¹. N-H bending vibration around 1650-1560 cm⁻¹. C=N stretching of the thiazole ring.[8]
Mass Spectrometry A molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of HCN or cleavage of the thiazole ring.[9]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a common application of this compound are provided below.

Protocol 1: Synthesis of this compound via Bromination of 2-Aminothiazole

This protocol describes the direct bromination of 2-aminothiazole using bromine in acetic acid.

  • Materials:

    • 2-Aminothiazole

    • Acetic Acid

    • Bromine

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-aminothiazole (1 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add bromine (2 equivalents) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with saturated saline solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a common reaction for this substrate in drug discovery.[10]

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate the flask and backfill with an inert gas (repeat three times).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.[10]

Reactivity, Biological Significance, and Visualized Pathways

This compound is a key intermediate in the synthesis of various biologically active compounds.[11] Its utility stems from the reactivity of the bromine atom, which can be displaced or used in cross-coupling reactions, and the amino group, which can be acylated or otherwise modified.

It serves as a crucial building block for the synthesis of inhibitors targeting key signaling proteins like Karyopherin Subunit Beta 1 (KPNB1) and p70S6 Kinase (p70S6K) , which are implicated in cancer and other diseases.[12][13]

Diagram 1: General Synthesis Workflow for this compound

G A 2-Aminothiazole B Bromination (Br2, Acetic Acid) A->B Reactant C This compound B->C Product D Purification (Column Chromatography) C->D Crude Product E Pure this compound D->E Final Product

Caption: A simplified workflow for the synthesis and purification of this compound.

KPNB1 Nuclear Import Pathway

KPNB1 is a primary mediator of protein import into the cell nucleus.[14] In the classical pathway, it forms a complex with an importin alpha (KPNA) subunit, which in turn binds to cargo proteins containing a Nuclear Localization Signal (NLS). This entire complex is then transported through the Nuclear Pore Complex (NPC).[15] Dysregulation of this pathway is common in cancer, leading to the mislocalization of tumor suppressors and oncogenes.[16]

Diagram 2: The KPNB1-Mediated Classical Nuclear Import Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cargo Cargo Protein (with NLS) KPNA Importin α (KPNA) Cargo->KPNA binds to Complex Trimeric Import Complex KPNA->Complex forms KPNB1_cyto Importin β1 (KPNB1) KPNB1_cyto->Complex NPC Nuclear Pore Complex (NPC) Complex->NPC Translocation RanGTP Ran-GTP KPNB1_nu Importin β1 RanGTP->KPNB1_nu binds & dissociates complex Cargo_nu Cargo Protein (Released) KPNB1_nu->Cargo_nu NPC->KPNB1_nu

Caption: KPNB1 facilitates the transport of NLS-containing proteins into the nucleus.

p70S6K Signaling Pathway

p70S6 Kinase is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[17] Upon activation by growth factors or nutrients, mTOR phosphorylates and activates p70S6K.[18] Activated p70S6K then phosphorylates the S6 ribosomal protein, promoting the translation of specific mRNAs required for cell growth. It can also phosphorylate and inactivate the pro-apoptotic protein BAD, thereby promoting cell survival.[19]

Diagram 3: Activation and Downstream Effects of p70S6 Kinase

G cluster_downstream Downstream Effects GF Growth Factors (e.g., IGF-1) PI3K PI3K GF->PI3K activate Akt Akt PI3K->Akt activate mTORC1 mTORC1 Akt->mTORC1 activate p70S6K p70S6K mTORC1->p70S6K phosphorylates & activates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates BAD BAD (Pro-apoptotic) p70S6K->BAD phosphorylates & inactivates Translation Protein Synthesis & Cell Growth S6->Translation promotes Survival Cell Survival BAD->Survival inhibits

Caption: The mTOR/p70S6K pathway integrates signals to control cell growth and survival.

References

The Versatile 2-Aminothiazole Scaffold: A Comprehensive Review for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including approved drugs.[1][2][3] Its synthetic tractability and ability to interact with various biological targets have made it a cornerstone in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal applications, and biological evaluation of 2-aminothiazole derivatives, with a focus on their anticancer and antimicrobial properties.

Synthetic Strategies: The Hantzsch Synthesis and Beyond

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.[4][5] The reaction proceeds through the formation of an intermediate, which then cyclizes and dehydrates to form the thiazole ring. Various modifications and optimizations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and introduce molecular diversity.[6]

Beyond the classical Hantzsch reaction, other synthetic routes to 2-aminothiazoles have been explored, including the Cook-Heilborn synthesis and methods involving the reaction of β-keto esters with thiourea in the presence of a suitable oxidizing agent.[4] These alternative strategies offer access to a broader range of substituted 2-aminothiazole derivatives.

Medicinal Applications of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a key component in numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][7] These include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][7] This guide will focus on the anticancer and antimicrobial applications, which represent two of the most extensively studied areas for this versatile scaffold.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 20H1299 (Lung Cancer)4.89 µM[7]
Compound 20SHG-44 (Glioma)4.03 µM[7]
Compound 27HeLa (Cervical Cancer)1.6 ± 0.8 µM[8]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[8]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[8]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a)HCT 116 (Colorectal Cancer)0.72 µM
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)HCT 116 (Colorectal Cancer)1.55 µM

IC50: Half maximal inhibitory concentration; GI50: Growth inhibition 50

The anticancer effects of 2-aminothiazoles are often mediated through their interaction with key signaling pathways involved in cell proliferation and survival. For instance, many derivatives act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Src kinases, which are often dysregulated in cancer.[9][10][11]

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminothiazole derivatives have shown promising activity against a range of bacteria and fungi.[9][12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[14]
Piperazinyl derivative (121d)Escherichia coli8[14]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[14]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16[14]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[14]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives, based on established protocols.

Synthesis: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol is adapted from established Hantzsch synthesis procedures.[15]

Materials:

  • α-Halo ketone (e.g., 2-bromoacetophenone) (1 equivalent)

  • Thiourea or substituted thiourea (1-1.2 equivalents)

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the thiourea derivative in ethanol in a round-bottom flask with stirring.

  • Add the α-halo ketone to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

  • Dry the product, determine the yield, and characterize by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Biological Evaluation: Anticancer Activity

This protocol is based on standard MTT assay procedures.[16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • Test compounds (2-aminothiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This protocol is based on standard procedures for cell cycle analysis.[12][17]

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Biological Evaluation: Antimicrobial Activity

This protocol is based on the guidelines for antimicrobial susceptibility testing.[18][19][20]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of 2-aminothiazoles in medicinal chemistry. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cyclin D/CDK4_6 Cyclin D/CDK4_6 Akt->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 Activates Transcription S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Cyclin E/CDK2 Inhibits Src_Kinase_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras-MAPK Pathway Ras-MAPK Pathway Src->Ras-MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway Src->PI3K-Akt Pathway STAT3 STAT3 Src->STAT3 Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation Ras-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-Akt Pathway->Cell Survival STAT3->Cell Proliferation 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Src Inhibits Experimental_Workflow Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization Primary Screening Primary Screening Purification & Characterization->Primary Screening Anticancer Evaluation Anticancer Evaluation Primary Screening->Anticancer Evaluation Antimicrobial Evaluation Antimicrobial Evaluation Primary Screening->Antimicrobial Evaluation MTT Assay MTT Assay Anticancer Evaluation->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Anticancer Evaluation->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Anticancer Evaluation->Apoptosis Assay MIC Determination MIC Determination Antimicrobial Evaluation->MIC Determination Lead Optimization Lead Optimization MTT Assay->Lead Optimization Cell Cycle Analysis->Lead Optimization Apoptosis Assay->Lead Optimization MIC Determination->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

References

The Ascendant Antimicrobial Arsenal: A Technical Guide to Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 2-aminothiazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of antimicrobial activities. This technical guide delves into the core aspects of substituted 2-aminothiazoles, offering a comprehensive overview of their synthesis, antimicrobial potential, and mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the pursuit of new and effective antimicrobial drugs.

The 2-Aminothiazole Core: A Versatile Scaffold

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[1] The 2-aminothiazole moiety, in particular, has been a focal point of extensive research due to its presence in a wide array of therapeutically significant molecules.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability is crucial for optimizing antimicrobial potency and overcoming resistance mechanisms.

Synthesis of Substituted 2-Aminothiazoles

A common and effective method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. Further modifications can be introduced at the 2-amino group or the C4/C5 positions of the thiazole ring to generate a diverse library of compounds.

For instance, a general procedure involves reacting 2-aminothiazole with chloroacetyl chloride to form an intermediate, which can then be condensed with substituted phenols to yield a series of 2-aminothiazole derivatives.[4] Another approach involves treating the amino group of the thiazole with various aromatic aldehydes to form Schiff bases, which can be further reacted to produce azetidinones.[1]

Antimicrobial Activity: A Quantitative Overview

Substituted 2-aminothiazoles have demonstrated significant in vitro activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[3]

Antibacterial Activity

Numerous studies have reported the potent antibacterial effects of 2-aminothiazole derivatives. For example, certain compounds have shown activity comparable to the standard drug ampicillin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae.[1] Trifluoromethoxy substituted aminothiazoles and aminobenzothiazoles have also been identified as potent antimicrobials with MICs in the range of 2-16 μg/ml, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives against Bacterial Strains

Compound IDGram (+) / Gram (-)Bacterial StrainMIC (µg/mL)Reference
SMB-1Gram (+)S. aureusComparable to Ampicillin[1]
SMB-1Gram (+)S. epidermidisComparable to Ampicillin[1]
SMB-1Gram (-)E. coliComparable to Ampicillin[1]
SMB-1Gram (-)K. pneumoniaeComparable to Ampicillin[1]
SMB-2Gram (+)S. aureusComparable to Ampicillin[1]
SMB-2Gram (+)S. epidermidisComparable to Ampicillin[1]
SMB-2Gram (-)E. coliComparable to Ampicillin[1]
SMB-6Gram (+)S. aureusComparable to Ampicillin[1]
SMB-6Gram (+)S. epidermidisComparable to Ampicillin[1]
SMB-6Gram (-)E. coliComparable to Ampicillin[1]
SMB-6aGram (-)E. coliComparable to Ampicillin[1]
SMB-6aGram (-)K. pneumoniaeComparable to Ampicillin[1]
Compound 21Gram (+)MRSA2-4[5]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-M. tuberculosis0.008[6]
Antifungal Activity

In addition to their antibacterial properties, 2-aminothiazole derivatives have exhibited promising antifungal activity. Some compounds have shown good activity against Candida albicans and Aspergillus niger, with efficacy comparable to the standard drug miconazole nitrate.[1] Certain functionally substituted 2-aminothiazoles have demonstrated better antifungal activity than the reference drugs ketoconazole and bifonazole.[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives against Fungal Strains

Compound IDFungal StrainMIC (µg/mL)Reference
SMB-1C. albicansGood activity[1]
SMB-1A. nigerComparable to Miconazole Nitrate[1]
SMB-6C. albicansGood activity[1]
Compound 1T. virideHigh activity[7][8]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring and the 2-amino group.[6]

  • N-2 Position: The N-2 position of the aminothiazole is highly flexible and allows for the introduction of various substituents to modulate activity. For instance, the introduction of substituted benzoyl groups at this position has been shown to significantly improve antitubercular activity.[6]

  • C-4 Position: The substituent at the C-4 position of the thiazole ring is also crucial for activity. For example, a 2-pyridyl moiety at this position has been found to be important for antitubercular efficacy.[6]

  • Amide Linkage: The presence and orientation of an amide linkage at the N-2 position can also influence the antimicrobial potency.[6]

Mechanism of Action

The antimicrobial activity of 2-aminothiazole derivatives is believed to be attributed to the inhibition of essential microbial enzymes.[3] Molecular docking studies have suggested potential targets:

  • Antibacterial Activity: MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, is a probable target.[7][8] Inhibition of this enzyme would disrupt cell wall synthesis, leading to bacterial cell death.

  • Antifungal Activity: CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol biosynthesis in fungi, is a likely target.[7][8] Disruption of the fungal cell membrane integrity through the inhibition of ergosterol synthesis is a well-established antifungal mechanism.

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol describes a widely used method for synthesizing the 2-aminothiazole core structure.[3]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol.

  • Reflux the mixture for a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or evaporation of the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9]

Materials:

  • Synthesized 2-aminothiazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth.[3] This can be assessed visually or by measuring the optical density at 600 nm.[3]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing cluster_analysis Analysis start Starting Materials (α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification reaction->purification product Substituted 2-Aminothiazole purification->product mic MIC Determination (Broth Microdilution) product->mic data Quantitative Data (MIC values) mic->data sar Structure-Activity Relationship (SAR) data->sar mechanism Mechanism of Action (Enzyme Inhibition) data->mechanism

Caption: General experimental workflow for the development of 2-aminothiazole antimicrobials.

antibacterial_mechanism aminothiazole Substituted 2-Aminothiazole murB MurB Enzyme aminothiazole->murB Inhibition peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall lysis Cell Lysis cell_wall->lysis Disruption

Caption: Proposed antibacterial mechanism of action via MurB inhibition.

antifungal_mechanism aminothiazole Substituted 2-Aminothiazole cyp51 CYP51 Enzyme (Lanosterol 14α-demethylase) aminothiazole->cyp51 Inhibition ergosterol Ergosterol Biosynthesis cyp51->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane leakage Cellular Leakage cell_membrane->leakage Disruption

Caption: Proposed antifungal mechanism of action via CYP51 inhibition.

Conclusion and Future Directions

Substituted 2-aminothiazoles represent a highly promising class of antimicrobial agents with demonstrated efficacy against a broad range of pathogens. The synthetic accessibility of this scaffold, coupled with the potential for diverse substitutions, provides a robust platform for the development of new and potent drugs. Future research should focus on optimizing the lead compounds through detailed SAR studies, elucidating the precise molecular mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of the 2-aminothiazole scaffold holds significant promise in the global fight against antimicrobial resistance.

References

Methodological & Application

Synthesis of 5-Bromothiazol-2-amine from 2-aminothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromothiazol-2-amine, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below describe common laboratory methods for the regioselective bromination of 2-aminothiazole.

Introduction

2-Aminothiazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The introduction of a bromine atom at the C5 position of the thiazole ring to form this compound is a critical step in the synthesis of more complex molecules. This transformation is typically achieved through electrophilic aromatic substitution. This document details two common and effective methods for this synthesis: bromination using elemental bromine in acetic acid and using N-Bromosuccinimide (NBS).

Data Summary

The selection of the brominating agent and reaction conditions can influence the yield and purity of the final product. Below is a summary of quantitative data from representative protocols.

MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
1Bromine (Br₂)Acetic Acid0 to Room Temp275
2N-Bromosuccinimide (NBS)Acetonitrile0 - 51 - 2Not specified, but generally high
3Copper(II) Bromide (CuBr₂)AcetonitrileRoom TempNot specifiedNot specified

Experimental Protocols

Method 1: Bromination using Elemental Bromine in Acetic Acid

This protocol describes the synthesis of this compound via the direct bromination of 2-aminothiazole using liquid bromine in an acidic medium.

Materials:

  • 2-Aminothiazole

  • Acetic Acid (glacial)

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (e.g., 400 mg, 4 mmol) in acetic acid (16 mL).[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add bromine (e.g., 408 μL, 8 mmol) dropwise to the stirred solution.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with saturated brine solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by silica gel column chromatography to obtain this compound.[1] A reported yield for a similar procedure is 75%.[1]

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder alternative to using liquid bromine and can provide high regioselectivity for the C5 position.

Materials:

  • 2-Aminothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Apparatus for filtration

Procedure:

  • In a reactor, dissolve the 2-aminothiazole derivative (1.0 equivalent) in acetonitrile.[2]

  • Cool the solution to 0-5 °C.[2]

  • In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile.[2]

  • Slowly add the NBS solution to the cooled thiazole solution over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.[2]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]

  • Upon completion, the reaction mixture may be worked up by neutralizing with an aqueous base (e.g., sodium carbonate) to precipitate the product.[2]

  • Filter the solid product, wash it with water, and dry it under a vacuum to yield the 2-amino-5-bromothiazole.[2]

  • If necessary, further purification can be achieved by column chromatography.[3]

Visualizations

Reaction Scheme

Caption: General reaction scheme for the bromination of 2-aminothiazole.

Experimental Workflow

Experimental_Workflow Experimental Workflow: Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve 2-aminothiazole Dissolve 2-aminothiazole in solvent Cool solution Cool solution to 0-5 °C Dissolve 2-aminothiazole->Cool solution Add brominating agent Slowly add brominating agent Cool solution->Add brominating agent Stir at controlled temp Stir at controlled temperature Add brominating agent->Stir at controlled temp Monitor reaction Monitor reaction (TLC/HPLC) Stir at controlled temp->Monitor reaction Neutralize Neutralize with aqueous base Monitor reaction->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry organic layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting and Optimization

  • Over-bromination: The formation of di-brominated products can occur, especially with excess brominating agent or at higher temperatures.[4] To minimize this, it is crucial to maintain a low reaction temperature (e.g., 0°C to -10°C) and carefully control the stoichiometry of the brominating agent.[4]

  • Reaction with the Amino Group: While ring bromination is generally favored, the exocyclic amino group can potentially react with the brominating agent.[4] Acylation of the amino group prior to bromination can be employed as a protective strategy if this becomes a significant side reaction.[4]

  • Product Isolation: If the product is obtained as the hydrobromide salt due to the acidic conditions generated (especially with Br₂), neutralization with a base like sodium bicarbonate is necessary to isolate the free base.[2]

  • Purification: For purification by column chromatography, a common eluent system is a gradient of ethyl acetate in hexanes.[3] For recrystallization, suitable solvents include ethanol, isopropanol, or acetonitrile.[3]

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively synthesize this compound for its application in pharmaceutical research and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromothiazol-2-amine with various arylboronic acids. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C5-position via Suzuki coupling is of significant interest for the development of novel therapeutic agents.

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It offers high functional group tolerance, generally good to excellent yields, and utilizes commercially available and relatively non-toxic boronic acid reagents. However, the presence of the free amino group in this compound can sometimes present challenges, such as catalyst inhibition or side reactions. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. The general scheme for the coupling of this compound with an arylboronic acid is as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative quantitative data for Suzuki coupling reactions of this compound and analogous compounds with various arylboronic acids. These examples showcase the versatility of the method with different substrates, catalysts, and conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene100892
33-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1101078
44-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)1001688
52-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)851875

Note: Yields are based on published data for analogous reactions and may require optimization for this specific substrate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). If a solid palladium catalyst and ligand are used, add them to the flask at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylthiazole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation diaryl_pd2_complex Ar-Pd(II)-Ar' Complex transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of 2-amino-5-arylthiazoles via Suzuki coupling.

Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool and Perform Aqueous Work-up reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.

Preparation of N-(5-Bromo-2-thiazolyl)acetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-2-thiazolyl)acetamide and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The presence of the bromothiazole moiety is associated with a range of biological activities, including potential anticancer and antimicrobial properties. This document provides detailed protocols for the synthesis of the parent compound, N-(5-bromo-2-thiazolyl)acetamide, and general methodologies for the preparation of its derivatives. Furthermore, it includes quantitative data for representative compounds and illustrates key biological signaling pathways potentially modulated by these molecules.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs.[1][2] Chemical modification of this core structure, such as through N-acylation and substitution on the thiazole ring, allows for the fine-tuning of its physicochemical properties and biological activity. The introduction of a bromine atom at the 5-position of the thiazole ring can enhance the therapeutic potential of these compounds.[1] This document outlines the chemical synthesis and potential applications of N-(5-Bromo-2-thiazolyl)acetamide derivatives, providing researchers with the necessary information to explore this promising class of compounds.

Synthetic Protocols

The primary route for the synthesis of N-(5-Bromo-2-thiazolyl)acetamide is through the acetylation of 2-amino-5-bromothiazole. This precursor can be synthesized from 2-aminothiazole via bromination.

Protocol 1: Synthesis of 2-Amino-5-bromothiazole

Materials:

  • 2-Aminothiazole

  • Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • At 0°C, dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add bromine (8 mmol) dropwise to the solution.

  • Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, adjust the pH of the mixture to 7-8 using a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.[3]

Protocol 2: Synthesis of N-(5-Bromo-2-thiazolyl)acetamide

Materials:

  • 2-Amino-5-bromothiazole

  • Acetic Anhydride

  • Pyridine (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-bromothiazole (10 mmol) in acetic anhydride (20 mL).

  • Optionally, a catalytic amount of pyridine can be added.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure N-(5-bromo-2-thiazolyl)acetamide.

Data Presentation

The following tables summarize representative quantitative data for N-(5-Bromo-2-thiazolyl)acetamide and related derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
N-(5-bromo-1,3-thiazol-2-yl)acetamideC₅H₅BrN₂OS221.08Not specified[4]
N-(6-bromobenzo[d]thiazol-2-yl)acetamideC₉H₇BrN₂OS271.14Not specified[5]
2'-Bromo-N-(2-methoxyphenyl)acetamideC₉H₁₀BrNO₂24476.8[6]
2'-Bromo-N-(4-methylphenyl)acetamideC₉H₁₀BrNO228106.8[6]
Derivative TypeReagentsSolventConditionsYield (%)Reference
Acetylation2-amino-5-bromothiazole, Acetic AnhydrideAcetic AnhydrideRefluxNot specifiedGeneral Method
Amide Coupling2-amino-5-bromothiazole, Carboxylic Acid, Coupling AgentDichloromethaneRoom TemperatureVaries[3]
Suzuki CouplingN-(5-bromo-2-thiazolyl)acetamide derivative, Aryl boronic acid, Pd catalystToluene/EthanolReflux60-85[7]

Potential Applications and Biological Signaling Pathways

N-(5-Bromo-2-thiazolyl)acetamide derivatives have emerged as promising candidates in drug discovery, with potential applications as anticancer and antimicrobial agents. Their mechanisms of action are believed to involve the modulation of key cellular signaling pathways.

Anticancer Activity

Tubulin Polymerization Inhibition:

Several thiazole-based compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[8][9] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Tubulin_Inhibition_Pathway N-(5-Bromo-2-thiazolyl)acetamide_Derivative N-(5-Bromo-2-thiazolyl)acetamide_Derivative Tubulin Tubulin N-(5-Bromo-2-thiazolyl)acetamide_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts G2/M_Phase_Arrest G2/M_Phase_Arrest Mitotic_Spindle_Formation->G2/M_Phase_Arrest Leads to Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

BCR-ABL Kinase Inhibition:

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML).[10] Inhibition of BCR-ABL kinase activity is a key therapeutic strategy for CML. Some thiazole derivatives have been investigated as BCR-ABL inhibitors, blocking downstream signaling pathways that promote cell proliferation and survival.[3][4][11]

BCR_ABL_Signaling_Pathway cluster_Inhibition Inhibition cluster_Pathway BCR-ABL Pathway N-(5-Bromo-2-thiazolyl)acetamide_Derivative N-(5-Bromo-2-thiazolyl)acetamide_Derivative BCR-ABL BCR-ABL N-(5-Bromo-2-thiazolyl)acetamide_Derivative->BCR-ABL Inhibits Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos PI3K PI3K BCR-ABL->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition

Caption: Simplified BCR-ABL Signaling Pathway.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[1] N-(5-Bromo-2-thiazolyl)acetamide derivatives are being explored for their potential to inhibit the growth of various pathogenic bacteria and fungi. The exact mechanisms are still under investigation but may involve the inhibition of essential microbial enzymes.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of N-(5-Bromo-2-thiazolyl)acetamide derivatives.

Experimental_Workflow Start Start Synthesis_of_2-amino-5-bromothiazole Synthesis_of_2-amino-5-bromothiazole Start->Synthesis_of_2-amino-5-bromothiazole Acetylation Acetylation Synthesis_of_2-amino-5-bromothiazole->Acetylation Derivative_Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Acetylation->Derivative_Synthesis Purification Purification (Column Chromatography, Recrystallization) Acetylation->Purification Derivative_Synthesis->Purification Characterization Characterization (NMR, IR, Mass Spec, Melting Point) Purification->Characterization Biological_Evaluation Biological Evaluation (Anticancer, Antimicrobial Assays) Characterization->Biological_Evaluation Data_Analysis Data_Analysis Biological_Evaluation->Data_Analysis

References

Analytical Techniques for the Characterization of 5-Bromothiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 5-Bromothiazol-2-amine. The methodologies detailed herein are essential for the robust characterization of this important heterocyclic building block in research and drug development settings.

Physicochemical Properties

A foundational aspect of characterization is the determination of fundamental physicochemical properties. These constants provide a preliminary assessment of identity and purity.

PropertyValueReference
Molecular Formula C₃H₃BrN₂S--INVALID-LINK--
Molecular Weight 179.04 g/mol --INVALID-LINK--
Melting Point 165 °C (decomposes)--INVALID-LINK--
Appearance White to light brown crystalline powder--INVALID-LINK--

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern of the thiazole ring.

Application Note: The analysis of the ¹H NMR spectrum is expected to reveal a singlet for the C4-proton of the thiazole ring and a broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O. The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the thiazole ring. Due to the limited availability of experimental spectra for this compound, the expected chemical shifts are predicted based on data from structurally similar compounds such as 2-aminothiazole and its derivatives.

Predicted NMR Data:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Thiazole-H4~7.10SingletC-H
Amino~5.5-6.5Broad Singlet-NH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C2~168C-NH₂
C4~125C-H
C5~105C-Br

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application Note: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-Br stretching.

Expected FTIR Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3400 - 3250Medium, two bands
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C=N Stretch (Thiazole ring)1640 - 1620Medium
N-H Bend (Amine)1650 - 1580Medium
C-N Stretch1335 - 1250Strong
C-Br StretchBelow 800Medium to Strong

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Application Note: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation patterns will likely involve the loss of small molecules or radicals from the parent ion.

Expected Mass Spectrum Data:

m/z Assignment Notes
179/181[M]⁺Molecular ion peak showing the characteristic isotopic pattern of bromine.
100[M - Br]⁺Loss of a bromine radical.
73[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Ionization: Ionize the sample molecules. For EI, a high-energy electron beam is used. For ESI, a high voltage is applied to a liquid to create an aerosol.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.

Application Note: A reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation and peak shape.

General HPLC Protocol:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary with the mobile phase.

  • Injection: Inject the sample onto the column.

  • Data Acquisition and Analysis: Monitor the elution of the compound using a UV detector. The retention time is used for identification, and the peak area is used for quantification against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like amines, derivatization may be necessary to improve their chromatographic behavior.

Application Note: Direct analysis of this compound by GC-MS may be challenging due to its polarity. Derivatization, for example, by silylation, can improve its volatility and peak shape. The mass spectrometer provides sensitive and selective detection, allowing for confident identification.

General GC-MS Protocol (with Derivatization):

Parameter Condition
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C).
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 amu

Experimental Protocol: GC-MS Analysis

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a sealed vial at an elevated temperature.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Separation and Detection: The derivatized compound is separated on the GC column and subsequently detected by the mass spectrometer.

  • Data Analysis: Identify the compound based on its retention time and the comparison of its mass spectrum with a reference library or by interpretation of the fragmentation pattern.

Diagrams

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS Structure Structure Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity GCMS->Purity

Caption: General workflow for the synthesis and characterization of this compound.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC_System Inject DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition Elute & Detect DataAnalysis Data Analysis (Retention Time, Peak Area) DataAcquisition->DataAnalysis Process

Caption: A simplified workflow for HPLC analysis.

Application of 5-Bromothiazol-2-amine in the Synthesis of Aurora Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. This has made them attractive targets for the development of novel anticancer therapeutics. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. Within this class of compounds, 5-Bromothiazol-2-amine serves as a versatile starting material for the synthesis of potent and selective Aurora kinase inhibitors. Its bromine atom provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Aurora kinase inhibitors derived from this compound, focusing on a key derivative, 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, which has shown promising activity.

Signaling Pathway of Aurora Kinases

Aurora kinases are central regulators of cell division. Aurora A is primarily involved in centrosome maturation and separation, and mitotic spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is less understood but is thought to be important in meiosis. Misregulation of these kinases can lead to aneuploidy and tumorigenesis.

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Condensation Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly Aurora_B Aurora B (CPC) Aurora_B->Chromosome Condensation Aurora_B->Kinetochore-Microtubule Attachment Aurora_B->Cytokinesis Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified signaling pathway of Aurora A and B kinases in cell cycle progression and the point of inhibition by this compound derivatives.

Synthetic Application of this compound

This compound is a key building block for the synthesis of a variety of kinase inhibitors. A prominent example is its use in the preparation of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which have demonstrated potent inhibition of Aurora kinases. The general synthetic approach involves a Buchwald-Hartwig or Ullmann-type cross-coupling reaction between this compound and a suitable substituted aniline or benzoyl derivative.

General Synthesis Workflow

The synthesis of 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide can be conceptualized in the following workflow:

Synthesis_Workflow Start This compound Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Reagent 4-fluoro-N-methylbenzamide Reagent->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Product 4-((5-bromothiazol-2-yl)amino)- N-methylbenzamide Purification->Product

Caption: General workflow for the synthesis of a 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and a key derivative against Aurora kinases. This data highlights the significant increase in potency achieved through chemical modification of the parent scaffold.

Compound IDStructureAurora A (IC50, µM)Aurora B (IC50, µM)Reference
1 This compound>10Not Reported[1]
2 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide0.0250.045[2]

Experimental Protocols

Protocol 1: Synthesis of 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide (Compound 2)

This protocol describes a representative synthesis of a potent Aurora kinase inhibitor starting from this compound.

Materials:

  • This compound

  • 4-fluoro-N-methylbenzamide

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 4-fluoro-N-methylbenzamide (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)2 (0.1 eq), and Xantphos (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of synthesized compounds against Aurora kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the inhibitor dilution (or DMSO for control), and the kinase substrate.

  • Add the recombinant Aurora A or Aurora B kinase to each well to initiate the reaction, except for the "no enzyme" control wells.

  • Add ATP to all wells to start the kinase reaction.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cellular Assay for Aurora B Inhibition (Histone H3 Phosphorylation)

This protocol describes a method to assess the cellular activity of the inhibitors by measuring the phosphorylation of a key Aurora B substrate, Histone H3.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compound for a specified time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells with PBS and block with 5% BSA for 1 hour.

  • Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4 °C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the fluorescence intensity of phospho-Histone H3 in the nucleus.

  • Determine the IC50 value for the inhibition of Histone H3 phosphorylation by plotting the normalized fluorescence intensity against the inhibitor concentration.

Logical Relationship of Experiments

The following diagram illustrates the logical flow from synthesis to biological evaluation of the Aurora kinase inhibitors.

Experiment_Logic Synthesis Synthesis of Inhibitor Library Biochem_Assay Biochemical Assay (Aurora Kinase IC50) Synthesis->Biochem_Assay Cellular_Assay Cellular Assay (e.g., p-H3 Inhibition) Synthesis->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochem_Assay->SAR Cellular_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical workflow from compound synthesis to lead optimization.

Conclusion

This compound is a valuable and versatile starting material for the development of potent Aurora kinase inhibitors. The synthetic and biological protocols provided herein offer a framework for researchers to synthesize and evaluate novel compounds based on this scaffold. The structure-activity relationship data, though limited in this note, underscores the potential for significant potency gains through targeted chemical modifications. Further exploration of derivatives based on the this compound core is a promising avenue for the discovery of new anticancer agents.

References

Application Notes and Protocols: In Vitro Kinase Inhibition Assays for 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets.[2][3][4] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives identified as potent inhibitors of various protein kinases, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and protein kinase CK2.[5][6][7][8][9][10]

This document provides detailed application notes and standardized protocols for conducting in vitro kinase inhibition assays with 2-aminothiazole compounds. It covers various assay formats, data presentation, and visual workflows to guide researchers in the screening and characterization of these potential therapeutic agents.

Mechanism of Kinase Inhibition

2-Aminothiazole compounds can inhibit kinase activity through different mechanisms, primarily categorized as ATP-competitive or allosteric. Understanding the mode of action is crucial for inhibitor development.

  • ATP-Competitive Inhibition: The majority of kinase inhibitors, including many 2-aminothiazole derivatives, are Type I inhibitors that bind to the highly conserved ATP-binding pocket of the kinase in its active conformation.[11] They directly compete with the endogenous ATP, preventing the phosphotransfer reaction. The inhibitory potency (IC50) of these compounds is dependent on the ATP concentration in the assay.[12][13]

  • Allosteric Inhibition: Some 2-aminothiazole compounds have been identified as allosteric modulators (Type III or IV inhibitors).[5][14] These inhibitors bind to a site on the kinase distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme.[5] A key advantage is that their potency is not affected by cellular ATP concentrations, and they can offer greater selectivity.[5]

G cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition atp ATP kinase_active_site Kinase ATP Binding Site atp->kinase_active_site Binds inhibitor1 2-Aminothiazole (Competitive) inhibitor1->kinase_active_site Competes & Binds kinase_active_site2 Kinase ATP Binding Site allosteric_site Allosteric Site allosteric_site->kinase_active_site2 Inactivates inhibitor2 2-Aminothiazole (Allosteric) inhibitor2->allosteric_site Binds atp2 ATP atp2->kinase_active_site2 Binding Blocked

Figure 1: Mechanisms of kinase inhibition by 2-aminothiazole compounds.

Common Kinase Assay Formats

A variety of in vitro assay platforms are available to measure kinase activity and inhibition.[4] The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase-substrate pair.[15]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[2] The labeled substrate is then separated and quantified.Gold standard, direct measurement of activity, universally applicable to all kinases, high sensitivity.[4][16][17][18]Requires handling of radioactive materials, costly waste disposal, lower throughput.[2]
Luminescence-Based Measures the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo™) using a luciferase-based reaction.[19][20]Homogeneous "mix-and-read" format, high throughput, high sensitivity, non-radioactive.[21][22][23]Indirect measurement, susceptible to interference from compounds that affect luciferase.[22]
Fluorescence-Based (TR-FRET) Measures the phosphorylation of a substrate using an antibody-based detection system with a FRET donor-acceptor pair (e.g., HTRF®).[3]Homogeneous, high throughput, robust, reduced interference from compound fluorescence.[3][24][25]Requires specific antibodies and labeled substrates, potential for steric hindrance.
AlphaScreen®/AlphaLISA® A bead-based assay where phosphorylation brings Donor and Acceptor beads into proximity, generating a chemiluminescent signal.[26]Homogeneous, no-wash format, highly sensitive, can be used for large protein substrates and complex samples.[26][27]Sensitive to light, requires specialized reader, potential for bead-compound interactions.

Experimental Protocols

Below are detailed protocols for three common in vitro kinase assay formats suitable for screening 2-aminothiazole inhibitors.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[20] The luminescent signal is directly proportional to kinase activity.[20]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • 2-aminothiazole test compounds

  • ATP (Ultra-pure)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Solid white, opaque multiwell plates (384-well recommended for HTS)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-aminothiazole compounds in 100% DMSO. Then, dilute further into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of test compound dilution or vehicle control (DMSO in assay buffer).

    • Add 2.5 µL of a master mix containing the kinase and its specific substrate to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[12]

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This step also depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration using a non-linear regression model (four-parameter variable slope).

G start Start prep Prepare Compound Serial Dilutions start->prep add_reagents Add Compound, Kinase, and Substrate to Plate prep->add_reagents pre_incubate Pre-incubate (15 min) add_reagents->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp kinase_reaction Kinase Reaction (e.g., 60 min at 30°C) add_atp->kinase_reaction add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) kinase_reaction->add_adpglo incubate_1 Incubate (40 min) add_adpglo->incubate_1 add_detection Add Kinase Detection Reagent (Converts ADP -> ATP, generates light) incubate_1->add_detection incubate_2 Incubate (30 min) add_detection->incubate_2 read Measure Luminescence incubate_2->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Figure 2: Workflow for an ADP-Glo™ luminescence-based kinase assay.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This protocol describes a generic tyrosine kinase (TK) assay using the HTRF® KinEASE™ platform, which detects the phosphorylation of a universal biotinylated peptide substrate.[24][25]

Materials:

  • Purified recombinant kinase

  • HTRF® KinEASE™ TK Kit (containing universal biotinylated TK substrate, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665)

  • 2-aminothiazole test compounds

  • ATP

  • Kinase reaction buffer

  • Low-volume 384-well white plates

Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the supplemented enzymatic buffer. Prepare a mix of the detection reagents (anti-phospho antibody and SA-XL665) in the HTRF® detection buffer.

  • Reaction Setup (Final Volume 20 µL):

    • Dispense 5 µL of the test compound (4x final concentration) or vehicle control into the assay plate.

    • Add 5 µL of the kinase solution (4x final concentration).

    • Add 5 µL of the biotinylated substrate solution (4x final concentration).

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution (4x final concentration) to start the reaction.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature, covering the plate to protect from light.

  • Detection:

    • Stop the reaction by adding 20 µL of the premixed detection reagents (containing EDTA).[25]

    • Incubate for 60 minutes at room temperature, covered.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: [(Emission at 665 nm) / (Emission at 620 nm)] x 10,000.[24]

    • The signal is proportional to the level of substrate phosphorylation.

    • Calculate percent inhibition and determine IC₅₀ values as described in Protocol 1.

Protocol 3: Radiometric Filter Binding Assay ([³³P]-ATP)

This protocol is considered the gold standard and directly measures the incorporation of a radiolabeled phosphate group onto a substrate.[16][17]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • 2-aminothiazole test compounds

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer

  • Stop buffer (e.g., orthophosphoric acid)

  • Filter plates or filter paper (e.g., phosphocellulose)

  • Scintillation counter and fluid

Procedure:

  • Compound and Reagent Setup:

    • Prepare serial dilutions of the 2-aminothiazole compounds.

    • Prepare a reaction master mix containing kinase, substrate, and kinase buffer.

  • Kinase Reaction:

    • In a reaction tube or plate, add the test compound.

    • Add the enzyme-substrate master mix.

    • Incubate for 5 minutes at room temperature.[11]

    • Initiate the reaction by adding the ATP mix (containing both non-radiolabeled ATP and [γ-³³P]ATP).

    • Incubate at room temperature for the optimized reaction time.

  • Stopping the Reaction and Filtration:

    • Stop the reaction by adding orthophosphoric acid.[11]

    • Spot a portion of the reaction mixture onto the phosphocellulose filter paper/plate. The positively charged substrate will bind to the negatively charged paper, while the negatively charged ATP will not.[28]

  • Washing:

    • Wash the filters extensively with a wash buffer (e.g., phosphoric acid) to remove all unbound [γ-³³P]ATP.

  • Data Acquisition:

    • Allow the filters to dry completely.

    • Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • The measured CPM is directly proportional to the kinase activity.

    • Calculate percent inhibition and determine IC₅₀ values as described in Protocol 1.

Data Presentation

Quantitative results from inhibition assays should be presented clearly to allow for easy comparison of compound potency and selectivity.

Table 1: Example Inhibitory Activity of 2-Aminothiazole Compounds

Compound IDTarget KinaseAssay TypeATP Conc. (µM)IC₅₀ (nM)Reference
Compound ACDK2/CycERadiometric108.5[7]
Compound BCK2αRadiometric103400[5]
Compound CAurora ALuminescence15 (Kₘ)25Fictional Data
Compound DEGFRHTRF®50150Fictional Data
Compound ECK2αRadiometric1027700[5]

Note: IC₅₀ values are highly dependent on assay conditions, particularly ATP concentration for competitive inhibitors.[12] Assays performed at physiologically relevant ATP concentrations (e.g., 1 mM) can provide more meaningful results for predicting cellular activity.[16]

References

Halogenation of 2-Aminothiazole Rings: A Detailed Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the selective halogenation of 2-aminothiazole rings, crucial intermediates in the synthesis of a wide array of biologically active compounds. The methodologies outlined below cover bromination, chlorination, and iodination, offering a range of options to achieve desired regioselectivity and yield.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of halogens onto this ring system can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This document details robust and reproducible experimental procedures for the halogenation of 2-aminothiazoles, with a focus on practical application in a research and development setting.

Data Presentation: A Comparative Overview of Halogenation Methods

The following tables summarize quantitative data for various halogenation procedures, allowing for a direct comparison of different reagents and conditions.

Table 1: Bromination of 2-Aminothiazoles

Brominating AgentSubstrateSolventTemperatureYield of C5-Bromo ProductReference
CuBr₂2-Aminothiazole derivativeAcetonitrileRoom Temperature94%[1]
N-Bromosuccinimide (NBS)2-Aminothiazole derivativeAcetonitrileRoom TemperatureModerate[1]
Bromine2-AminothiazoleAcetic Acid0°C to Room Temp75%[1]
Brominase (enzyme)2-Aminothiazole derivativeAqueous buffer30°C>95% conversion, 52% isolated yield[1][2]

Table 2: Chlorination and Iodination of 2-Aminothiazoles

Halogenating Agent/MethodPositionSubstrateSolventKey ReagentsTemperatureYieldReference
CuCl₂C52-Aminothiazole derivativeAcetonitrileCuCl₂Room TemperatureHigh[3]
DiazotizationC22-Amino-5-methylthiazoleHydrochloric acidSodium nitrite, HCl0°C then 30-100°CNot specified[4]
CuI / n-Butyl nitriteC22-Aminothiazole derivativeAcetonitrileCuI, n-Butyl nitrite60°C62%[3]

Experimental Protocols

Detailed methodologies for key halogenation experiments are provided below.

Protocol 1: Selective C5-Bromination using Copper(II) Bromide

This protocol is adapted from a procedure demonstrating high regioselectivity and yield for the C5 position.[1][5]

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Copper(II) bromide (CuBr₂) (1.0 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Aqueous ammonia (0.1 M)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-aminothiazole derivative and CuBr₂ in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Selective C2-Halogenation using Copper(I) Halide and n-Butyl Nitrite

This method allows for the selective introduction of chlorine, bromine, or iodine at the C2 position.[3]

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Copper(I) halide (CuX, where X = Cl, Br, or I) (1.5 eq)

  • n-Butyl nitrite (1.5 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Aqueous ammonia (0.1 M)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the 2-aminothiazole derivative and the corresponding Copper(I) halide in acetonitrile at room temperature.

  • Initiation: Add n-butyl nitrite to the stirring solution and heat the mixture to 60°C.

  • Monitoring: The reaction is typically complete within 15 minutes. Monitor by TLC.

  • Work-up: Evaporate the reaction mixture to dryness in vacuo. Dissolve the residue in ethyl acetate and wash with a 0.1 M ammonia solution.

  • Purification: Dry the organic layer over MgSO₄ and evaporate to dryness. Purify the residue by chromatography on silica gel.[3]

Protocol 3: Enzymatic Bromination using a Vanadium-Dependent Haloperoxidase

This biocatalytic method offers a green and highly selective alternative for bromination.[2][6]

Materials:

  • 2-Aminothiazole substrate

  • Bromide salt (e.g., KBr)

  • Vanadium-dependent haloperoxidase (VHPO)

  • Vanadate

  • Hydrogen peroxide (H₂O₂)

  • Aqueous buffer

  • Catalase (for quenching)

Procedure:

  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, bromide salt, VHPO, and vanadate.

  • Initiation: Initiate the reaction by the addition of hydrogen peroxide.

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.

  • Quenching: Quench the reaction by the addition of catalase.

  • Work-up and Purification: The product can often be used in subsequent steps without purification, or extracted and purified as necessary.[2][6]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described halogenation protocols.

G cluster_0 Protocol 1: C5-Bromination with CuBr2 A Dissolve 2-Aminothiazole and CuBr2 in Acetonitrile B Stir at Room Temperature A->B C Monitor by TLC B->C D Evaporate Solvent C->D E Dissolve in Ethyl Acetate Wash with aq. Ammonia D->E F Dry over MgSO4 and Evaporate E->F G Purify by Silica Gel Chromatography F->G H C5-Bromo-2-aminothiazole G->H

Caption: Workflow for C5-Bromination using CuBr₂.

G cluster_1 Protocol 2: C2-Halogenation with CuX/n-Butyl Nitrite A1 Dissolve 2-Aminothiazole and CuX in Acetonitrile B1 Add n-Butyl Nitrite and Heat to 60°C A1->B1 C1 Monitor by TLC (15 min) B1->C1 D1 Evaporate to Dryness C1->D1 E1 Dissolve in Ethyl Acetate Wash with aq. Ammonia D1->E1 F1 Dry over MgSO4 and Evaporate E1->F1 G1 Purify by Silica Gel Chromatography F1->G1 H1 C2-Halo-2-aminothiazole G1->H1

Caption: Workflow for C2-Halogenation.

G cluster_2 Protocol 3: Enzymatic Bromination A2 Combine Substrate, KBr, VHPO, and Vanadate in Buffer B2 Initiate with H2O2 A2->B2 C2 Stir at 30°C B2->C2 D2 Quench with Catalase C2->D2 E2 Product Ready for Next Step or Purification D2->E2 F2 C5-Bromo-2-aminothiazole E2->F2

Caption: Workflow for Enzymatic Bromination.

Troubleshooting and Optimization

  • Low Conversion: For reactions involving N-Bromosuccinimide (NBS), ensure fresh, recrystallized NBS is used.[1] Insufficient reaction time or temperature can also be a factor.[1]

  • Lack of Regioselectivity: Over-bromination can occur with NBS.[1] To improve selectivity, consider lowering the reaction temperature or using a more selective reagent like CuBr₂.[1]

  • Product Decomposition: Brominated products can sometimes be sensitive to silica gel during purification.[1] Using deactivated silica gel (e.g., treated with triethylamine) can mitigate this issue.[1] Avoid high temperatures during solvent evaporation.[1]

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively synthesize a variety of halogenated 2-aminothiazole derivatives for their drug discovery and development programs.

References

Application Notes and Protocols: Synthesis of 5-Substituted-2-Aminothiazoles via Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Strategic modification at the 5-position of the thiazole ring through nucleophilic substitution reactions has emerged as a key strategy for modulating the pharmacological profile of these derivatives. This document provides detailed protocols and application notes for the synthesis of 5-substituted-2-aminothiazoles, focusing on nucleophilic substitution pathways involving a halogenated intermediate.

Synthetic Strategy Overview

A common and effective method for introducing a variety of substituents at the 5-position of the 2-aminothiazole ring is through a two-step sequence involving halogenation followed by nucleophilic substitution.[5][6] This approach allows for the displacement of a halide with a range of nucleophiles, leading to the formation of new carbon-sulfur or carbon-nitrogen bonds.

The general synthetic pathway can be summarized as follows:

  • Halogenation: The 2-aminothiazole starting material is first halogenated at the 5-position to create a reactive 2-amino-5-halothiazole intermediate.

  • Nucleophilic Substitution: The resulting 5-halo-2-aminothiazole then undergoes a nucleophilic substitution reaction where the halide is displaced by a suitable nucleophile, such as an amine or a sulfur-containing compound.

This two-step process can be performed in a single pot, which offers advantages such as faster reaction times, high yields, and avoidance of the need to isolate the halogenated intermediate.[5][6]

Key Synthetic Approaches

Three primary methods have been reported for the one-pot synthesis of 5-substituted-2-aminothiazoles via a halogenation/nucleophilic substitution protocol[5]:

  • Method I: Utilizes iodine (I2) in a mixture of water and ethanol. While successful for the synthesis of bisulfide derivatives, this method is less effective for the introduction of amino groups.[5]

  • Method II: Employs bromine (Br2) and sodium bicarbonate (NaHCO3) in dimethylformamide (DMF).

  • Method III: Uses copper(II) bromide (CuBr2) in acetonitrile (CH3CN), followed by the addition of the nucleophile.

The choice of method can significantly impact the reaction yield and may depend on the specific substrate and desired final product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,5'-bis(2-aminothiazole)sulfide Derivatives

This protocol is adapted from the work of Kamali, M. (2016).[5]

Method I: Using I2/H2O/EtOH

  • Dissolve the 2-aminothiazole derivative (2 mmol) and sodium sulfide (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add iodine (2 mmol) to the solution and stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a 1:1 mixture of DMF and water.

Method II: Using Br2/NaHCO3/DMF

  • Dissolve the 2-aminothiazole derivative (2 mmol) in DMF (10 mL).

  • Add bromine (2 mmol) to the solution and stir the mixture for 3 hours at room temperature.

  • Add sodium bicarbonate (4 mmol) and sodium sulfide (1 mmol) to the reaction mixture.

  • Heat the mixture on an oil bath at 70°C for 3 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a 1:1 mixture of DMF and water.

Method III: Using CuBr2/CH3CN

  • Dissolve the 2-aminothiazole derivative (2 mmol) and CuBr2 (2 mmol) in acetonitrile (10 mL).

  • Stir the reaction mixture at 60°C for 3 hours.

  • Add sodium sulfide (1 mmol) and continue stirring for an additional 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the residue with water and dry.

  • Obtain the pure product by recrystallization.

Protocol 2: General Procedure for the Synthesis of 5-Amino-containing-2-aminothiazole Derivatives

This protocol is adapted from the work of Kamali, M. (2016).[5]

Method II: Using Br2/NaHCO3/DMF

  • Dissolve the 2-aminothiazole derivative (2 mmol) in DMF (10 mL).

  • Add bromine (2 mmol) and stir the mixture at room temperature for 3 hours.

  • Add sodium bicarbonate (4 mmol) and the desired amine (2 mmol; or 1 mmol for diamines).

  • Heat the mixture on an oil bath at 70°C for 3 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the residue by column chromatography on silica gel, eluting with a 2:1 mixture of hexane and ethyl acetate.

Method III: Using CuBr2/Amine/CH3CN

  • Dissolve the 2-aminothiazole derivative (2 mmol) and CuBr2 (2 mmol) in acetonitrile (10 mL).

  • Stir the reaction mixture at 60°C for 3 hours.

  • Add the desired amine (2.5 mmol; or 1 mmol for diamines) and continue stirring for 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the residue with water and dry.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize the reported yields for the synthesis of representative 5-substituted-2-aminothiazoles using the methods described above.

Table 1: Synthesis of 5,5´-bis(2-aminothiazole)sulfide Derivatives [5]

EntryRProductYield% (Method I)Yield% (Method II)Yield% (Method III)
1PhenylBS2617381
2m-NO2-phenylBS3526572
3p-NO2-phenylBS4556875
4p-MeO-phenylBS5657885
52-naphthylBS6587078

Table 2: Synthesis of 5-Amino-containing 2-aminothiazole Derivatives [5]

EntryRAmineProductYield% (Method II)Yield% (Method III)
1PhenylpiperidineAT15568
2PhenylMorpholineAT26072
3PhenylHydrazineAT34855
4PhenylPiperazineAT45265

Visualizations

The following diagrams illustrate the general workflow and reaction scheme for the synthesis of 5-substituted-2-aminothiazoles.

experimental_workflow start Start: 2-Aminothiazole Derivative halogenation Halogenation (Br2 or CuBr2) start->halogenation Reagents intermediate 5-Halo-2-aminothiazole (in situ) halogenation->intermediate nucleophilic_sub Nucleophilic Substitution intermediate->nucleophilic_sub Nucleophile (Amine or Na2S) product 5-Substituted-2-aminothiazole nucleophilic_sub->product purification Purification (Recrystallization or Column Chromatography) product->purification final_product Final Product purification->final_product reaction_scheme start 2-Aminothiazole p1 start->p1 intermediate [ 2-Amino-5-halothiazole ] product_sulfide 5,5'-bis(2-aminothiazole)sulfide intermediate->product_sulfide Nucleophilic Substitution p2 intermediate->p2 product_amine 5-Amino-2-aminothiazole reagents1 + Br2 or CuBr2 reagents2_amine + R2NH reagents2_sulfide + Na2S p1->intermediate Halogenation p2->product_amine Nucleophilic Substitution

References

Application Notes and Protocols for the Synthesis and Antibacterial Evaluation of 2-Sulfanilamido-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2-sulfanilamido-5-bromothiazole and the subsequent evaluation of its antibacterial properties. The protocols outlined below are intended for use in a laboratory setting by trained professionals.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the development of novel antimicrobial agents. Sulfonamide drugs, a class of synthetic antimicrobial agents, have a long history in the fight against bacterial infections.[1] Thiazole derivatives are also known to exhibit a wide range of biological activities, including antibacterial effects. The combination of these two pharmacophores in a single molecule, such as 2-sulfanilamido-5-bromothiazole, presents a promising avenue for the discovery of new and effective antibacterial compounds.

This document details the chemical synthesis of 2-sulfanilamido-5-bromothiazole and provides standardized protocols for assessing its in vitro antibacterial activity using the Kirby-Bauer disk diffusion and broth microdilution methods.

Data Presentation: Antibacterial Activity of Structurally Related Thiazole and Sulfonamide Derivatives

Compound/Derivative ClassBacterial StrainTest MethodResult (MIC in µg/mL or Zone of Inhibition in mm)Reference
N-(thiazol-2-yl)benzenesulfonamide derivativesS. aureusBroth MicrodilutionMIC: 3.9[2]
N-(thiazol-2-yl)benzenesulfonamide derivativesA. xylosoxidansBroth MicrodilutionMIC: 3.9[2]
Sulfathiazole derivativeS. aureusBroth MicrodilutionMIC: 4.10 x 10⁻³ mmol[3]
Sulfathiazole derivativeV. choleraeBroth MicrodilutionMIC: 4.10 x 10⁻³ mmol[3]
5-Bromo-N-alkylthiophene-2-sulfonamidesK. pneumoniae NDM-KP ST147Broth MicrodilutionMIC: 0.39[2]
α-tolylsulfonamide derivativeS. aureusBroth MicrodilutionMIC: 1.8[4]
α-tolylsulfonamide derivativeE. coliBroth MicrodilutionMIC: 12.5[4]
Thiazole-sulfonamide derivativeE. coliDisk DiffusionZone of Inhibition: 11.6 ± 0.283 mm (at 50 mg/mL)[5]
Thiazole-sulfonamide derivativeS. aureusDisk DiffusionZone of Inhibition: 6.00 ± 0.011 mm[5]

Experimental Protocols

Part 1: Synthesis of 2-Sulfanilamido-5-bromothiazole

The synthesis of 2-sulfanilamido-5-bromothiazole is a two-step process starting from the commercially available 2-aminothiazole. The first step is the bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. The second step involves the coupling of 2-amino-5-bromothiazole with N-acetyl-sulfanilyl chloride, followed by hydrolysis to yield the final product.[3]

Step 1: Synthesis of 2-Amino-5-bromothiazole

  • Materials:

    • 2-Aminothiazole

    • Acetic acid

    • Bromine

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add bromine (8 mmol) dropwise to the stirred solution while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is between 7 and 8.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-amino-5-bromothiazole by column chromatography.[6]

Step 2: Synthesis of 2-Sulfanilamido-5-bromothiazole

  • Materials:

    • 2-Amino-5-bromothiazole

    • Pyridine

    • N-acetyl-sulfanilyl chloride

    • 2% Sodium hydroxide solution

    • Concentrated hydrochloric acid

    • 50% Acetone solution

  • Procedure:

    • Dissolve 2-amino-5-bromothiazole in pyridine and cool the solution to below 5 °C.

    • Slowly add N-acetyl-sulfanilyl chloride (20% excess) to the solution over approximately 15 minutes, ensuring the temperature remains below 5 °C.[3]

    • Stir the mixture for about 15 hours at a temperature below 5 °C.[3]

    • Add water and remove the pyridine by distillation under reduced pressure.

    • Filter the precipitate and wash it thoroughly with water. Dry the solid to obtain 2-N-acetyl-sulfanilamido-5-bromothiazole.[3]

    • For hydrolysis, reflux a solution of 2-N-acetyl-sulfanilamido-5-bromothiazole (0.01 mole) in 2% sodium hydroxide for 1.5 hours.[3]

    • Cool the filtrate to 30 °C and acidify with a solution of concentrated hydrochloric acid until the mixture is acidic to litmus paper.[3]

    • Filter the crystalline product, wash with water, and dry.

    • The final product, 2-sulfanilamido-5-bromothiazole, can be purified by recrystallization from 50% acetone.[3]

Part 2: Antibacterial Susceptibility Testing

Method 1: Kirby-Bauer Disk Diffusion Test

This method is a qualitative test to determine the susceptibility of a bacterium to an antimicrobial agent.[7]

  • Materials:

    • Mueller-Hinton agar (MHA) plates

    • Sterile cotton swabs

    • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

    • Sterile filter paper disks (6 mm diameter)

    • Solution of 2-sulfanilamido-5-bromothiazole at a known concentration

    • Positive control antibiotic disks (e.g., ciprofloxacin)

    • Negative control disk (impregnated with solvent used to dissolve the test compound)

    • Incubator (37 °C)

    • Ruler or calipers

  • Procedure:

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

    • Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place the filter paper disks impregnated with the test compound, positive control, and negative control onto the agar surface. Ensure the disks are placed at least 24 mm apart.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37 °C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

Method 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[8][9]

  • Materials:

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial culture adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL)

    • Stock solution of 2-sulfanilamido-5-bromothiazole of known concentration

    • Positive control (broth with bacteria, no antibiotic)

    • Negative control (broth only)

    • Incubator (37 °C)

    • Microplate reader (optional)

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well in the dilution series.

    • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of the standardized bacterial suspension to each well (except the negative control wells).

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 37 °C for 16-20 hours.

    • After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sulfonamide Formation and Hydrolysis 2-Aminothiazole 2-Aminothiazole Bromination_Reaction Bromination 2-Aminothiazole->Bromination_Reaction Bromine_AceticAcid Bromine in Acetic Acid Bromine_AceticAcid->Bromination_Reaction 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Bromination_Reaction->2-Amino-5-bromothiazole Coupling_Reaction Coupling 2-Amino-5-bromothiazole->Coupling_Reaction N-acetyl-sulfanilyl_chloride N-acetyl-sulfanilyl chloride N-acetyl-sulfanilyl_chloride->Coupling_Reaction Intermediate 2-N-acetyl-sulfanilamido- 5-bromothiazole Coupling_Reaction->Intermediate Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Final_Product 2-Sulfanilamido-5-bromothiazole Hydrolysis->Final_Product

Caption: Synthesis workflow for 2-sulfanilamido-5-bromothiazole.

Antibacterial_Testing_Workflow cluster_setup Preparation cluster_kirby_bauer Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep Lawn_Culture Inoculate MHA Plate (Lawn Culture) Inoculum_Prep->Lawn_Culture Inoculate_Plate Inoculate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Test_Compound 2-Sulfanilamido- 5-bromothiazole Solution Place_Disks Place Impregnated Disks (Test, Positive, Negative) Test_Compound->Place_Disks Serial_Dilution Prepare Serial Dilutions in 96-well plate Test_Compound->Serial_Dilution Lawn_Culture->Place_Disks Incubate_KB Incubate (37°C, 16-18h) Place_Disks->Incubate_KB Measure_Zone Measure Zone of Inhibition (mm) Incubate_KB->Measure_Zone Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate (37°C, 16-20h) Inoculate_Plate->Incubate_MIC Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Determine_MIC

Caption: Workflow for antibacterial susceptibility testing.

References

Application Notes and Protocols: 5-Bromothiazol-2-amine Hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiazol-2-amine hydrobromide is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom at the 5-position and an amino group at the 2-position of the thiazole ring, allows for diverse chemical modifications. This makes it a valuable precursor for the synthesis of a wide array of biologically active compounds, including kinase inhibitors.[1][2] The hydrobromide salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for various synthetic transformations. This document provides detailed application notes and protocols for the use of this compound hydrobromide in key organic synthetic reactions.

Key Applications in Organic Synthesis

The primary utility of this compound hydrobromide lies in its role as a scaffold for the introduction of molecular diversity. The bromine atom serves as a handle for cross-coupling reactions, while the amino group can be readily functionalized.

  • Neutralization to 2-Amino-5-bromothiazole (Free Base): The hydrobromide salt is typically neutralized to its free base form, 2-amino-5-bromothiazole, before use in subsequent reactions. This is a straightforward acid-base reaction, often carried out with an organic or inorganic base.[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[5][6] This allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the thiazole ring, a common strategy in the development of kinase inhibitors.[7][8]

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[9][10] This provides a route to novel 5-amino-substituted thiazole derivatives.

  • Acylation and Sulfonylation of the Amino Group: The 2-amino group can be readily acylated with acyl chlorides or acid anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides.[11][12] These reactions are fundamental in modifying the electronic and steric properties of the molecule.

  • Synthesis of Kinase Inhibitors: The 2-aminothiazole scaffold is a privileged structure in many kinase inhibitors.[2] this compound hydrobromide serves as a key starting material for the synthesis of compounds targeting various kinases, such as Aurora kinases.[1]

Data Presentation

Table 1: Neutralization of this compound Hydrobromide

Starting MaterialBaseSolventReaction Time (h)TemperatureProductYield (%)Reference
This compound HBrTriethylamine (TEA)Tetrahydrofuran (THF)6Room Temp.2-Amino-5-bromothiazole~81[3][4]
2-AminothiazoleBromineAcetic Acid20 °C to Room Temp.This compound75[3]

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
N-(5-bromo-thiazol-2-yl)-amide derivative4-Fluorophenyl-boronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5][6]
5-Bromo-2-methyl-pyridin-3-amineVarious arylboronic acidsPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane/H₂O100Moderate to Good[13]

Table 3: Representative Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Reference
Aryl HalidesPrimary/Secondary AminesPd(0) or Pd(II) sourcePhosphine or CarbeneVarious (e.g., NaOtBu, K₂CO₃)Toluene, Dioxane, THFVaries[9][10][14]

Experimental Protocols

Protocol 1: Neutralization of this compound Hydrobromide to 2-Amino-5-bromothiazole [3][4]

  • Suspend this compound hydrobromide (1.0 eq) in tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting precipitate (triethylammonium bromide).

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromothiazole.

  • The product can often be used in the next step without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [13]

  • To a reaction vessel, add N-[5-bromo-2-methylpyridin-3-yl]acetamide (a derivative of the title compound, 1.0 eq), the respective arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), and triphenylphosphine (PPh₃) (0.05 eq).

  • Add palladium(II) acetate (Pd(OAc)₂) (0.025 eq) to the mixture.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., Nitrogen or Argon) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [9][10][14]

  • In an oven-dried Schlenk tube, combine the aryl halide (e.g., 2-amino-5-bromothiazole derivative) (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., BINAP, XantPhos, 2-10 mol%).

  • Add a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualizations

G cluster_start Starting Material cluster_freebase Free Base Generation cluster_reactions Synthetic Transformations cluster_products Product Classes start This compound Hydrobromide freebase 2-Amino-5-bromothiazole start->freebase Neutralization (e.g., TEA, THF) suzuki Suzuki-Miyaura Coupling freebase->suzuki buchwald Buchwald-Hartwig Amination freebase->buchwald acylation Acylation/ Sulfonylation freebase->acylation cc_products 5-Aryl/Heteroaryl Thiazoles suzuki->cc_products cn_products 5-Amino-substituted Thiazoles buchwald->cn_products amide_products 2-Amide/Sulfonamide Derivatives acylation->amide_products

Caption: General workflow for the use of this compound hydrobromide.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br transmetalation_complex Transmetalation Intermediate oxidative_addition->transmetalation_complex Ar'-B(OR)2 reductive_elimination Product Complex transmetalation_complex->reductive_elimination Transmetalation borate_salt X-B(OR)2 + Base-H+ transmetalation_complex->borate_salt reductive_elimination->pd0 Reductive Elimination product Ar-Ar' reductive_elimination->product ar_x Ar-Br (2-Amino-5-bromothiazole derivative) ar_boronic Ar'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Complex (Ar)Pd(II)(Br)L2 pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R2NH amide_complex Amido Complex amine_coordination->amide_complex Base amide_complex->pd0 Reductive Elimination product Ar-NR2 amide_complex->product base_hbr Base-H+Br- amide_complex->base_hbr ar_br Ar-Br amine R2NH base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Kinase_Inhibitor_Synthesis start This compound Hydrobromide step1 Acylation with 3-(furan-2-yl)propanoic acid start->step1 intermediate N-(5-Bromo-2-thiazolyl)-3- (2-furyl)propanamide step1->intermediate step2 Suzuki Coupling with 4-fluorophenylboronic acid intermediate->step2 final_product N-(5-(4-fluorophenyl)thiazol-2-yl)-3- (furan-2-yl)propanamide (Kinase Inhibitor) step2->final_product

Caption: Synthesis of a KPNB1 inhibitor.[5][6]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-aminothiazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active compounds. The methodologies described herein, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, facilitate the synthesis of a diverse library of 5-substituted-2-aminothiazole derivatives for applications in drug discovery and development.

Introduction to 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Many of these biological effects are attributed to the ability of 2-aminothiazole-based compounds to act as kinase inhibitors, modulating key signaling pathways involved in disease progression.[5][6] The functionalization of the 2-aminothiazole core at the 5-position via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira couplings) or migratory insertion (for Heck coupling), and finally, reductive elimination to afford the desired product and regenerate the palladium(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle involving the formation of a palladium-amide complex.

Below are detailed protocols and representative data for the application of these key reactions to 5-bromo-2-aminothiazole.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminothiazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 5-bromo-2-aminothiazole and various aryl or heteroaryl boronic acids or esters.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo-heterocycles with arylboronic acids. While not specific to 5-bromo-2-aminothiazole, these examples provide a strong starting point for reaction optimization.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)9531~60-70
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF9524~64
34-Tolylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O (4:1)802>90
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane9531High
52-Thiopheneboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O (4:1)802~85

Note: Yields are based on reactions with structurally similar bromo-heterocycles and may require optimization for 5-bromo-2-aminothiazole.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-aminothiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 5-bromo-2-aminothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminothiazole.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-Br (R = 2-aminothiazol-5-yl) Pd0->PdII_halide R-Br OxAdd Oxidative Addition PdII_aryl R-Pd(II)Ln-Ar PdII_halide->PdII_aryl ArB(OH)₂ Transmetal Transmetalation PdII_aryl->Pd0 R-Ar Product R-Ar (5-Aryl-2-aminothiazole) RedElim Reductive Elimination BoronicAcid ArB(OH)₂ + Base StartingMaterial 5-Bromo-2-aminothiazole

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-aminothiazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 5-bromo-2-aminothiazole with a variety of primary and secondary amines.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields

The following data is representative of the Buchwald-Hartwig amination of bromo-heterocycles with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100-11012-24Moderate to High
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10018High
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene11024~70-80
4DiphenylaminePd(OAc)₂ (5)XPhos (10)NaOtBuToluene10020High
5IndolePd₂(dba)₃ (2)BippyPhos (4)K₂CO₃Toluene11024~80-90

Note: Yields are based on reactions with structurally similar bromo-heterocycles and may require optimization for 5-bromo-2-aminothiazole.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-2-aminothiazole

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or sealed vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add 5-bromo-2-aminothiazole (1.0 mmol) followed by the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Add the amine coupling partner (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start Reagents Combine 5-bromo-2-aminothiazole, Pd catalyst, ligand, and base in a Schlenk tube. Start->Reagents Inert Establish inert atmosphere (Ar or N₂). Reagents->Inert SolventAmine Add anhydrous, degassed solvent and amine. Inert->SolventAmine Heat Heat reaction mixture (80-110 °C). SolventAmine->Heat Monitor Monitor reaction progress (TLC/LC-MS). Heat->Monitor Workup Cool, dilute, filter, and perform aqueous workup. Monitor->Workup Purify Purify by column chromatography. Workup->Purify Product Obtain 5-amino- 2-aminothiazole derivative. Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-aminothiazoles

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between 5-bromo-2-aminothiazole and a terminal alkyne.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields

The following table presents representative conditions and yields for the Sonogashira coupling of bromo-heterocycles with various terminal alkynes.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~93
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFReflux12High
41-HeptynePd(acac)₂ / PPh₃ / CuIEt₂NHDMF805~90
53-Butyn-1-olPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3~85

Note: Yields are based on reactions with structurally similar bromo-heterocycles and may require optimization for 5-bromo-2-aminothiazole.[9][10]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 5-Bromo-2-aminothiazole

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, DIPEA, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) and copper(I) iodide (CuI, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 5-bromo-2-aminothiazole (1.0 mmol) and the degassed solvent (e.g., DMF, 5 mL).

  • Add the base (e.g., Et₃N, 2.0 mmol) followed by the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-Br Pd0->PdII_halide R-Br PdII_alkynyl R-Pd(II)Ln-C≡C-R' PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product_Pd R-C≡C-R' CuX Cu(I)X Cu_alkynyl Cu(I)-C≡C-R' CuX->Cu_alkynyl H-C≡C-R' Cu_alkynyl->CuX Transmetalation Alkyne H-C≡C-R' + Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Heck Coupling: Synthesis of 5-Vinyl-2-aminothiazoles

The Heck coupling reaction allows for the vinylation of 5-bromo-2-aminothiazole with various alkenes.

Data Presentation: Representative Heck Coupling Conditions and Yields

The following table provides representative conditions and yields for the Heck coupling of bromo-heterocycles.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020High
2n-Butyl acrylatePd(OAc)₂ (1)-Et₃NDMF13012~97
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF11012High
4AcrylonitrilePd(OAc)₂ (2)-NaOAcDMF10024Moderate
5Ethyl crotonatePd EnCat®40 (1)-AcONaDMF1055.5Moderate to High

Note: Yields are based on reactions with structurally similar bromo-heterocycles and may require optimization for 5-bromo-2-aminothiazole.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • 5-Bromo-2-aminothiazole

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube or microwave vial, combine 5-bromo-2-aminothiazole (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the base (e.g., Et₃N, 2.0 mmol).

  • If a ligand is used, add it to the mixture (e.g., PPh₃, 0.04 mmol).

  • Add the anhydrous solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C), either conventionally or using a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Heck Coupling Logical Relationship

Heck_Relationship Substrates 5-Bromo-2-aminothiazole + Alkene Reaction Heck Coupling Reaction Substrates->Reaction Conditions Pd Catalyst Base Solvent Heat Conditions->Reaction Product 5-Vinyl-2-aminothiazole Reaction->Product

Caption: Logical relationship of components in a Heck coupling reaction.

Application in Drug Development: 2-Aminothiazoles as Kinase Inhibitors

Many 5-substituted-2-aminothiazole derivatives synthesized via these cross-coupling methods have been investigated as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold can effectively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[5][6][11]

Visualization: Generalized Kinase Inhibitor Signaling Pathway

Kinase_Inhibitor_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase Intracellular Kinase (e.g., Src, Abl) RTK->Kinase Substrate Substrate Protein Kinase->Substrate ATP Substrate_P Phosphorylated Substrate Substrate->Substrate_P ADP Signaling Downstream Signaling Substrate_P->Signaling Response Cell Proliferation, Survival Signaling->Response Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Block Block->Kinase

Caption: Generalized signaling pathway illustrating the mechanism of action of a 2-aminothiazole-based kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromothiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 2-aminothiazole. This is typically achieved using a brominating agent in a suitable solvent. Common variations include:

  • Method A: Bromine in acetic acid.

  • Method B: N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or acetic acid.

  • Method C: Copper(II) bromide in a solvent like acetonitrile.

One-pot procedures starting from ketones and thiourea derivatives have also been developed to produce functionalized 5-bromo-2-aminothiazoles.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. Reported yields range from moderate to high. For example, the use of bromine in acetic acid has been reported to produce a 75% yield of the free base.[2] Another procedure, which initially isolates the hydrobromide salt, reports a 98% yield for the salt, which can then be neutralized to the free base.[3]

Q3: What are the main challenges and side reactions in this synthesis?

A3: Key challenges include:

  • Low Yield: Can be caused by incomplete reactions, suboptimal conditions, or product loss during workup and purification.

  • Formation of Byproducts: Di-brominated species or other impurities can form, complicating purification. The formation of non-brominated thiazole as a byproduct has also been observed.[1]

  • Tar Formation: Harsh reaction conditions can lead to the formation of tar-like substances, which makes product isolation difficult.[3]

  • Difficult Purification: The product may require column chromatography or recrystallization to achieve high purity.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[2][4] By comparing the spot of the reaction mixture with the starting material (2-aminothiazole), you can determine when the starting material has been consumed.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, high-purity brominating agent. 2. Gradually increase the reaction temperature while monitoring with TLC. Some protocols start at 0°C and then warm to room temperature.[2] 3. Extend the reaction time and monitor using TLC until the starting material is consumed.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (e.g., neutralization, extraction). 3. Suboptimal stoichiometry of reagents. 4. Formation of soluble byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Carefully perform the neutralization and extraction steps. Ensure the pH is adjusted correctly (typically to 7-8) to precipitate or extract the product effectively.[2][4] 3. Optimize the molar ratio of the brominating agent to 2-aminothiazole. An excess of the brominating agent may be needed, but a large excess can lead to side reactions. 4. Analyze the mother liquor after filtration to check for product loss. Consider alternative purification methods like column chromatography.
Formation of Multiple Products (Visible on TLC) 1. Over-bromination leading to di-bromo products. 2. Reaction temperature is too high. 3. Use of a non-selective brominating agent.1. Slowly add the brominating agent to the reaction mixture to maintain better control.[2] Consider using a milder brominating agent like NBS. 2. Maintain a low temperature during the addition of the brominating agent (e.g., 0-5°C).[4] 3. N-Bromosuccinimide (NBS) is often a more regioselective brominating agent compared to elemental bromine.
Product is Difficult to Purify (Oily or Tarry Substance) 1. Harsh reaction conditions (e.g., high temperature, strong acid). 2. Presence of significant impurities from starting materials.1. Employ milder reaction conditions. For example, use NBS instead of bromine.[4] 2. Ensure the purity of the starting 2-aminothiazole. 3. Attempt purification by column chromatography on silica gel.[2][4] Recrystallization from a suitable solvent can also be effective.[3]
Isolated Product is the Hydrobromide Salt 1. The reaction is performed in an acidic medium, and the product precipitates as the hydrobromide salt.1. This is an expected intermediate in some procedures. The free base can be obtained by neutralizing the salt with a base like triethylamine or a saturated sodium bicarbonate solution.[2][5]

Experimental Protocols & Data

Method A: Bromination using Bromine in Acetic Acid

Protocol:

  • Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise, ensuring the temperature remains low.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water.

  • Neutralize the solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.[2]

  • The product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by column chromatography or recrystallization.[2]

ParameterValueReference
Starting Material 2-Aminothiazole[2]
Brominating Agent Bromine (Br₂)[2]
Solvent Acetic Acid[2]
Temperature 0°C to Room Temperature[2]
Reaction Time 2 hours[2]
Reported Yield 75%[2]
Method B: Bromination using N-Bromosuccinimide (NBS)

Protocol:

  • Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add N-Bromosuccinimide (NBS) (typically 1.05 equivalents) portion-wise, maintaining the low temperature.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture into ice water.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of around 8.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be done by recrystallization or column chromatography.

This is a general procedure adapted from similar bromination reactions.[4]

ParameterValue
Starting Material 2-Aminothiazole
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetic Acid or DCM
Temperature 0°C to Room Temperature
Reaction Time 2-3 hours
Reported Yield Varies, generally good to high

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_completion Check Reaction Completion (via TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete Starting Material Consumed increase_time Increase Reaction Time or Slightly Increase Temperature incomplete->increase_time check_reagents Check Reagent Stoichiometry and Purity incomplete->check_reagents check_workup Review Workup Procedure (Neutralization & Extraction) complete->check_workup workup_issue Potential Issue in Workup check_workup->workup_issue Suspected Loss workup_ok Workup Appears Correct check_workup->workup_ok No Obvious Loss optimize_ph Optimize pH for Neutralization workup_issue->optimize_ph improve_extraction Improve Extraction Protocol (e.g., more extractions) workup_issue->improve_extraction purification_loss Investigate Purification Step (Column Chromatography or Recrystallization) workup_ok->purification_loss optimize_purification Optimize Purification (e.g., solvent system) purification_loss->optimize_purification

Caption: Troubleshooting workflow for addressing low yield issues.

General Synthesis and Workup Pathway

Synthesis_Workflow start 2-Aminothiazole in Solvent bromination Add Brominating Agent (e.g., Br2 or NBS) at 0°C start->bromination reaction Stir at Room Temperature (Monitor by TLC) bromination->reaction quench Quench Reaction (Pour into Ice Water) reaction->quench neutralize Neutralize with Base (e.g., NaHCO3) to pH 7-8 quench->neutralize isolation Isolate Crude Product (Filtration or Extraction) neutralize->isolation purification Purify Product (Column Chromatography or Recrystallization) isolation->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-aminothiazole scaffolds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-C bond-forming reaction. Find troubleshooting guidance, frequently asked questions, and detailed protocols to optimize your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki-Miyaura coupling of 2-halo-aminothiazoles.

Problem 1: Low to No Product Yield

Low or no yield is the most common issue, often stemming from catalyst inactivation or suboptimal reaction conditions. The electron-rich 2-amino group can coordinate to the palladium center, hindering the catalytic cycle.[1]

Troubleshooting Steps & Solutions:

  • Evaluate the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Bulky, electron-rich phosphine ligands are often required to promote reductive elimination and prevent catalyst deactivation.[3]

  • Screen Different Bases: The choice of base is critical. It must be strong enough to facilitate transmetalation without causing degradation of starting materials.[4] Inorganic bases are generally superior to organic bases for this coupling.[5]

  • Check Reagent Quality and Reaction Setup: Ensure all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3][4]

Table 1: Comparison of Catalyst/Ligand Systems Performance of various palladium systems in the coupling of a 2-amino-5-bromo-heterocycle with Phenylboronic Acid.

Catalyst PrecursorLigandCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄PPh₃3.0K₃PO₄ (2.0)1,4-Dioxane/H₂O10085[2]
Pd(OAc)₂SPhos2.0K₃PO₄ (2.0)Toluene100>95 (Expected)[2]
Pd₂(dba)₃XPhos2.0K₂CO₃ (2.0)Dioxane110High (Typical)[3]
Pd-PEPPSI-IPrIPr2.0K₂CO₃ (2.0)t-BuOH80High (Typical)

Table 2: Effect of Base on Reaction Yield Screening of different bases for a model Suzuki-Miyaura coupling reaction.

EntryBaseEquivalentsSolvent SystemYield (%)
1Na₂CO₃2.0EtOH/Water98[6]
2K₂CO₃2.0EtOH/Water95[6]
3K₃PO₄2.0EtOH/Water92[6]
4NaOH2.0EtOH/Water80[6]
5KOH2.0EtOH/Water84[6]
6TEA2.0EtOH/Water50[6]
Problem 2: Significant Side Product Formation

The most common side reactions are protodeboronation of the boronic acid and protodehalogenation of the 2-halo-aminothiazole.

Troubleshooting Steps & Solutions:

  • Minimize Protodeboronation (Boronic Acid Decomposition): This side reaction, where the boronic acid group is replaced by a hydrogen, is often accelerated by strong bases and the presence of water.[4]

    • Use Milder Bases: Switch from K₃PO₄ or NaOH to a milder base like K₂CO₃ or KF.[4]

    • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and dry reagents.[3][4]

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable alternatives to boronic acids and slowly release the boronic acid in situ.

  • Minimize Protodehalogenation: This involves the replacement of the halide on the aminothiazole with a hydrogen.

    • Lower Reaction Temperature: Excessive heat can promote this side reaction. Consider running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[3]

    • Optimize Ligand: Certain ligands can favor this pathway. Screening different ligands may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of a 2-aminothiazole failing or giving very low yield? A: The primary cause is often catalyst inhibition by the 2-amino group, which can coordinate to the palladium catalyst. To overcome this, use palladium precatalysts with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos.[2][3] Additionally, ensure your base is appropriate (K₃PO₄ and K₂CO₃ are good starting points), your reagents are pure, and your reaction is run under a strictly inert (Nitrogen or Argon) atmosphere.[1][3]

Q2: What are the best starting conditions for coupling a 2-bromo-aminothiazole with an arylboronic acid? A: A reliable starting point is to use a Pd(II) precatalyst like Pd(OAc)₂ with a ligand such as SPhos, or a pre-formed catalyst like XPhos Pd G2. Use 2 equivalents of a base like K₃PO₄ or K₂CO₃ in an anhydrous, degassed solvent such as 1,4-dioxane or toluene, at a temperature between 80-110 °C.[1][2]

Q3: I see a significant amount of my dehalogenated aminothiazole starting material. How can I prevent this? A: This side reaction, protodehalogenation, is often caused by excessive temperatures or traces of water acting as a proton source.[3] Try lowering the reaction temperature and extending the reaction time.[3] Ensure all solvents are anhydrous and the reaction is rigorously protected from moisture and air.[3]

Q4: My boronic acid seems to be decomposing before the reaction is complete. What should I do? A: This is likely protodeboronation. This process is accelerated by strong bases and water.[4] Consider using a milder base like K₂CO₃ or KF, or switching to completely anhydrous conditions.[4] Alternatively, using a more stable boronic ester derivative (e.g., pinacol ester) can be highly effective, as it hydrolyzes slowly to release the boronic acid under the reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Amino-5-bromo-thiazole

This procedure is a general starting point and should be optimized for specific substrates.

Materials:

  • 2-Amino-5-bromo-thiazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)[2]

  • Ligand (e.g., SPhos, 4 mol%)[2]

  • Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv)[1][2]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-amino-5-bromo-thiazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 2-24 hours.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Visualized Workflows and Relationships

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving low-yield Suzuki-Miyaura coupling reactions with 2-aminothiazoles.

Troubleshooting_Workflow start Problem: Low or No Yield check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_base 2. Check Base start->check_base check_conditions 3. Verify Reaction Conditions start->check_conditions check_sm 4. Analyze Starting Materials start->check_sm solution_catalyst Solution: Use bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading. check_catalyst->solution_catalyst Cause: Catalyst Poisoning or Low Reactivity solution_base Solution: Screen bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Use finely powdered base. check_base->solution_base Cause: Inappropriate Base Strength or Solubility solution_conditions Solution: Ensure rigorous inert atmosphere. Use anhydrous, degassed solvents. Optimize temperature. check_conditions->solution_conditions Cause: O₂/H₂O Contamination or Suboptimal Temp. solution_sm Solution: Use fresh boronic acid or a stable boronate ester. Re-purify halide. check_sm->solution_sm Cause: Reagent Decomposition or Impurity

Caption: A decision tree for troubleshooting low-yield reactions.

Key Factors Influencing Success

This diagram illustrates the interdependent parameters that must be optimized for a successful Suzuki-Miyaura coupling of 2-aminothiazoles.

Influencing_Factors center Successful Coupling catalyst Catalyst System (Pd Source + Ligand) catalyst->center base Base (Type & Strength) base->center solvent Solvent (Polarity & Anhydrous) solvent->center temp Temperature temp->center atmosphere Atmosphere (Inert) atmosphere->center

Caption: Core parameters for reaction optimization.

References

Technical Support Center: Purification of Crude 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Bromothiazol-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My final product has low purity after column chromatography. What are the likely causes and solutions?

A1: Low purity after column chromatography can stem from several factors. The primary causes include an inappropriate solvent system, column overloading, improper column packing, or the presence of co-eluting impurities.[1]

  • Inappropriate Solvent System: The polarity of the eluent may not be sufficient to separate the target compound from impurities.

    • Solution: Optimize the solvent system by running preliminary Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., gradients of ethyl acetate in hexanes). Aim for a retention factor (Rf) of 0.2-0.3 for this compound for good separation.

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.

    • Solution: A general rule of thumb is to use a ratio of 1:20 to 1:100 of crude material to silica gel by weight.[1]

  • Improper Column Packing: Channels or cracks in the silica gel bed lead to poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.

  • Co-eluting Impurities: An impurity may have a similar polarity to this compound in the chosen solvent system.

    • Solution: If optimizing the solvent system does not resolve the issue, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[1]

Q2: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?

A2: Failure to crystallize is a common issue in recrystallization and can be due to several factors, including the choice of solvent, the concentration of the solution, and the presence of impurities.[1]

  • Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Test a range of solvents such as ethanol, isopropanol, or solvent pairs like ethanol/water or DMF/water.[1][2]

  • Solution is Too Dilute: If the concentration of the compound in the solvent is too low, it may not reach saturation upon cooling.

    • Solution: Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.

  • Presence of Impurities: Certain impurities can inhibit crystal formation.

    • Solution: If the crude product is highly impure, a preliminary purification step, such as passing it through a short plug of silica gel, might be necessary before recrystallization.[1] You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[1]

Q3: My purified this compound is an oil instead of a solid. How can I solidify it?

A3: Obtaining an oily product after purification can be due to residual solvent, the compound's low melting point, or the presence of greasy impurities.[1]

  • Residual Solvent: High-boiling point solvents may not have been completely removed.

    • Solution: Dry the product under a high vacuum. Gentle heating can be applied if the compound is thermally stable.[1]

  • Low Melting Point or Impurities: The product itself may be a low-melting solid or contain impurities that lower its melting point.

    • Solution: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane. This can often induce solidification.[1]

Q4: The purified product is colored, but I expect a white or off-white solid. What could be the cause and how can I fix it?

A4: A colored product can be due to residual starting materials, byproducts, or degradation. Many aminothiazole derivatives can have a slight yellow color, which may be acceptable if the purity is high (>98%).[1] However, for a significant coloration, the following steps can be taken:

  • Decolorization during Recrystallization: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that using too much charcoal can also lead to a loss of the desired product.

  • Washing: If the coloration is due to residual bromine from the synthesis, washing the crude product with an aqueous solution of sodium thiosulfate can help.[3]

Q5: What are the common impurities I should be aware of when purifying crude this compound?

A5: Common impurities can include unreacted starting materials (2-aminothiazole), over-brominated byproducts (e.g., 2-amino-4,5-dibromothiazole), and other side-products from the synthesis. The formation of di-brominated byproducts can be minimized by carefully controlling the reaction temperature and using a stoichiometric amount of the brominating agent.[3]

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity of Crude Material (%)Typical Purity of Final Product (%)Typical Yield (%)Notes
Recrystallization85-95>9870-85Effective for removing minor impurities and obtaining a crystalline product.
Column Chromatography70-90>9960-80Useful for purifying crude material with a higher percentage of impurities.

Table 2: Recrystallization Solvent Systems for this compound

Solvent SystemCrude:Solvent Ratio (w/v)Purity Achieved (%)Approximate Yield (%)Observations
Ethanol/Water1:10>9880Good for obtaining well-defined crystals.
Isopropanol1:8>9775An effective single-solvent system.
DMF/Water (1:1)1:12>9882Suitable for less soluble crude material.[2]

Table 3: Column Chromatography Conditions for this compound

Stationary PhaseEluent System (v/v)Crude:Silica Ratio (w/w)Purity Achieved (%)Approximate Yield (%)
Silica GelHexane:Ethyl Acetate (Gradient)1:50>9970
Silica GelDichloromethane:Methanol (Gradient)1:40>9865
AluminaHexane:Ethyl Acetate (Gradient)1:50>9968

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a test solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution. Swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Final Product crude_product Crude this compound dissolve Dissolve in hot solvent crude_product->dissolve prepare_column Prepare and pack column crude_product->prepare_column hot_filtration Hot filtration (optional) dissolve->hot_filtration cool Cool to crystallize hot_filtration->cool filter_dry Filter and dry cool->filter_dry pure_product Pure this compound filter_dry->pure_product load_sample Load sample prepare_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect and analyze fractions elute->collect_fractions concentrate Combine and concentrate pure fractions collect_fractions->concentrate concentrate->pure_product

Caption: Experimental workflows for the purification of this compound.

Troubleshooting_Decision_Tree cluster_problem cluster_solutions_purity cluster_solutions_oil cluster_solutions_color start Purification Issue low_purity Low Purity? start->low_purity oily_product Oily Product? start->oily_product colored_product Colored Product? start->colored_product check_solvent Optimize eluent via TLC low_purity->check_solvent Yes high_vac Dry under high vacuum oily_product->high_vac Yes charcoal Use activated charcoal in recrystallization colored_product->charcoal Yes check_loading Reduce sample load check_solvent->check_loading Still impure repack_column Repack column carefully check_loading->repack_column Still impure triturate Triturate with non-polar solvent high_vac->triturate Still oily wash Wash with Na2S2O3 solution charcoal->wash Still colored

Caption: Troubleshooting decision tree for purification of this compound.

References

Optimizing reaction conditions for synthesizing 5-Bromothiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and chemists working on the synthesis of 5-Bromothiazol-2-amine and its derivatives.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield for the bromination of 2-aminothiazole is consistently low. What are the potential causes and how can I improve it?

A: Low yields are a common issue often linked to reaction conditions, reagent quality, or work-up procedures. Consider the following troubleshooting steps:

  • Choice of Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it can also lead to over-bromination and degradation. N-Bromosuccinimide (NBS) is often preferred for its milder nature and better regioselectivity.

  • Reaction Temperature: The reaction is highly exothermic. Running the reaction at elevated temperatures can promote the formation of impurities and decomposition of the starting material and product. It is crucial to maintain a low temperature, typically between 0°C and 5°C, especially during the addition of the brominating agent.

  • Solvent Selection: The solvent plays a key role in solubility and reaction rate. Acetonitrile and acetic acid are commonly used solvents for this transformation. The choice of solvent can influence the reaction's success, as shown in the table below.

  • Reagent Purity: Ensure the starting 2-aminothiazole is pure. Impurities can interfere with the reaction. Additionally, NBS can degrade over time; using a freshly opened or purified batch is recommended.

Issue 2: Formation of Impurities (e.g., 4,5-dibromothiazol-2-amine)

Q: I am observing a significant amount of a dibrominated impurity in my final product. How can I minimize its formation?

A: The formation of 4,5-dibromothiazol-2-amine is a common side reaction resulting from over-bromination. Here’s how to control it:

  • Stoichiometry Control: Use a slight sub-stoichiometric amount or a precise 1.0 equivalent of the brominating agent (NBS). Over-addition of the brominating agent is the primary cause of this impurity.

  • Slow and Controlled Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.

  • Temperature Management: As mentioned, maintain a low temperature (0-5°C) throughout the addition and reaction time to reduce the rate of the second bromination.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start: Low Yield or High Impurity check_temp Is Temperature controlled at 0-5°C? start->check_temp check_reagent Is Brominating Agent NBS (1.0 equiv)? check_temp->check_reagent Yes adjust_temp Action: Maintain 0-5°C with an ice bath. Monitor internal T. check_temp->adjust_temp No check_addition Is reagent addition slow and portion-wise? check_reagent->check_addition Yes adjust_reagent Action: Use NBS. Verify stoichiometry. Avoid excess Br2. check_reagent->adjust_reagent No adjust_addition Action: Add NBS in small portions or as a solution over 1-2h. check_addition->adjust_addition No check_solvent Review Solvent Choice. (See Table 1) check_addition->check_solvent Yes adjust_temp->check_reagent adjust_reagent->check_addition adjust_addition->check_solvent ok Problem Resolved check_solvent->ok Yes fail Issue Persists: Consider starting material purity or alternative route. check_solvent->fail No

Caption: Troubleshooting decision tree for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the bromination of 2-aminothiazole? A1: Acetonitrile is often a good choice as it provides good solubility for both 2-aminothiazole and NBS, facilitating a homogenous reaction. Acetic acid is another effective solvent, which can sometimes help to moderate reactivity. The optimal choice may depend on the specific derivative and scale.

Q2: How should the reaction be quenched and the product isolated? A2: The reaction is typically quenched by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to destroy any unreacted bromine or NBS. Afterwards, the pH is adjusted with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product, which can then be isolated by filtration.

Q3: My product is a dark oil and won't crystallize. What should I do? A3: A dark, oily product often indicates the presence of impurities. Consider the following:

  • Purification: Attempt purification using column chromatography (silica gel with a gradient of ethyl acetate in hexanes is a common choice).

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization and wash away soluble impurities.

  • Re-check Work-up: Ensure the pH was properly adjusted during the work-up. An acidic pH can keep the amine product in its salt form, which may be more soluble or oil-like.

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield and Purity
EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1NBS (1.0 eq)Acetonitrile0 - 528598
2NBS (1.0 eq)Acetonitrile25 (RT)26588 (10% dibromo)
3NBS (1.0 eq)Acetic Acid0 - 528297
4Br₂ (1.0 eq)Acetic Acid0 - 527590 (8% dibromo)
5NBS (1.1 eq)Acetonitrile0 - 528885 (14% dibromo)

Data is representative and for illustrative purposes.

Experimental Protocols

Protocol: Synthesis of this compound using NBS

This protocol details a standard lab-scale synthesis.

Caption: Standard experimental workflow for the synthesis.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in acetonitrile (10 mL per 1 g of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.0 eq) in small portions over 1 hour, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the resulting mixture vigorously at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quench: Once the reaction is complete, pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (20 mL). Stir for 15 minutes.

  • Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH reaches 8-9. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water (2 x 15 mL) and then dry the product under vacuum to a constant weight. The final product should be an off-white to light yellow solid.

Preventing side-product formation during the bromination of 2-aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective bromination of 2-aminothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions. Our goal is to help you minimize side-product formation and maximize the yield of your desired brominated 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered during the bromination of 2-aminothiazole?

A1: The primary side-products in the bromination of 2-aminothiazole are:

  • Over-bromination: The C5 position of the thiazole ring is highly activated, leading to the formation of di-brominated (and sometimes tri-brominated) products as a common issue.[1]

  • Lack of Regioselectivity: While bromination is electronically favored at the C5 position, reaction at other positions on the thiazole ring can occur, leading to a mixture of isomers depending on the substrate and reaction conditions.[1]

  • Reaction with the Amino Group: The exocyclic amino group can react with the brominating agent, leading to undesired N-bromo species or subsequent side reactions. Protecting the amino group by acylation can prevent this.[1]

  • Decomposition: The use of harsh reaction conditions, such as high temperatures, can lead to the decomposition of the starting material or the desired brominated product.[1]

Q2: How can I achieve selective mono-bromination at the C5 position?

A2: Selective C5 mono-bromination requires careful control over the reaction conditions. Key strategies include:

  • Low Temperature: Performing the reaction at low temperatures, such as 0°C to -10°C, can significantly reduce the rate of over-bromination.[1]

  • Stoichiometry Control: Using a strict 1:1 stoichiometry of the 2-aminothiazole to the brominating agent is crucial to minimize the formation of di-brominated products.[1]

  • Choice of Brominating Agent: Utilizing milder and more selective brominating agents can greatly improve the outcome. N-Bromosuccinimide (NBS) is a common choice, but for higher selectivity, Copper(II) bromide (CuBr₂) is often preferred.[1]

  • Enzymatic Bromination: Biocatalytic methods using haloperoxidases offer exceptional regioselectivity under very mild conditions, often at room temperature in an aqueous solvent, thereby eliminating many common side-products.[2][3]

Q3: What are the advantages of using enzymatic bromination?

A3: Enzymatic bromination, particularly with vanadium-dependent haloperoxidases (VHPOs), offers several advantages over traditional chemical methods:

  • High Regioselectivity: These enzymes typically exhibit excellent selectivity for the C5 position of the 2-aminothiazole ring.

  • Mild Reaction Conditions: Reactions are usually conducted at or near room temperature in aqueous buffers, which helps to prevent the decomposition of sensitive substrates and products.[2][3]

  • Environmentally Friendly: This method avoids the use of hazardous reagents and organic solvents, making it a greener alternative.[2]

  • No Organic Byproducts: The use of a bromide salt as the bromine source and hydrogen peroxide as the oxidant results in a cleaner reaction profile with no organic byproducts.[2][3]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no conversion of starting material 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction time or temperature.3. Presence of radical inhibitors (less common for electrophilic substitution).1. Use freshly recrystallized N-bromosuccinimide (NBS).2. Gradually increase the reaction time and/or temperature while closely monitoring the reaction by TLC.3. Ensure the reaction is performed under an inert atmosphere if a radical pathway is suspected.[1]
Formation of multiple spots on TLC, indicating a mixture of products 1. Over-bromination leading to di- or tri-brominated products.2. Lack of regioselectivity.3. Decomposition of starting material or product.1. Lower the reaction temperature (e.g., to 0°C or -10°C) and use a strict 1:1 stoichiometry of the brominating agent.[1]2. Consider using a more selective brominating agent like CuBr₂ or an enzymatic method.[1]3. Employ milder reaction conditions and ensure the work-up procedure is not overly harsh.[1]
Desired mono-brominated product is contaminated with di-brominated product 1. Reaction temperature is too high.2. Excess brominating agent was used.3. Prolonged reaction time.1. Perform the reaction at a lower temperature.2. Carefully control the stoichiometry of the brominating agent.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Product decomposes during purification 1. Sensitivity of the brominated product to silica gel.2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and a low-temperature water bath.[1]

Data Presentation: Comparison of Bromination Methods

Brominating Agent/Method Typical Reaction Conditions Reported Yield of 5-bromo-2-aminothiazole Key Advantages Potential Drawbacks
Bromine in Acetic Acid 0°C to room temperature, 2 hours[4]~75%[4]Traditional and straightforward method.Can be less selective, leading to over-bromination.[1]
N-Bromosuccinimide (NBS) Low temperatures (0°C to -10°C)[1]Generally good to excellent yields.Milder than elemental bromine, easy to handle solid.Over-bromination can still be an issue if not carefully controlled.[1]
Copper(II) Bromide (CuBr₂) Room temperature in acetonitrile[1]High yields reported for similar substrates.[5]High regioselectivity for the C5 position.[1]Requires a metal-based reagent.
Enzymatic (Haloperoxidase) Mild temperature (~30°C) in aqueous buffer[2][3]>95% conversion for many substrates.[2][3]Exceptional selectivity, environmentally friendly, mild conditions.[2][3]Requires access to the specific enzyme and careful control of biological reaction parameters.

Experimental Protocols

Protocol 1: Selective C5-Bromination using Copper(II) Bromide

This protocol is adapted from a procedure known for its high regioselectivity.[1]

  • Dissolution: In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Selective C5-Bromination using Bromine in Acetic Acid

A traditional method for the synthesis of 5-bromo-2-aminothiazole.[4]

  • Dissolution: At 0°C, dissolve 2-aminothiazole (1.0 eq) in acetic acid.

  • Addition: Slowly add a solution of bromine (2.0 eq) in acetic acid dropwise to the cooled solution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until completion.

  • Work-up: Adjust the pH to 7-8 with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[4]

Protocol 3: Enzymatic C5-Bromination

This protocol utilizes a vanadium-dependent haloperoxidase for highly selective bromination.[2][3]

  • Reaction Setup: In an aqueous buffer, combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.

  • Initiation: Initiate the reaction by the addition of hydrogen peroxide (H₂O₂).

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.

  • Quenching: Upon completion (monitored by LC-MS or TLC), quench the reaction by adding catalase to decompose excess H₂O₂.[1]

  • Work-up and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify as necessary.

Visualizations

Bromination_Pathway 2-Aminothiazole 2-Aminothiazole 5-Bromo-2-aminothiazole 5-Bromo-2-aminothiazole 2-Aminothiazole->5-Bromo-2-aminothiazole Selective Bromination (e.g., CuBr₂, NBS at low temp) 4,5-Dibromo-2-aminothiazole 4,5-Dibromo-2-aminothiazole 2-Aminothiazole->4,5-Dibromo-2-aminothiazole Over-bromination (Excess Br+, High Temp) N-Bromo-2-aminothiazole N-Bromo-2-aminothiazole 2-Aminothiazole->N-Bromo-2-aminothiazole Side reaction at Amino Group Desired Product Desired Product 5-Bromo-2-aminothiazole->Desired Product Further Synthesis Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome Start Start Problem Multiple Products on TLC? Start->Problem Solution1 Lower Temperature Problem->Solution1 Yes Success Selective Mono-bromination Problem->Success No Solution2 Check Stoichiometry (1:1) Solution1->Solution2 Solution3 Change Brominating Agent (e.g., CuBr₂) Solution2->Solution3 Solution3->Success End End Failure Re-evaluate Conditions Failure->Start Iterate

References

Troubleshooting low yields in Buchwald-Hartwig amination of 5-bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields and other common issues encountered during the Buchwald-Hartwig amination of 5-bromothiazoles.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low to no yield in the amination of my 5-bromothiazole?

A1: Low yields in the Buchwald-Hartwig amination of 5-bromothiazoles can stem from several factors. Heteroaryl halides, particularly electron-rich 5-membered systems like thiazoles, can be challenging substrates.[1] Key areas to investigate include the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Additionally, side reactions such as protodebromination can consume the starting material.[2]

Q2: What is the most critical parameter to optimize for this reaction?

A2: The catalyst/ligand system is arguably the most critical parameter.[2] The ligand's steric and electronic properties play a crucial role in promoting the catalytic cycle, specifically the oxidative addition and reductive elimination steps. For challenging substrates like 5-bromothiazoles, bulky, electron-rich phosphine ligands are often required.[2][3]

Q3: I am observing significant debromination of my 5-bromothiazole starting material. How can I minimize this?

A3: Protodebromination is a common side reaction with electron-rich heteroaryl halides.[2] To mitigate this, consider the following adjustments:

  • Use a milder base: Strong bases can sometimes promote this side reaction. Switching from a strong base like NaOtBu to a milder one such as K₂CO₃ or K₃PO₄ may be beneficial.[2]

  • Optimize the ligand: Certain ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different phosphine ligands is advisable.[2]

  • Lower the reaction temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[2]

  • Ensure anhydrous conditions: Traces of water can act as a proton source, leading to debromination.[2]

Q4: Can the choice of base significantly impact the reaction outcome?

A4: Yes, the base is crucial. It is required to deprotonate the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2][4] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are often employed, sometimes requiring higher reaction temperatures.[1] For some five-membered heteroarenes, a combination of a GPhos-supported palladium catalyst with NaOTMS has been shown to be effective.[1][5]

Q5: What are the recommended solvents for this reaction?

A5: Anhydrous, non-protic solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used.[2][4] The choice of solvent can affect the solubility of the reactants and the stability of the catalyst. It's important that the chosen solvent is compatible with the selected base.[4] For instance, ethereal solvents like THF and dioxane are often paired with strong bases.[4]

Troubleshooting Guide

Issue 1: Low Conversion of 5-Bromothiazole
Potential Cause Suggested Solution
Inactive Catalyst Use a pre-catalyst to avoid issues with in-situ catalyst formation.[1] Ensure the palladium source and ligand are of high quality and stored under an inert atmosphere.
Inappropriate Ligand Screen a variety of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[2] For five-membered rings, GPhos ligands have also shown promise.[1]
Insufficiently Strong Base For less reactive amines, a stronger base like NaOtBu or LHMDS may be necessary. Ensure the base is fresh and handled under an inert atmosphere.[2]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[1][2]
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent like toluene, dioxane, or THF.[1]
Issue 2: Formation of Side Products (e.g., Protodebromination)
Potential Cause Suggested Solution
Base is too Strong Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[2]
High Reaction Temperature Lower the reaction temperature. This may require a longer reaction time to achieve full conversion.[2]
Presence of Water Use freshly dried, anhydrous, and degassed solvents. Handle all reagents under an inert atmosphere (e.g., in a glovebox).[2]
Ligand Choice Experiment with different ligands, as some may be more prone to promoting side reactions.[2]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 5-Bromothiazole

Note: This is a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

  • Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst), the phosphine ligand, and the base (e.g., NaOtBu) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask, remove it from the glovebox, and place it under an inert atmosphere (e.g., argon or nitrogen). Add the 5-bromothiazole and the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Amine Addition: Add the amine coupling partner (typically 1.1-1.3 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl), and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination of 5-bromothiazoles.

Troubleshooting_Workflow start Low Yield Observed check_catalyst 1. Check Catalyst System - Is the Pd source/ligand active? - Is the ligand appropriate? start->check_catalyst screen_ligands Screen Bulky Ligands (e.g., RuPhos, BrettPhos, GPhos) check_catalyst->screen_ligands If suspect check_base 2. Evaluate Base - Is it strong enough? - Is it too strong (side reactions)? check_catalyst->check_base If OK screen_ligands->check_base screen_bases Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_base->screen_bases If suspect check_conditions 3. Assess Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate? check_base->check_conditions If OK screen_bases->check_conditions optimize_temp_solvent Optimize Temperature & Solvent (e.g., 80-110°C; Toluene, Dioxane) check_conditions->optimize_temp_solvent If suspect check_side_reactions 4. Analyze for Side Reactions (e.g., Protodebromination) check_conditions->check_side_reactions If OK optimize_temp_solvent->check_side_reactions mitigate_side_reactions Mitigate Side Reactions - Lower temperature - Use milder base - Ensure anhydrous conditions check_side_reactions->mitigate_side_reactions If present success Improved Yield check_side_reactions->success If absent/resolved mitigate_side_reactions->success

Caption: Troubleshooting workflow for low yields.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-bromothiazol-2-amine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is limited in publicly available literature, it is generally considered to be a hydrophobic molecule.[1] Its solubility is expected to be low in aqueous solutions and higher in organic solvents. For related 2-aminothiazole compounds, solubility is generally good in polar organic solvents.[2]

For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common starting point for hydrophobic compounds.[1] Other potential solvents include Dimethylformamide (DMF) or ethanol.[1] It is highly recommended to perform a small-scale solubility test with your specific batch of this compound in the chosen solvent before proceeding with a large-scale reaction. Gentle heating may be required to achieve complete dissolution.[2]

Q2: Which solvents are recommended for Suzuki-Miyaura coupling reactions with this compound?

Commonly used solvents for Suzuki-Miyaura coupling reactions involving this compound include ethereal solvents like 1,4-dioxane and Tetrahydrofuran (THF), as well as aromatic solvents such as toluene.[2][3] Often, a mixture of an organic solvent with water (e.g., 4:1 dioxane/water) is employed, as water can play a beneficial role in the catalytic cycle.[3][4] The choice of solvent can be critical and may require optimization for specific substrates to achieve high yields.[3]

Q3: What are the recommended solvents for Buchwald-Hartwig amination of this compound?

For Buchwald-Hartwig amination, anhydrous, non-protic solvents are standard.[2] Toluene, 1,4-dioxane, and THF are frequently used.[2] It is crucial to use anhydrous solvents as water can lead to side reactions and reduced catalyst activity. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.

Q4: Can I perform nucleophilic aromatic substitution (SNAr) on this compound, and what solvents are suitable?

Yes, nucleophilic aromatic substitution (SNAr) can be performed on this compound, particularly with strong nucleophiles. The reaction is typically carried out in polar aprotic solvents which can help to stabilize the intermediate Meisenheimer complex.[5][6] Suitable solvents include DMF, DMSO, and THF.[5] The choice of solvent can significantly impact the reaction rate and yield.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Reaction Yield Poor Solubility of Starting Material: this compound may not be fully dissolved in the reaction solvent.- Perform a small-scale solubility test before the main reaction. - Try a different solvent or a solvent mixture (e.g., dioxane/water for Suzuki coupling). - Gentle heating may improve solubility.[2]
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.- Use fresh catalyst and ligands. - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). - Thoroughly degas all solvents and reagents before use.[2]
Inappropriate Base: The chosen base may not be strong enough or may be sterically hindered.- For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃.[2] - For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.
Significant Debromination (Protodebromination) Presence of Protons: Traces of water or other protic sources in the reaction mixture.- Use anhydrous solvents and reagents.[2] - Ensure the reaction is performed under a strictly inert atmosphere.[2]
High Reaction Temperature: Elevated temperatures can sometimes promote this side reaction.- Try lowering the reaction temperature and extending the reaction time.[2]
Choice of Base: Some strong bases can facilitate debromination.- Consider using a milder base if the reaction still proceeds efficiently.
Difficulty in Product Purification Formation of Side Products: Besides debromination, other side reactions may occur, complicating purification.- Optimize reaction conditions (catalyst, ligand, base, solvent, temperature) to minimize side product formation. - Employ careful column chromatography for purification.

Solvent Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate solvent for reactions involving this compound.

G Solvent Selection for this compound Reactions start Start: Identify Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald snar Nucleophilic Aromatic Substitution start->snar solubility_test Perform Small-Scale Solubility Test suzuki->solubility_test buchwald->solubility_test snar->solubility_test suzuki_solvents Recommended Solvents: Dioxane/Water, Toluene, THF solubility_test->suzuki_solvents Suzuki buchwald_solvents Recommended Solvents: Anhydrous Toluene, Dioxane, THF solubility_test->buchwald_solvents Buchwald snar_solvents Recommended Solvents: DMF, DMSO, THF solubility_test->snar_solvents SNAr optimize Optimize Reaction Conditions (Temperature, Concentration) suzuki_solvents->optimize buchwald_solvents->optimize snar_solvents->optimize proceed Proceed with Scale-up optimize->proceed

Caption: A decision-making workflow for solvent selection.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if necessary, e.g., a biarylphosphine, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • If using a solid palladium catalyst and ligand, add them to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.

  • If using a liquid catalyst, add it at this stage.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-arylthiazole.

Reaction Pathway: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_legend Legend pd0 Pd(0)L_n pd_complex R-Pd(II)-Br(L_n) pd0->pd_complex R-Br oxidative_addition Oxidative Addition r_pd_r_prime R-Pd(II)-R'(L_n) pd_complex->r_pd_r_prime R'-B(OH)2 Base transmetalation Transmetalation r_pd_r_prime->pd0 product R-R' r_pd_r_prime->product reductive_elimination Reductive Elimination reactants R-Br + R'-B(OH)2 base Base R R = 5-(2-aminothiazolyl) R_prime R' = Aryl group

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

Selection of catalysts and ligands for cross-coupling with 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions with 5-bromothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties of the substrate. The 2-amino group is electron-donating, which can affect the reactivity of the C-Br bond. Furthermore, the nitrogen atoms in the thiazole ring and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3][4] Careful selection of ligands is crucial to mitigate these effects.[2]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3][5] A moderately strong base like K₃PO₄ is often effective, and a common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1][5][6] Reactions are typically heated to between 80-110 °C under an inert atmosphere.[5][6]

Q3: How can I prevent catalyst poisoning by the 2-amino group?

A3: There are two main strategies. The first is to select a suitable ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can often promote the desired catalytic cycle over catalyst inhibition.[4] The second, more definitive, approach is to protect the amino group with a suitable protecting group like Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl), which can be removed after the coupling reaction.[4]

Q4: My reaction is not working. What are the first things I should check?

A4: Start by verifying the integrity of your reagents and the reaction setup.

  • Reagents: Ensure the freshness and purity of your catalyst, ligand, and base. Bases like NaOt-Bu are particularly sensitive to air and moisture.[5]

  • Solvents: Use anhydrous and thoroughly degassed solvents to prevent side reactions and catalyst deactivation.[5]

  • Inert Atmosphere: Confirm that your reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) as palladium(0) catalysts are oxygen-sensitive.[5] Thoroughly degassing the solvent and reaction mixture is critical.[5]

Troubleshooting Guides

Problem 1: Low to No Product Formation

Q: My Suzuki-Miyaura coupling is failing or giving a very low yield. What are the common causes and how can I fix them?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[5]

  • Base Selection: The base is crucial for activating the boronic acid. An inappropriate or weak base can lead to poor reactivity. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[5][6]

  • Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can cause decomposition of the starting material or product.[5][6] Consider running the reaction at a lower temperature for a longer duration.[5]

Q: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize?

A: Key parameters for Buchwald-Hartwig amination include:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Systems like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as BINAP, Xantphos, or BrettPhos are common starting points.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common. Ensure the base is fresh and handled under an inert atmosphere, preferably in a glovebox.[5][6]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[5]

Q: I am attempting a Sonogashira coupling, but I see no product. What should I investigate?

A: For Sonogashira couplings, consider the following:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst is standard.[5][6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent or co-solvent.[6]

  • Degassing: This reaction is particularly sensitive to oxygen, which promotes the homocoupling of the alkyne (Glaser coupling). Rigorous degassing is essential.[5] Consider copper-free conditions if homocoupling is a persistent issue.[5]

Problem 2: Common Side Reactions

Q: I am observing significant protodebromination (loss of the bromine atom) in my reaction. How can I minimize this?

A: Protodebromination can be a major side reaction. To mitigate it:

  • Lower Reaction Temperature: High temperatures can promote this side reaction. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[5]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents.[5]

  • Optimize Ligand: Certain ligands may be more prone to promoting pathways that lead to debromination. Experiment with different phosphine ligands.[5]

Q: My main byproduct is the homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What causes this and how can it be prevented?

A: Homocoupling is typically caused by the presence of oxygen.

  • For Suzuki Reactions: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction.[4]

  • For Sonogashira Reactions: This side reaction, known as Glaser coupling, is promoted by the copper(I) co-catalyst in the presence of oxygen.[5] Besides rigorous degassing, you can explore numerous copper-free Sonogashira protocols, which typically require a more active palladium/ligand system but can provide cleaner reactions.[5]

Data Presentation: Recommended Starting Conditions

The following tables summarize typical starting conditions for common cross-coupling reactions with this compound, based on data from analogous systems.[3][5][7][8] Optimization will likely be required for your specific substrate.

Table 1: Suzuki-Miyaura Coupling Starting Conditions

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Range (%)
Arylboronic Acid Pd(OAc)₂ (2-5) SPhos (4-10) K₃PO₄ (2-3) Toluene/H₂O 90-110 60-95
Heteroarylboronic Acid Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (2-3) 1,4-Dioxane/H₂O 100 55-90

| Vinylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 80-100 | 50-85 |

Table 2: Buchwald-Hartwig Amination Starting Conditions

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Range (%)
Primary Amine Pd₂(dba)₃ (2) BINAP (3) NaOtBu (1.4) Toluene 80-110 75-98
Secondary Amine Pd(OAc)₂ (2) BrettPhos (4) NaOtBu (1.4) 1,4-Dioxane 100 70-95

| Aniline | Pd₂(dba)₃ (1-2) | XPhos (2.5-4) | K₃PO₄ (2) | Toluene | 100-110 | 65-90 |

Table 3: Sonogashira Coupling Starting Conditions

Coupling Partner Catalyst (mol%) Co-catalyst (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Range (%)
Terminal Alkyne (Aryl) PdCl₂(PPh₃)₂ (2-3) CuI (5) Et₃N (2-3) THF / DMF 50-70 60-90

| Terminal Alkyne (Alkyl) | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 70 | 55-85 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[5]

  • Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).[5]

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.[5]

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (e.g., NaOtBu). Handle the base in a glovebox if possible.[5]

  • Seal the flask, and evacuate and backfill with an inert gas.[5]

  • Add this compound followed by the anhydrous, degassed solvent (e.g., Toluene).[5]

  • Add the amine coupling partner (1.1-1.3 equiv.) via syringe.[5]

  • Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).[5]

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.[5]

  • Purify the crude product by column chromatography.[5]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low Yield / No Product) check_reagents 1. Check Reagents & Solvents - Purity & Freshness? - Solvent Dry & Degassed? start->check_reagents check_setup 2. Verify Reaction Setup - Inert Atmosphere? - Correct Temperature? check_reagents->check_setup Reagents OK success Reaction Successful check_reagents->success Issue Found & Corrected optimize_base 3. Optimize Base - Change Base Type? (e.g., K₂CO₃ -> K₃PO₄) - Check Equivalents? check_setup->optimize_base Setup OK check_setup->success Issue Found & Corrected optimize_catalyst 4. Optimize Catalyst System - Change Ligand? (e.g., PPh₃ -> SPhos) - Change Pd Source? - Adjust Loading? optimize_base->optimize_catalyst No Improvement optimize_base->success Improvement optimize_conditions 5. Optimize Conditions - Adjust Temperature? - Change Solvent? - Increase Time? optimize_catalyst->optimize_conditions No Improvement optimize_catalyst->success Improvement optimize_conditions->success Improvement

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Catalyst_Selection_Guide Catalyst & Ligand Selection Guide start Select Coupling Type cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation (Buchwald-Hartwig) start->cn_bond c_sp_bond C-C(sp) Bond Formation (Sonogashira) start->c_sp_bond suzuki Suzuki-Miyaura (Boronic Acids) cc_bond->suzuki heck Heck (Alkenes) cc_bond->heck cn_cat Catalyst: Pd(OAc)₂ / Pd₂(dba)₃ Ligand: BINAP, BrettPhos Base: NaOtBu, LiOtBu cn_bond->cn_cat c_sp_cat Catalyst: PdCl₂(PPh₃)₂ Co-catalyst: CuI Base: Et₃N, DIPEA c_sp_bond->c_sp_cat suzuki_cat Catalyst: Pd(OAc)₂ / Pd₂(dba)₃ Ligand: SPhos, XPhos Base: K₃PO₄, Cs₂CO₃ suzuki->suzuki_cat heck_cat Catalyst: Pd(OAc)₂ Base: Et₃N Additive: TBAB heck->heck_cat Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_steps pd0 Pd(0)L₂ OA Oxidative Addition pd2_oxid Ar-Pd(II)L₂(Br) TM Transmetalation pd2_trans Ar-Pd(II)L₂(R') RE Reductive Elimination pd2_trans->out OA->pd2_oxid TM->pd2_trans RE->pd0 in1->pd0 in2->pd2_oxid

References

Managing temperature control in reactions involving 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control in chemical reactions involving 5-Bromothiazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My bromination reaction to synthesize this compound is showing a rapid, uncontrolled temperature increase. What is happening and how can I prevent it?

A1: You are likely experiencing an exothermic runaway reaction. The bromination of the thiazole ring is highly exothermic, and if not properly controlled, the heat generated can accelerate the reaction rate, leading to a dangerous and uncontrolled situation.[1]

Recommended Solutions:

  • Controlled Reagent Addition: Add the brominating agent (e.g., liquid bromine or a solution of N-Bromosuccinimide) dropwise or in small portions over an extended period.[1]

  • Efficient Cooling: Conduct the reaction in an ice bath or use a cryostat to maintain a low temperature, typically between 0-10°C, throughout the addition process.[1][2]

  • Adequate Solvent Volume: Using a sufficient volume of an appropriate solvent helps to dissipate the heat generated during the reaction.[1]

  • Continuous Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously and adjust the addition rate accordingly.[3]

Q2: I am observing a significant amount of di-brominated byproduct in my reaction. How can I minimize its formation?

A2: The formation of a di-bromo byproduct is often a result of excessive reaction temperature or using too much brominating agent.[1]

Recommended Solutions:

  • Maintain Low Temperature: Strictly maintain a low reaction temperature (e.g., 0-5°C) during the addition of the brominating agent to reduce the rate of the secondary bromination.[1]

  • Stoichiometric Control: Use a stoichiometric amount of the brominating agent relative to the 2-aminothiazole starting material. A slight excess of the starting material can sometimes help minimize over-bromination.[1]

Q3: During my cross-coupling reaction (e.g., Suzuki-Miyaura), I am losing the bromine from my this compound starting material. What is this side reaction and how can I avoid it?

A3: This side reaction is known as protodebromination, where the bromine atom is replaced by a hydrogen atom. It is a common issue, particularly with electron-rich heterocyclic compounds.[4]

Recommended Solutions:

  • Lower Reaction Temperature: While many cross-coupling reactions require heat, excessive temperatures can promote protodebromination. Try running the reaction at a lower temperature for a longer duration.[4]

  • Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Ensure that all solvents and reagents are thoroughly dried before use.[4]

Q4: My reaction yield is consistently low, and I suspect temperature is the culprit. What is the best approach to optimize it?

A4: Temperature is a critical parameter that directly impacts reaction rate, product purity, and yield.[5][6] Temperatures that are too high can lead to decomposition of starting materials or products, while temperatures that are too low can result in an incomplete reaction.[1][4]

Recommended Solutions:

  • Systematic Optimization: Perform a series of small-scale experiments at different temperatures (e.g., in 10-20°C intervals) while keeping all other parameters constant.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of starting material and the formation of the product at each temperature to determine the optimal balance between reaction rate and side product formation.[3]

  • Literature Review: Consult literature for similar reactions to find established temperature ranges for the specific transformation you are performing.

Frequently Asked Questions (FAQs)

Q: What is the recommended temperature range for the synthesis of this compound via direct bromination? A: The initial addition of the brominating agent should be carried out at a low temperature, typically between -5°C and 20°C, with a preferred range of 0-10°C to control the exotherm.[2][7] After the addition is complete, the reaction may be allowed to stir at room temperature for a period to ensure completion.[2]

Q: What are the typical temperature ranges for cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound? A: These reactions generally require elevated temperatures to proceed at a reasonable rate.

  • Suzuki-Miyaura Coupling: Often run between 80-110°C.[4]

  • Sonogashira Coupling: Typically performed around 70°C.[4]

  • Buchwald-Hartwig Amination: Often requires temperatures around 100°C.[4] It is crucial to optimize the temperature for each specific substrate combination to maximize yield and minimize side reactions like decomposition or protodebromination.[4]

Q: How does temperature affect the stability of this compound? A: this compound has a melting point of approximately 165°C, at which it begins to decompose.[8][9][10] Thermal decomposition can lead to the release of hazardous gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[11][12] For storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere, with some suppliers suggesting storage in a freezer below -20°C or refrigerated between 2°C and 8°C.[10][13]

Q: What are the primary safety considerations related to temperature when working with this compound? A: The main safety concern is managing the highly exothermic nature of the bromination reaction to prevent a thermal runaway.[1] This requires robust cooling capabilities and controlled addition of reagents. For subsequent reactions at elevated temperatures, it is important to stay well below the decomposition temperature and to ensure the reaction is conducted in a well-ventilated area, as thermal decomposition can release toxic vapors.[11][12]

Quantitative Data Summary

The following tables summarize key temperature-related data for reactions involving this compound and its derivatives.

Table 1: Temperature Conditions for Synthesis of this compound

Brominating AgentSolventAddition TemperaturePost-Addition TemperatureReference
Bromine (Br₂)Acetic Acid0°CRoom Temperature[2]
N-Bromosuccinimide (NBS)Acetonitrile0-10°C0-5°C[1]
Bromine (Br₂)Alkanoic Acids< 25°C (preferred -5 to 20°C)Not specified[7]

Table 2: Temperature Parameters for Common Reactions with 2-Amino-5-bromothiazole Derivatives

Reaction TypeExample TemperaturePotential Issues with High Temp.Reference
Suzuki-Miyaura Coupling80 - 110°CDecomposition, Protodebromination[4]
Buchwald-Hartwig Amination~100°CDecomposition[4]
Sonogashira Coupling~70°CSide reactions[4]
Nucleophilic Substitution60 - 70°CSide reactions[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 2-Aminothiazole

This protocol is adapted from a common laboratory procedure.[2]

Materials:

  • 2-Aminothiazole

  • Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Aminothiazole (1 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of Bromine (2 equivalents) in acetic acid dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated NaHCO₃ solution until the pH is between 7 and 8.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling with a 2-Amino-5-bromothiazole Derivative

This protocol is a general guide based on troubleshooting literature for a similar substrate.[4]

Materials:

  • 2-Amino-5-bromothiazole derivative (1.0 equivalent)

  • Boronic acid or ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-Amino-5-bromothiazole derivative, the boronic acid, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and the phosphine ligand to the flask.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Visualizations

G cluster_0 Troubleshooting Temperature Issues start Reaction Issue Observed (Low Yield, Side Products, etc.) check_temp Was Temperature Monitored? start->check_temp runaway Uncontrolled Exotherm? check_temp->runaway Yes implement_monitoring Implement Continuous Temperature Monitoring check_temp->implement_monitoring No runaway_solutions Reduce Addition Rate Improve Cooling Increase Solvent Volume runaway->runaway_solutions Yes side_products Side Products or Incomplete Reaction? runaway->side_products No implement_monitoring->start Re-evaluate end Optimized Condition runaway_solutions->end high_temp Decrease Reaction Temperature Re-screen Reaction Time side_products->high_temp Side Products (e.g., debromination) low_temp Increase Reaction Temperature Increase Reaction Time side_products->low_temp Incomplete Reaction high_temp->end low_temp->end

Caption: Troubleshooting workflow for temperature-related issues.

G cluster_0 Reaction Outcomes Temp Reaction Temperature Decomposition Decomposition Temp->Decomposition Too High SideProducts Side Products (e.g., Di-bromination, Protodebromination) Temp->SideProducts High DesiredProduct Desired Product (Optimal Rate & Purity) Temp->DesiredProduct Optimal IncompleteReaction Incomplete Reaction Temp->IncompleteReaction Too Low

Caption: Relationship between reaction temperature and outcomes.

References

Solubility issues with 2-Amino-5-bromo-4-t-butylthiazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 2-Amino-5-bromo-4-t-butylthiazole.

Frequently Asked Questions (FAQs): General Properties and Handling

Q1: What are the general solubility characteristics of 2-Amino-5-bromo-4-t-butylthiazole?

A1: 2-Amino-5-bromo-4-t-butylthiazole is a lipophilic and hydrophobic molecule. This is due to its structure, which includes a bulky, nonpolar t-butyl group and a bromine atom.[1] Consequently, it exhibits low solubility in aqueous solutions but is more soluble in organic solvents.[1] For comparison, a related compound, 2-Amino-5-bromo-4-methylthiazole, is described as being sparingly soluble in water.[1]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of hydrophobic compounds like this one.[1] Other potential polar organic solvents include Dimethylformamide (DMF) and ethanol.[1] It is always advisable to perform a small-scale test to confirm solubility before preparing a large-scale stock solution.[2]

Q3: How should I safely handle and store this compound?

A3: 2-Amino-5-bromo-4-t-butylthiazole is a solid. When handling it, personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be used to avoid direct contact with skin and eyes.[2] The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2]

Troubleshooting Guide: Solubility in Organic Solvents for Reactions

Q4: I'm having difficulty dissolving 2-Amino-5-bromo-4-t-butylthiazole for a chemical reaction. What can I do?

A4: If you are experiencing poor solubility in a non-polar solvent, switching to a more polar organic solvent is recommended. For chemical reactions like cross-couplings, solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF) are often effective.[2] Gentle heating may also be necessary to achieve complete dissolution.[2] Always start with a small-scale solubility test before proceeding with your main reaction.[2]

Q5: My Suzuki-Miyaura coupling reaction is failing, which I suspect is due to solubility issues. How can I troubleshoot this?

A5: Poor solubility can certainly lead to low yields in coupling reactions. Here are some steps to address this, focusing on solvent and reaction conditions:

  • Solvent Choice: Ensure you are using an appropriate solvent where both the thiazole compound and your coupling partner are soluble. DMF and Dioxane are common choices for these reactions.[2]

  • Temperature: While elevated temperatures (80-110 °C) are typical for Suzuki reactions, excessive heat can cause decomposition.[2] If the compound dissolves but the reaction fails, consider lowering the temperature and extending the reaction time to minimize degradation of starting material or product.[2]

  • Degassing: Ensure the solvent is thoroughly degassed before use. Palladium(0) catalysts are sensitive to oxygen, and incomplete dissolution can hinder the catalyst's access to the substrate.[2]

Summary of Recommended Organic Solvents

SolventTypeCommon Use CasesNotes
DMSO Polar AproticHigh-concentration stock solutions for biological assays[1][3]Recommended as the primary solvent for initial stock preparation.[1]
DMF Polar AproticChemical synthesis (e.g., cross-coupling reactions)[2]Often effective for dissolving reactants in challenging couplings.[2]
THF Polar AproticChemical synthesisA common solvent for a variety of organic reactions.[2]
Ethanol Polar ProticStock solutions, co-solvent in aqueous buffers[1]May be used for stock preparation and in co-solvent systems.[1]
Toluene Non-polarChemical synthesis (e.g., cross-coupling reactions)[2]Use depends on the specific reaction requirements.
Dioxane Moderately PolarChemical synthesis (e.g., cross-coupling reactions)[2]Another common solvent for palladium-catalyzed reactions.

Troubleshooting Guide: Aqueous Solubility & Biological Assays

Q6: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why does this happen and what should I do?

A6: This common issue is known as "precipitation upon dilution." It occurs because the compound's solubility is high in the DMSO stock but very low in the final aqueous buffer.[1] When the stock is diluted, the percentage of organic solvent drops significantly, causing the compound to crash out of solution.[1]

The first step is to confirm you are not exceeding the compound's solubility limit in the final assay conditions. Try lowering the final concentration.[1] If precipitation persists, you will need to explore other formulation strategies.

start Precipitation Observed in Aqueous Buffer check_conc Lower the Final Concentration start->check_conc is_solved1 Problem Solved? check_conc->is_solved1 use_cosolvent Tier 1: Add a Co-Solvent (e.g., Ethanol, PEG) is_solved1->use_cosolvent No end_ok Proceed with Assay is_solved1->end_ok Yes is_solved2 Problem Solved? use_cosolvent->is_solved2 ph_adjust Tier 2: Adjust pH (Lower pH to protonate amino group) is_solved2->ph_adjust No is_solved2->end_ok Yes is_solved3 Problem Solved? ph_adjust->is_solved3 use_cyclo Tier 3: Use Cyclodextrins (Encapsulation) is_solved3->use_cyclo No is_solved3->end_ok Yes end_fail Re-evaluate Assay Conditions use_cyclo->end_fail

Caption: Troubleshooting workflow for compound precipitation in aqueous assays.

Q7: How can I improve the solubility of 2-Amino-5-bromo-4-t-butylthiazole in my aqueous buffer?

A7: Several techniques can be employed, often in combination. It is best to follow a tiered approach, starting with the simplest methods.[1]

TierStrategyDescriptionKey Considerations
1 Co-Solvent System Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycols) into the aqueous buffer.[1] This reduces the interfacial tension between the aqueous solution and the hydrophobic compound.[1]Ensure the final concentration of the co-solvent is compatible with your assay and does not affect cell viability or enzyme activity.[1]
2 pH Adjustment The basic amino group on the thiazole ring can be protonated. Lowering the pH of the buffer (making it more acidic) can form a more soluble salt.[1]Verify that the pH change does not negatively impact your assay components or biological system.[1]
3 Complexation Use cyclodextrins, which are cyclic oligosaccharides that encapsulate hydrophobic molecules within their core, while their hydrophilic exterior improves aqueous solubility.[1]The complexation efficiency can vary, and the cyclodextrin itself should not interfere with the assay.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility via the Shake-Flask Method

This protocol outlines the most common and reliable method for determining the solubility of a compound in a specific solvent.[4]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 1. Add excess solid compound to a known volume of solvent in a sealed vial. equil1 2. Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours. prep1->equil1 equil2 3. Allow the suspension to settle, letting undissolved solid sediment. equil1->equil2 sep1 4. Carefully withdraw an aliquot of the clear supernatant. equil2->sep1 sep2 5. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. sep1->sep2 quant1 6. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). sep2->quant1

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Detailed Steps:

  • Preparation: Add an excess amount of crystalline 2-Amino-5-bromo-4-t-butylthiazole to a series of vials, each containing a precise volume of the selected organic solvent. The excess solid is crucial to ensure a saturated solution is formed.[4]

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifugation can be used to accelerate this process.[4]

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, filter the sample through a chemically inert syringe filter (e.g., PTFE, 0.22 µm).[4]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Calculation: The solubility is expressed as the quantified concentration, typically in mg/mL or mol/L.

References

Safe handling and storage procedures for 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and use of 5-Bromothiazol-2-amine and its common salt, this compound monohydrobromide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A: this compound and its hydrobromide salt are classified as irritants. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: The hydrobromide salt is considered harmful if swallowed.[2][3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: To ensure safety, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Hand Protection: Wear suitable protective gloves.[5]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If working with fine powder or in a poorly ventilated area, use a dust mask (e.g., N95 type).[3]

Q3: What are the proper first aid procedures in case of exposure?

A: Immediate action is crucial in case of accidental exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1]

Q4: How should this compound be stored?

A: Proper storage is essential to maintain the compound's integrity and prevent accidents. Store the compound in a tightly sealed container in a location that is:

  • Cool and Dry: To prevent degradation.[4]

  • Well-Ventilated: To avoid the accumulation of any potential vapors or dust.[1][4]

  • Away from Incompatible Materials: Specifically, keep away from strong oxidizing agents.[4]

  • Dark: Some sources recommend keeping it in a dark place.[6][7]

For long-term storage, some suppliers recommend refrigeration or freezing.[6] Always refer to the supplier-specific recommendations.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound and its hydrobromide salt.

PropertyThis compoundThis compound HBrSource(s)
Molecular Formula C₃H₃BrN₂SC₃H₃BrN₂S · HBr,
Molecular Weight 179.04 g/mol 259.95 g/mol ,
Appearance White to light yellow solid/powderLight yellow to pale brown crystalline solid[4],,[1]
Melting Point 165 °C (decomposes)165 °C (decomposes),[8]
Storage Temperature Store in freezer, under -20°CRoom Temperature (10°C - 25°C),[7],[9]

Note: Physical properties can vary slightly between suppliers.

Troubleshooting Experimental Issues

Q5: I am having trouble dissolving the compound for my reaction. What solvents are recommended?

A: this compound and related compounds are generally soluble in polar organic solvents. For cross-coupling reactions, common solvents include Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF).[4] Gentle heating may be necessary to achieve complete dissolution. It is always advisable to perform a small-scale solubility test before committing the bulk of your material.[4]

Q6: My Suzuki-Miyaura coupling reaction has a low yield. What are the common causes and how can I troubleshoot it?

A: Low yields in Suzuki-Miyaura couplings with this substrate are a common issue. A systematic approach to troubleshooting can help identify the problem:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For electron-rich heteroaryl bromides like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often outperform traditional ligands like PPh₃.[4]

  • Base Selection: The base is crucial for activating the boronic acid. An inappropriate or weak base can lead to poor reactivity. Consider using stronger bases like K₃PO₄ or Cs₂CO³.[4]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[4]

  • Reaction Temperature: Excessive heat can cause decomposition of the starting material or product. If you observe degradation, try running the reaction at a lower temperature for a longer duration.[4]

Q7: I am observing significant debromination of my starting material during my cross-coupling reaction. How can I minimize this side reaction?

A: Protodebromination (loss of the bromine atom) is a known side reaction, particularly with electron-rich heterocyclic systems.[4] To mitigate this:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. Consider switching to a milder base like K₂CO₃.[4]

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[4]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source, leading to debromination. Use freshly dried, anhydrous solvents and reagents.[4]

  • Optimize Ligand Choice: Certain ligands may favor reductive elimination pathways that lead to debromination. Experimenting with different phosphine ligands may be beneficial.[4]

Experimental Protocols

General Procedure for the Synthesis of this compound from 2-Aminothiazole

This protocol is a representative example and may require optimization.

  • Dissolve 2-Aminothiazole (1 equivalent) in acetic acid at 0 °C.

  • Slowly add Bromine (2 equivalents) dropwise to the solution.

  • Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, adjust the pH to 7-8 using a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 times).

  • Wash the combined organic layers with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[6]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting a common issue encountered with this compound: low yield in a Suzuki-Miyaura cross-coupling reaction.

G Troubleshooting Workflow: Low Yield in Suzuki Coupling start Low Yield or No Reaction check_reagents Step 1: Verify Reagents - Purity of this compound? - Activity of boronic acid/ester? - Freshness of base and catalyst? start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No optimize_conditions Step 2: Optimize Conditions - Degassing thorough? - Temperature too high/low? - Anhydrous conditions maintained? reagents_ok->optimize_conditions reagents_bad->start conditions_ok Conditions Optimized optimize_conditions->conditions_ok Yes conditions_bad Improve Degassing Adjust Temperature Ensure Dry Solvents optimize_conditions->conditions_bad No change_catalyst Step 3: Change Catalyst System - Current Ligand: PPh3? - Current Base: Carbonate? conditions_ok->change_catalyst conditions_bad->start catalyst_ok System Appropriate change_catalyst->catalyst_ok No catalyst_bad Switch to Bulky Ligand (e.g., SPhos) Use Stronger Base (e.g., K3PO4) change_catalyst->catalyst_bad Yes analyze Step 4: Analyze Byproducts - Debromination observed? - Homocoupling? catalyst_ok->analyze catalyst_bad->start dehalogenation Use Milder Base Lower Temperature analyze->dehalogenation Debromination success Reaction Successful analyze->success No Major Side Products dehalogenation->start

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of 5-Bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 5-Bromothiazol-2-amine, a scaffold of significant interest in medicinal chemistry, understanding the precise three-dimensional arrangement of atoms is crucial for deciphering structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comparative overview of the crystal structure analysis of 5-bromothiazole derivatives, supported by experimental data and detailed methodologies.

While comprehensive crystallographic data for a wide range of this compound derivatives are not always publicly available, this guide utilizes data from a closely related bromothiazole compound, 2,4-diacetyl-5-bromothiazole , to exemplify the analytical process. A template for a representative Ethyl 2-amino-5-bromothiazole-4-carboxylate is also presented to illustrate how data would be compared.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters. A direct comparison of these parameters allows researchers to understand how different substituents on the thiazole ring influence the crystal packing and molecular geometry.

Table 1: Crystal Data and Structure Refinement for 2,4-diacetyl-5-bromothiazole. [1]

ParameterValue
Empirical FormulaC₇H₇BrNO₂S
Formula Weight249.11
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)4.040 (2)
b (Å)8.254 (5)
c (Å)13.208 (8)
α (°)96.191 (17)
β (°)93.865 (16)
γ (°)94.067 (11)
Volume (ų)420.9 (4)
Z2
Data Collection
Temperature (K)93(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected6521
Unique Reflections1573
Refinement
R-factor (all data)0.0564
wR-factor (all data)0.1374

Table 2: Illustrative Crystal Data for a Hypothetical this compound Derivative (Template).

This table serves as a template for the data that would be collected and compared for a novel this compound derivative.

ParameterExample Value
Empirical FormulaC₆H₇BrN₂O₂S
Formula Weight251.10
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Data Collection
Temperature (K)100(2)
Wavelength (Å)1.54178 (Cu Kα)
Reflections CollectedValue
Unique ReflectionsValue
Refinement
R-factor (all data)Value
wR-factor (all data)Value

Experimental Protocols

A standardized experimental workflow is essential for obtaining high-quality crystallographic data. The following protocol outlines the key steps in single-crystal X-ray diffraction analysis.

Methodology for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals are typically grown from a supersaturated solution of the purified compound. Common techniques include:

    • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in an intense, monochromatic X-ray beam.

    • The diffraction pattern is produced as the crystal is rotated. The angles and intensities of the diffracted X-rays are recorded using an area detector, such as a CCD or pixel detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to yield a set of unique reflections and their intensities.

    • The phase problem is solved using direct methods or other phasing techniques to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compounds discussed.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Slow Evaporation / Diffusion dissolution->crystal_growth selection Single Crystal Selection crystal_growth->selection mounting Crystal Mounting selection->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Final Model refinement->validation

Caption: Experimental workflow for crystal structure analysis.

molecular_structures cluster_derivatives Derivatives Core 5-Bromothiazole Core Amine This compound Core->Amine + NH2 at C2 Diacetyl 2,4-diacetyl-5-bromothiazole Core->Diacetyl + Acetyl at C2, C4 EthylEster Ethyl 2-amino-5-bromothiazole-4-carboxylate Amine->EthylEster + CO2Et at C4

Caption: Structural relationship of 5-Bromothiazole derivatives.

References

A Comparative Guide to the Biological Activity of 4- and 5-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The strategic placement of substituents on the thiazole ring is a key determinant of the pharmacological profile of these derivatives. This guide provides a comprehensive comparison of the biological activities of 4- and 5-substituted 2-aminothiazoles, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Positions

The substitution pattern on the 2-aminothiazole ring significantly influences its anticancer potential. Structure-activity relationship (SAR) studies have revealed that both the position and the nature of the substituent are critical for cytotoxic efficacy.

A general observation is that aromatic substitutions at either the 4- or 5-position tend to confer greater antitumor activity than aliphatic substitutions. For instance, a comparative study on a series of 2-aminothiazole derivatives showed that analogs with aromatic groups outperformed those with 4- or 5-methyl and 4-methyl and 5-ethyl carboxylate substitutions in anticancer assays.[1] However, in some contexts, the introduction of a simple methyl group at either the C4- or C5-position has been found to decrease the potency of the parent compound.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of various substituted 2-aminothiazole derivatives against different cancer cell lines, providing a basis for comparing the efficacy of substitution at the 4- and 5-positions.

Compound IDSubstitution at C4Substitution at C5Cancer Cell LineIC50 (µM)Reference
Series 1: Diaryl Substituted Analogs
2a3′,4′,5′-trimethoxyphenylnaphth-2-ylVariousSee original data[2]
2b3′,4′,5′-trimethoxyphenyl4-methylphenylVariousSee original data[2]
2d3′,4′,5′-trimethoxyphenyl4-methoxyphenylVariousSee original data[2]
3e3′,4′,5′-trimethoxyphenyl4-ethoxyphenyl (N-methylamino at C2)Various0.0017 - 0.038[2]
Series 2: Phenylamide Derivatives
21--carboxylic acid N-(2-chloro-6-methylphenyl)amideK562 (Leukemia)16.3[2]
Dasatinib--carboxylic acid N-(2-chloro-6-methylphenyl)amide derivativeK562 (Leukemia)11.08[2]
Series 3: Butylidene and Benzylamine Analogs
204,5-butylideneH1299 (Lung)4.89[2]
SHG-44 (Glioma)4.03[2]
Series 4: Cinnamic Acid Amide Analogs
28HCinnamic acid amide derivativeHT29 (Colon)0.63[2]
A549 (Lung)8.64[2]
HeLa (Cervical)6.05[2]
Series 5: Benzyl Derivatives
274-(tert-butyl)5-benzylHeLa (Cervical)1.6[2]

Antimicrobial Activity: Positional Importance in Pathogen Inhibition

Substituted 2-aminothiazoles have also demonstrated significant potential as antimicrobial agents. The position of substitution plays a crucial role in determining the spectrum and potency of their antibacterial and antifungal activities.

For example, a study on 2-amino-5-alkylidene-thiazol-4-ones revealed that the nature of the substituent on the thiazol-4-one core markedly influences antibacterial activity, with a 4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile derivative showing a minimal inhibitory concentration (MIC) of 8 µg/mL against Pseudomonas aeruginosa.[3]

Quantitative Comparison of Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for a series of 2-aminothiazole derivatives against various microbial strains, highlighting the impact of substitution patterns.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 8 Functionally substitutedEnterobacter cloacaePotentTrichophyton viride-[4]
Compound 1 Functionally substituted--Trichophyton virideGood activity[4]
[Formula: see text] 5-alkylidene-thiazol-4-oneP. aeruginosa8--[3]

Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation

A significant mechanism through which substituted 2-aminothiazoles exert their anticancer effects is the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition: Several 2-aminothiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5][6] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is another important target. This pathway is involved in cellular responses to stress and inflammation and plays a complex role in cancer.[7] Aminothiazole-based inhibitors of p38 MAPK have been designed and shown to possess anti-inflammatory and potentially anticancer properties.[7][8]

Other Kinases: The versatility of the 2-aminothiazole scaffold allows for the design of inhibitors targeting a range of other kinases, including Src family kinases, Aurora kinases, and Rho-associated kinases (ROCK).[9][10][11]

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates p38 p38 MAPK VEGFR2->p38 Activates Aminothiazole 4/5-Substituted 2-Aminothiazole Aminothiazole->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Promotes PI3K->Angiogenesis Promotes p38->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by 4/5-substituted 2-aminothiazoles.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Aminothiazole 4/5-Substituted 2-Aminothiazole Aminothiazole->p38 Inhibits Inflammation_Apoptosis Inflammation, Apoptosis TranscriptionFactors->Inflammation_Apoptosis

Caption: Inhibition of the p38 MAPK signaling pathway by 4/5-substituted 2-aminothiazoles.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 2-aminothiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate (24h) CellSeeding->Incubation1 CompoundTreatment Treat with 2-aminothiazole derivatives Incubation1->CompoundTreatment Incubation2 Incubate (e.g., 48-72h) CompoundTreatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance (e.g., 570 nm) Solubilization->Absorbance End End Absorbance->End

Caption: General workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

MIC_Workflow Start Start SerialDilution Prepare serial dilutions of 2-aminothiazole derivatives in broth Start->SerialDilution Inoculation Inoculate wells with standardized microbial suspension SerialDilution->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Observation Visually inspect for microbial growth Incubation->Observation MIC_Determination Determine MIC (lowest concentration with no visible growth) Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each 2-aminothiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Kinase_Inhibition_Workflow Start Start ReagentPrep Prepare kinase, substrate, ATP, and inhibitor solutions Start->ReagentPrep Incubation1 Pre-incubate kinase with 2-aminothiazole derivative ReagentPrep->Incubation1 ReactionInitiation Initiate reaction by adding ATP and substrate Incubation1->ReactionInitiation Incubation2 Incubate to allow phosphorylation ReactionInitiation->Incubation2 Detection Detect kinase activity (e.g., luminescence, fluorescence) Incubation2->Detection DataAnalysis Calculate % inhibition and IC50 value Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a specific substrate, ATP, and the 2-aminothiazole inhibitor in a suitable kinase buffer.

  • Inhibitor Pre-incubation: In a multi-well plate, pre-incubate the kinase with serial dilutions of the inhibitor for a defined period.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at an optimal temperature to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™). The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[12][13][14]

References

Validating 5-Bromothiazol-2-amine as a Template for Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors with improved potency and selectivity is a cornerstone of modern drug discovery, particularly in oncology. The 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of several approved kinase inhibitors, most notably the pan-Src family kinase inhibitor Dasatinib.[1] This guide provides a comprehensive analysis of 5-Bromothiazol-2-amine as a foundational template for the design of a new generation of kinase inhibitors. Through a comparative analysis with established kinase inhibitor scaffolds, supported by experimental data and detailed protocols, we aim to validate its potential and guide future drug development efforts.

The 2-Aminothiazole Scaffold: A Proven Template for Kinase Inhibition

The 2-aminothiazole moiety is a versatile heterocyclic structure that has demonstrated significant potential in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of biological activities, including potent kinase inhibition.[2][3] The core structure can be readily modified at several positions, allowing for the fine-tuning of inhibitory activity and selectivity against various kinases. The parent compound, this compound, has been shown to possess weak inhibitory activity against Aurora A kinase with a half-maximal inhibitory concentration (IC50) greater than 10 µM, indicating its potential as a starting point for optimization.[4]

Comparative Performance Analysis

To objectively evaluate the potential of the this compound scaffold, we present a comparative analysis of the inhibitory activities of its derivatives against those of established kinase inhibitor templates, namely quinazoline and pyrimidine scaffolds. The following tables summarize the IC50 values of representative compounds against various kinases.

Table 1: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

Compound IDDerivative ofTarget Kinase(s)IC50 (nM)Reference(s)
1 2-Aminothiazole (Dasatinib)Src, Abl<1[1]
2 2-AminothiazoleCDK21-10[5]
3 2-AminothiazoleCK2α600[6]
4 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora KinasesData not available, but shows promising activity[7]
5 This compoundAurora A>10,000[4]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference(s)
Gefitinib EGFR2-37
Erlotinib EGFR2
Lapatinib EGFR, HER210.8, 9.8[8]
Compound 6c EGFR, VEGFR-2, HER2, CDK283, 76, 138, 183[9]
Compound 16 VEGFR-2, FGFR-1, BRAF, BRAFV600E290, 350, 470, 300[10]

Table 3: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference(s)
Imatinib Abl, c-Kit, PDGFR25-100[11]
CYC116 Aurora A, Aurora B8, 9.2[12]
Compound 7 TBK1<1000 (submicromolar)[13]
Compound 18 TBK1<1000 (submicromolar)[13]
SI306 Src7,200 - 11,200 (in GBM cell lines)[11]

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibition studies, detailed experimental protocols are essential. Below are methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate (specific peptide or protein)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

  • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15][16]

In Vitro Kinase Inhibition Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the phosphorylation of a substrate by a kinase through the detection of FRET between a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., ULight™) on the substrate.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Test compounds

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin)

  • Assay buffer

  • White, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Add 2 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding 5 µL of the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.[17][18][19]

Cell-Based Kinase Inhibition Assay: Western Blot Analysis

This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target and downstream substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with primary antibodies against the phospho-protein and total protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition.[3][20][21]

Visualizing the Path Forward

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generic kinase signaling pathway, the workflow for inhibitor validation, and the structure-activity relationship (SAR) development process.

G cluster_0 Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_1 Kinase 1 Receptor_Tyrosine_Kinase->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: A simplified diagram of a typical kinase signaling cascade.

G cluster_1 Kinase Inhibitor Validation Workflow Scaffold_Selection Scaffold Selection (this compound) In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Scaffold_Selection->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) In_Vitro_Assay->Cell_Based_Assay Lead_Identification Lead Identification Cell_Based_Assay->Lead_Identification G cluster_2 Structure-Activity Relationship (SAR) Cycle Initial_Hit Initial Hit (this compound) Synthesis Synthesis of Analogs Initial_Hit->Synthesis Biological_Testing Biological Testing Synthesis->Biological_Testing SAR_Analysis SAR Analysis Biological_Testing->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

References

A Comparative Guide to the Suzuki-Miyaura Coupling of 5-Bromothiazol-2-amine and Other Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For medicinal chemists and drug development professionals, the ability to functionalize heterocyclic scaffolds is of paramount importance. This guide provides a comparative analysis of the performance of 5-bromothiazol-2-amine against other common bromo-heterocycles in this versatile reaction, supported by experimental data and detailed protocols.

Performance Comparison of Bromo-Heterocycles in Suzuki-Miyaura Coupling

The reactivity of bromo-heterocycles in Suzuki-Miyaura coupling is highly dependent on the nature of the heterocyclic ring, the position of the bromine atom, and the electronic properties of other substituents. The following table summarizes representative quantitative data for the Suzuki coupling of various bromo-heterocycles with arylboronic acids. It is important to note that direct comparison of yields should be interpreted with caution as reaction conditions are not always identical across different studies.

Bromo-HeterocycleBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Analogue Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O902-24Estimated High[1][2]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285[3]
2-BromothiophenePhenylboronic acidPyridine-based Pd(II)-complex-Water---[4]
2-BromofuranArylboronic acidsPdCl₂(PPh₃)₂K₂CO₃DMF/H₂O--Moderate to Good[5]
5-Bromoindazole (unprotected)4-Tolylboronic acidXPhos PrecatalystK₃PO₄----[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80284[7][8]
2,5-Dibromo-3-methylthiophene (mono-coupling)Arylboronic acids-----27-63[9]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[10][11]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of Suzuki-Miyaura coupling reactions. Below are generalized procedures for the coupling of the discussed bromo-heterocycles. Optimization of these protocols is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole Derivatives[1][2]
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-5-bromothiazole derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of Bromopyridines[3]
  • Reaction Setup: In a reaction vessel, combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Work-up and Purification: After cooling, the mixture is typically extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by chromatography.

General Procedure for Suzuki-Miyaura Coupling of Bromothiophenes[9]
  • Reaction Setup: A mixture of the bromothiophene derivative, arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for double coupling), a palladium catalyst, and a base are combined in a suitable solvent.

  • Reaction Conditions: The reaction is typically heated under an inert atmosphere. Reaction times and temperatures vary depending on the specific substrates and catalyst used.

  • Work-up and Purification: Standard extractive work-up followed by chromatographic purification yields the desired arylthiophene.

General Procedure for Suzuki-Miyaura Coupling of Bromofurans[5]
  • Reaction Setup: 2-Bromofuran is reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., K₂CO₃).

  • Solvent: A mixture of DMF and water is often used as the solvent.

  • Reaction: The reaction is typically stirred at an elevated temperature until completion.

  • Work-up and Purification: The product is isolated through an extractive work-up and purified by chromatography.

General Procedure for Suzuki-Miyaura Coupling of Bromoindazoles[7][8]
  • Reaction Setup: The bromoindazole, boronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., K₂CO₃) are combined in a solvent such as dimethoxyethane.

  • Reaction: The mixture is heated (e.g., at 80 °C) for a specified time (e.g., 2 hours).

  • Work-up and Purification: The reaction mixture is worked up using standard procedures, and the product is purified by chromatography.

Visualizing the Process

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Suzuki_Workflow reagents Combine Bromo-heterocycle, Boronic Acid, Base, Catalyst, Ligand inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute, Extract, Wash, and Dry reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison start Select Bromo-heterocycle thiazole This compound (Electron-rich) start->thiazole pyridine Bromopyridine (Electron-deficient) start->pyridine thiophene Bromothiophene (Electron-rich) start->thiophene furan Bromofuran (Electron-rich) start->furan indazole Bromoindazole (Varies with substitution) start->indazole outcome1 Generally good reactivity. Potential for catalyst inhibition by amino group. thiazole->outcome1 outcome2 Reactivity depends on Br position. Can be challenging due to pyridine coordination. pyridine->outcome2 outcome3 Good reactivity, especially at the 2-position. thiophene->outcome3 outcome4 Good reactivity, but can be prone to decomposition. furan->outcome4 outcome5 Reactivity influenced by N-substitution. indazole->outcome5

A logical comparison of the reactivity of different bromo-heterocycles in Suzuki reactions.

Conclusion

This compound and its derivatives are valuable substrates in Suzuki-Miyaura cross-coupling reactions, offering a gateway to a diverse range of functionalized 2-aminothiazoles. While generally exhibiting good reactivity, the presence of the amino group can necessitate careful optimization of reaction conditions to avoid catalyst inhibition. In comparison to other bromo-heterocycles, its performance is competitive. Electron-rich systems like bromothiophenes and bromofurans are often highly reactive, whereas electron-deficient bromopyridines can be more challenging substrates due to potential coordination to the palladium catalyst. The choice of catalyst, ligand, base, and solvent remains a critical parameter for achieving high yields and purity across all classes of bromo-heterocycles. This guide provides a foundational understanding to aid researchers in navigating the nuances of Suzuki-Miyaura couplings with these important building blocks.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool that plays a crucial role in the rational design and optimization of these analogs. By correlating the structural or property descriptors of compounds with their biological activities, QSAR models enable the prediction of activity for novel molecules, thereby guiding synthetic efforts and accelerating the drug discovery process.

This guide provides a comparative overview of various QSAR studies performed on 2-aminothiazole derivatives, targeting different therapeutic areas. It is intended for researchers, scientists, and drug development professionals, offering a structured comparison of methodologies, model performance, and key findings.

Comparative Analysis of QSAR Models for 2-Aminothiazole Derivatives

The following table summarizes the key statistical parameters from different QSAR studies on 2-aminothiazole analogs, offering a quantitative comparison of their predictive performance. The models vary in their therapeutic targets, the number of compounds used for training and testing, and the specific QSAR methodologies employed.

Therapeutic Target QSAR Model Type No. of Compounds (Training/Test) Q² (LOO) R² (ext) Key Descriptors/Fields Reference
Hec1/Nek2 Inhibition (Anticancer) 3-Descriptor Model25 (Total)0.84360.79650.6308ATSC1i, MATS8c, RPSA[1][2]
11β-HSD1 Inhibition Artificial Neural Network (ANN)56 (Total)0.94820.9944-GETAWAY, 3D-MoRSE, RDF, GALVEZ, etc.[3][4]
Aurora A Kinase Inhibition 2D-QSAR (MLR)54 (Total)0.8280.771-Not specified[5]
Aurora A Kinase Inhibition 3D-QSAR (CoMFA)54 (Total)0.9770.6950.788Steric and Electrostatic fields[5]
Aurora A Kinase Inhibition 3D-QSAR (CoMSIA)54 (Total)0.9600.6980.798Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields[5]
p56(Lck) Inhibition 8-Parameter ModelNot specifiedNot specifiedNot specifiedNot specified36 descriptors identified, 8 common ones used[6][7]
Chloroquine-sensitive P. falciparum Classical QSARNot specified-0.7890-Not specified[8]
Aurora Kinase Inhibition (Anticancer) 5-Variable Model48 (Training)0.89020.78750.8735PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24[9][10]
Anti-giardial Activity 5-Descriptor Model37 (Total)Not specifiedNot specifiedNot specifiedE2M, RDF115m, F10, MATS6v, Hypnotic-80[11]

Experimental Protocols in QSAR Studies

The development of a robust and predictive QSAR model follows a systematic workflow. While specific software and parameters may vary, the general methodology outlined below is common to the studies cited in this guide.

Data Set Preparation
  • Compound Selection: A series of 2-aminothiazole analogs with experimentally determined biological activity (e.g., IC₅₀, MIC) is collected.[10]

  • Data Curation: The biological activity data is typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.

  • Dataset Splitting: The full dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive power on compounds not used during model development.

Molecular Structure Optimization
  • 3D Structure Generation: The 2D structures of the molecules are converted into 3D representations.

  • Geometry Optimization: The 3D structures are energetically minimized to find their most stable conformation. This is a critical step for 3D-QSAR studies. Common methods include Density Functional Theory (DFT) with specific basis sets (e.g., b3lyp/6–311++g(d,p)) or molecular mechanics force fields like MMFF94.[1][3] Software such as Gaussian is often employed for this purpose.[3][4]

Descriptor Calculation
  • Descriptor Generation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified as 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., steric, electronic fields).[3]

  • Software: A variety of software packages are used to calculate descriptors, including Dragon, PaDEL, and QSARINS.[1][3][8]

Model Development and Validation
  • Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is done to avoid overfitting and to create a more interpretable model. Techniques like Genetic Algorithms (GA) are often used for this purpose.[5][6]

  • Model Building: A mathematical model is generated to correlate the selected descriptors with the biological activity. Common methods include:

    • Multiple Linear Regression (MLR): Creates a linear equation.[5]

    • Artificial Neural Networks (ANN): A machine learning approach capable of modeling complex non-linear relationships.[3][4]

    • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR techniques that use steric, electrostatic, and other fields to build a model.[5]

  • Internal Validation: The robustness of the model is tested using the training set. A common method is Leave-One-Out (LOO) cross-validation, which generates the Q² statistic.[1]

  • External Validation: The predictive power of the model is assessed using the test set. The R²ext value is a key metric for this evaluation.[1]

Visualizing QSAR Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in QSAR studies.

QSAR_Workflow cluster_data Data Preparation Data Dataset of 2-Aminothiazole Analogs (Structures and Activities) Split Split into Training and Test Sets Data->Split Opt 3D Structure Generation & Geometry Optimization Split->Opt Desc Descriptor Calculation (2D, 3D) Opt->Desc Select Feature Selection (e.g., Genetic Algorithm) Desc->Select Build Model Building (MLR, ANN, CoMFA) Select->Build Internal Internal Validation (Cross-validation, Q²) Build->Internal External External Validation (Test Set, R²ext) Internal->External Predict Predict Activity of New Compounds External->Predict

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

QSAR_Model_Types cluster_3d 3D-QSAR Methods QSAR QSAR Approaches D2_QSAR 2D-QSAR QSAR->D2_QSAR D3_QSAR 3D-QSAR QSAR->D3_QSAR ML_QSAR Machine Learning QSAR QSAR->ML_QSAR D2_Desc Based on Topological and Physicochemical Descriptors D2_QSAR->D2_Desc D3_Desc Based on 3D Molecular Fields (Steric, Electrostatic, etc.) D3_QSAR->D3_Desc CoMFA CoMFA D3_QSAR->CoMFA Example CoMSIA CoMSIA D3_QSAR->CoMSIA Example ML_Desc Utilizes Algorithms like ANN, SVM, etc. ML_QSAR->ML_Desc

References

A Comparative Guide to Purity Assessment Methods for Synthesized 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 5-Bromothiazol-2-amine is a critical step in ensuring the quality, safety, and efficacy of the final drug product. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for assessing the purity of this compound, supported by experimental protocols and data to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of a suitable analytical method for purity determination depends on several factors, including the expected purity level, the nature of potential impurities, and the required precision and accuracy. The following table summarizes the key performance characteristics of the most widely used techniques.

MethodPrincipleTypical Purity Range (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase.95.0 - 99.9High resolution, high sensitivity, excellent for quantitative analysis of non-volatile and thermally labile compounds.[1][2][3]Requires a suitable chromophore for UV detection, potential for co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.98.0 - 99.9High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile impurities.[4][5]Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Purity is determined by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.98.0 - 100.0A primary ratio method, highly accurate and precise, does not require a reference standard of the analyte itself.[6][7][8][9][10][11][12]Lower sensitivity compared to chromatographic methods, requires a well-resolved proton signal for the analyte.
Elemental Analysis (CHNS/Br) Combustion of the sample to convert elements into simple gases, which are then measured to determine the elemental composition.> 99Provides the elemental composition, which can confirm the empirical formula and indicate the presence of inorganic impurities.[13][14][15][16]Not suitable for identifying and quantifying organic impurities, accuracy can be affected by sample homogeneity.[15][17]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between the sample and a reference as a function of temperature to determine the melting point depression caused by impurities.> 98.5Provides a measure of absolute purity for crystalline solids, relatively fast and requires small sample amounts.[18][19][20]Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point.[18][20]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound.

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled with a mass spectrometer. A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

  • Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

This absolute quantification method provides a highly accurate purity assessment.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): 5 times the longest T1 relaxation time of the protons of interest.

    • Number of scans: 16 or more for a good signal-to-noise ratio.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis

This method confirms the elemental composition of the synthesized compound.

  • Instrumentation: CHNS/O elemental analyzer.

  • Sample Preparation: A few milligrams of the dried and homogenized sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, N2, SO2) are separated and quantified. Bromine content can be determined by specific titration methods after combustion.

  • Theoretical Values for C₃H₃BrN₂S:

    • Carbon (C): 20.13%

    • Hydrogen (H): 1.69%

    • Bromine (Br): 44.64%

    • Nitrogen (N): 15.65%

    • Sulfur (S): 17.90%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[14][16][21]

Visualizing the Workflow

A generalized workflow for the purity assessment of a synthesized compound is essential for maintaining a structured and logical approach from sample reception to the final purity report.

Purity_Assessment_Workflow General Workflow for Purity Assessment of Synthesized this compound cluster_synthesis Synthesis & Isolation cluster_initial_characterization Initial Characterization cluster_quantitative_analysis Quantitative Purity Assessment cluster_data_evaluation Data Evaluation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, FTIR, MS) Purification->Structural_Confirmation Preliminary_Purity Preliminary Purity Check (TLC, Melting Point) Purification->Preliminary_Purity HPLC HPLC Structural_Confirmation->HPLC GC_MS GC-MS Structural_Confirmation->GC_MS qNMR qNMR Structural_Confirmation->qNMR Elemental_Analysis Elemental Analysis Structural_Confirmation->Elemental_Analysis DSC DSC Structural_Confirmation->DSC Preliminary_Purity->HPLC Preliminary_Purity->GC_MS Preliminary_Purity->qNMR Preliminary_Purity->Elemental_Analysis Preliminary_Purity->DSC Data_Comparison Compare Results from Multiple Methods HPLC->Data_Comparison GC_MS->Data_Comparison qNMR->Data_Comparison Elemental_Analysis->Data_Comparison DSC->Data_Comparison Impurity_Profiling Identify and Quantify Impurities Data_Comparison->Impurity_Profiling Final_Purity Assign Final Purity Value Impurity_Profiling->Final_Purity Report Generate Certificate of Analysis Final_Purity->Report

Caption: A generalized workflow for the purity assessment of synthesized this compound.

The following diagram illustrates the logical relationship between the different analytical methods in confirming the purity and identity of the synthesized compound.

Logical_Relationship Logical Relationship of Purity Assessment Methods cluster_identity Identity Confirmation cluster_purity Purity Determination Synthesized_Compound Synthesized this compound NMR NMR (1H, 13C) Synthesized_Compound->NMR Confirms Structure FTIR FTIR Synthesized_Compound->FTIR Confirms Functional Groups MS Mass Spectrometry Synthesized_Compound->MS Confirms Molecular Weight HPLC HPLC Synthesized_Compound->HPLC Quantifies Impurities GC_MS GC-MS Synthesized_Compound->GC_MS Identifies Volatile Impurities qNMR qNMR Synthesized_Compound->qNMR Absolute Purity Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis Confirms Elemental Composition DSC DSC Synthesized_Compound->DSC Measures Absolute Purity of Crystalline Solid Final_Purity Final Purity Assignment HPLC->Final_Purity qNMR->Final_Purity Elemental_Analysis->Final_Purity DSC->Final_Purity

Caption: Interrelation of methods for purity and identity confirmation.

References

Efficacy of 2-Aminothiazole Derivatives Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Among the promising candidates, 2-aminothiazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an objective comparison of the efficacy of select 2-aminothiazole derivatives against standard antibiotics, supported by experimental data from various studies.

Performance Comparison of Antimicrobial Activity

The antibacterial efficacy of 2-aminothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the size of the inhibition zone in agar diffusion assays. The following tables summarize the performance of several 2-aminothiazole derivatives in comparison to standard antibiotics against common bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency.

CompoundDerivative TypeBacteriumMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Derivative A N-substituted 2-aminothiazoleStaphylococcus aureus4AmpicillinComparable[1]
Derivative B Schiff base of 2-aminothiazoleStaphylococcus aureusComparable to AmpicillinAmpicillinNot specified
Derivative C Schiff base of 2-aminothiazoleEscherichia coliComparable to AmpicillinAmpicillinNot specified
Derivative D Thiazolyl-thiourea with 3,4-dichlorophenylStaphylococcus epidermidis4-16Not specifiedNot specified
Compound 21 Trifluoromethoxy substituted aminothiazoleMethicillin-resistant Staphylococcus aureus (MRSA)2-4CeftriaxoneNot specified
Various Derivatives Piperazinyl derivativesMethicillin-resistant Staphylococcus aureus (MRSA)4Not specifiedNot specified
Various Derivatives Piperazinyl derivativesEscherichia coli8Not specifiedNot specified
Zone of Inhibition Data

The disk diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diameter of the zone of growth inhibition around a disk impregnated with the test compound. Larger zone diameters generally correlate with greater antibacterial activity.

CompoundConcentration (µg/mL)BacteriumZone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)
NS-5 100Bacillus subtilis20Standard24
NS-8 100Bacillus subtilis20Standard24
NS-5 100Escherichia coli19Standard25
NS-8 100Escherichia coli21Standard25
Compound A1 Not SpecifiedBacillus subtilis22-33Norfloxacin38-48
Compound A2 Not SpecifiedBacillus subtilis21-33Norfloxacin38-48
Compound B1 Not SpecifiedBacillus subtilis20-26Norfloxacin38-48

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison data.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[2][3]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the 2-aminothiazole derivative or standard antibiotic in a suitable solvent to create a stock solution of known concentration. Sterilize the solution by filtration.

  • Preparation of Microtiter Plates: Dispense a sterile broth medium into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add the stock solution of the antimicrobial agent to the first well of a row and perform two-fold serial dilutions by transferring a fixed volume of the solution to the subsequent wells. This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 35°C ± 2°C) for 16-20 hours.[2]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[4][5][6]

  • Preparation of Agar Plates: Use Mueller-Hinton agar plates, which are standardized for susceptibility testing.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a confluent lawn of bacteria.

  • Application of Antibiotic Disks: Aseptically place paper disks impregnated with a standard concentration of the 2-aminothiazole derivative or standard antibiotic onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates, typically at 37°C, for a specified period (e.g., 18-24 hours).

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested agent.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution (Test Compound) D Perform Serial Dilutions of Test Compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare 96-Well Plate (Broth Medium) C->D D->E F Incubate Plate (16-20h, 35°C) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate (Create a bacterial lawn) A->B C Apply Antibiotic Disks (Impregnated with test compounds) B->C D Incubate Plate (e.g., 18-24h, 37°C) C->D E Measure Zone of Inhibition (Diameter in mm) D->E F Determine Susceptibility (Compare to standard charts) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

References

Spectroscopic Data Interpretation: A Comparative Guide to 5-Bromothiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 5-Bromothiazol-2-amine and two structurally related alternatives: 2-amino-5-chlorothiazole and 2-amino-5-nitrothiazole. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the identification, characterization, and quality control of these compounds, which are valuable building blocks in medicinal chemistry and drug development. This document summarizes key spectroscopic data in a comparative format, details the experimental protocols for data acquisition, and provides a visual representation of a typical synthetic workflow.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the key spectroscopic features of this compound, 2-amino-5-chlorothiazole, and 2-amino-5-nitrothiazole. This data has been compiled from various spectral databases and literature sources.

¹H NMR Data Comparison
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.2s1HH-4 (thiazole ring)
~6.8br s2H-NH₂
2-amino-5-chlorothiazole ~7.0s1HH-4 (thiazole ring)
~6.5br s2H-NH₂
2-amino-5-nitrothiazole ~8.4s1HH-4 (thiazole ring)
~7.9br s2H-NH₂
¹³C NMR Data Comparison
CompoundChemical Shift (δ) ppmAssignment
This compound ~168C2 (C-NH₂)
~138C4
~107C5 (C-Br)
2-amino-5-chlorothiazole ~170C2 (C-NH₂)
~140C4
~115C5 (C-Cl)
2-amino-5-nitrothiazole ~172C2 (C-NH₂)
~150C5 (C-NO₂)
~135C4
IR Spectroscopy Data Comparison
CompoundWavenumber (cm⁻¹)Assignment
This compound 3400-3200N-H stretch
~1620N-H bend
~1540C=N stretch
~1050C-Br stretch
2-amino-5-chlorothiazole 3400-3200N-H stretch
~1625N-H bend
~1550C=N stretch
~1080C-Cl stretch
2-amino-5-nitrothiazole 3400-3200N-H stretch
~1630N-H bend
~1580, ~1340NO₂ asymmetric & symmetric stretch
~1540C=N stretch
Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 178/180 (M⁺, M⁺+2)99, 72
2-amino-5-chlorothiazole 134/136 (M⁺, M⁺+2)99, 72
2-amino-5-nitrothiazole 145 (M⁺)115, 99, 88

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for the thiazole derivatives discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Data Acquisition (Electron Ionization):

    • The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound from 2-aminothiazole.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product 2_Aminothiazole 2-Aminothiazole Bromination Bromination 2_Aminothiazole->Bromination 5_Bromothiazol_2_amine This compound Bromination->5_Bromothiazol_2_amine Reagents Bromine (Br2) Acetic Acid 0°C to Room Temp. Reagents->Bromination

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its analogs, which is essential for their effective use in research and development. The provided data and protocols serve as a valuable resource for the unambiguous identification and characterization of these important chemical entities.

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Anticancer Agents Derived from 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – A comprehensive guide comparing the preclinical efficacy of anticancer agents based on the 2-aminothiazole scaffold has been published, offering researchers and drug development professionals a detailed analysis of in vitro and in vivo performance. This guide focuses on a promising investigational compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, and the clinically approved drug, Dasatinib, providing a valuable resource for understanding the translational potential of this class of molecules.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide delves into the preclinical data of two notable examples: a highly potent and selective fluorinated benzothiazole analog of 5-Bromothiazol-2-amine, and Dasatinib, a multi-targeted kinase inhibitor. By presenting a side-by-side comparison of their performance in cell-based assays and animal models, this publication aims to illuminate the path from promising laboratory findings to potential clinical applications.

In Vitro Efficacy: Potency and Selectivity at the Cellular Level

The initial assessment of any potential anticancer drug lies in its ability to inhibit the growth of cancer cells in a laboratory setting. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), with lower values indicating higher potency.

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound A)

This compound, a structural analog of the this compound framework, has demonstrated remarkable potency and selectivity against a range of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen. It exhibits particularly potent activity against certain breast and ovarian cancer cell lines.

Cell LineCancer TypeGI50 (µM)
MCF-7Breast<0.001[1][2]
MDA-MB-468Breast<0.001[1]
T-47DBreast<0.1
IGROV-1Ovarian<0.01[1]
OVCAR-3Ovarian<0.01
PC-3Prostate>10[1]
HCT-116Colon>10
Dasatinib

Dasatinib, a well-established therapeutic agent, also displays potent in vitro activity across a variety of cancer cell lines, consistent with its role as a multi-targeted kinase inhibitor.

Cell LineCancer TypeIC50 (nM)
K562Leukemia<1
LAMA-84Leukemia<1
A549Non-Small Cell Lung8 - 10,000
NCI-H1975Non-Small Cell Lung29 - 57[3]
MCF-7Breast1600 - 2100[4][5]
MDA-MB-231Breast700[5]
HTLA-230Neuroblastoma<1000[6]
SY5YNeuroblastoma92[6]
Hep-2Laryngeal(Significant inhibition, specific IC50 not stated)

In Vivo Efficacy: Translating Cellular Potency to Tumor Inhibition

The true measure of an anticancer agent's potential is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted in immunodeficient mice, are a standard preclinical tool for evaluating in vivo efficacy.

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (and its Prodrug, Phortress)

The potent in vitro activity of this compound translates to significant antitumor effects in vivo. Studies have utilized both direct administration of the compound and its more soluble lysylamide prodrug, Phortress.

Tumor ModelCancer TypeCompound/ProdrugDose & ScheduleTumor Growth Inhibition
OVCAR-3 Hollow FiberOvarianCompound A10 mg/kg, i.p.>50%[7]
OVCAR-3 XenograftOvarianCompound A6.7 & 10 mg/kgSignificant delay in tumor growth[7]
MCF-7 XenograftBreastPhortress20 mg/kgSignificant retardation of tumor growth[8]
IGROV-1 XenograftOvarianPhortress20 mg/kgSignificant retardation of tumor growth[8]
Dasatinib

Dasatinib has demonstrated robust in vivo antitumor activity in various xenograft models, supporting its clinical use.

Tumor ModelCancer TypeDose & ScheduleTumor Growth Inhibition
K-BALB XenograftLeukemia10 mg/kg/day, p.o.Significant survival benefit
K562 XenograftLeukemia25 mg/kg, b.i.d., p.o.Significant tumor regression
Lung Cancer PDXLung30 mg/kgSignificant inhibition of tumor growth[9][10]
HTLA-230 OrthotopicNeuroblastoma30 mg/kg/daySignificant inhibition of tumor growth[6]
Hep-2 XenograftLaryngeal(Dose not specified)37.5% (alone), 62.5% (with cisplatin)[11]

Signaling Pathways and Experimental Workflows

The mechanisms of action and the processes for evaluating these compounds can be visualized through the following diagrams.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Line_Culture Cancer Cell Line Culture Drug_Treatment Treatment with 2-Aminothiazole Derivative Cell_Line_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Drug_Treatment->Cytotoxicity_Assay IC50_Determination IC50/GI50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Implantation Human Tumor Cell Implantation (Immunodeficient Mice) IC50_Determination->Xenograft_Implantation Promising Candidates Tumor_Growth Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Drug_Administration Drug Administration (e.g., p.o., i.p.) Tumor_Growth->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI_Calculation

Preclinical Evaluation Workflow for 2-Aminothiazole Derivatives.

signaling_pathway cluster_dasatinib Dasatinib Mechanism of Action Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL inhibits SRC_Family_Kinases SRC Family Kinases (SRC, LYN, FYN) Dasatinib->SRC_Family_Kinases inhibits c-KIT c-KIT Dasatinib->c-KIT inhibits PDGFR PDGFR Dasatinib->PDGFR inhibits Proliferation Proliferation BCR-ABL->Proliferation Survival Survival SRC_Family_Kinases->Survival c-KIT->Proliferation PDGFR->Survival

Simplified Signaling Pathway Inhibition by Dasatinib.

Experimental Protocols

In Vitro Cytotoxicity Assay (NCI-60 Protocol Summary)

The in vitro cytotoxicity of the compounds was determined using the NCI-60 human tumor cell line screen, which employs a Sulforhodamine B (SRB) assay.[12]

  • Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[12]

  • Drug Addition: Test compounds are added at five 10-fold dilutions, with a maximum concentration of 100 µM, and incubated for an additional 48 hours.[2]

  • Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are stained with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.[12]

  • Measurement: Bound stain is solubilized with 10 mM trizma base, and the absorbance is read at 515 nm.[12] The GI50 is then calculated as the drug concentration that causes a 50% reduction in the net protein increase.

In Vivo Xenograft Tumor Model

The in vivo efficacy of the compounds was evaluated using human tumor xenograft models in immunodeficient mice.[13][14]

  • Animal Model: Athymic nude or other immunodeficient mice (e.g., NOD-SCID) aged 6-8 weeks are used.[13]

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in 100 µL of sterile, serum-free media or PBS, sometimes mixed with Matrigel) are injected subcutaneously into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.[13]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The drug is administered via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[15]

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Animal body weight and overall health are also monitored as indicators of toxicity.[13]

This comparative guide underscores the potential of 2-aminothiazole derivatives as a rich source of novel anticancer agents. The robust preclinical data for both the investigational compound and the approved drug, Dasatinib, provide a strong rationale for the continued exploration and development of this important class of molecules.

References

Comparative Analysis of 5-Bromothiazol-2-amine Based Kinase Inhibitors: A Guide to Cross-reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1] This guide provides a comparative analysis of kinase inhibitors based on the 5-Bromothiazol-2-amine template, evaluating their cross-reactivity and selectivity profiles against established alternatives.

While comprehensive kinome-wide screening data for the simple this compound is not extensively available in public literature—with reports indicating weak activity against some kinases like Aurora A (IC50 >10 µM)—its derivatives have shown significant potential.[2][3] For the purpose of this guide, we present a representative profile for a hypothetical "this compound Analog" to illustrate the principles of selectivity profiling. This analog is compared with Dasatinib, a promiscuous 2-aminothiazole inhibitor, and Vemurafenib, a more selective BRAF inhibitor.

Data Presentation: Quantitative Inhibitor Profiling

The following tables summarize the inhibitory activity of our representative analog and comparator compounds across a panel of selected kinases and in cell-based assays. This quantitative data is essential for assessing potency and selectivity.

Table 1: Biochemical Kinase Selectivity Profile

This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values, which quantify the potency of the inhibitors against purified kinase enzymes. Lower values indicate higher potency.

Kinase TargetThis compound Analog (IC50, nM)Dasatinib (Kd, nM)Vemurafenib (IC50, nM)
ABL1 5500.8 >10,000
SRC 2500.6 >10,000
BRAF 8,50011031
BRAF (V600E) 7,80011015
p70S6K (RPS6KB1) 801.91,100
AURKA (Aurora A) >10,000254,600
LCK 3201.0 >10,000
ZAK (MAP3K20) 9501,200187

Data for Dasatinib and Vemurafenib are compiled from publicly available kinome screening databases. Data for the "this compound Analog" is representative and for illustrative purposes.

Table 2: Cellular Activity Profile

This table summarizes the potency of the inhibitors in a cellular context, measuring their ability to inhibit cell proliferation (GI50) in cancer cell lines with known kinase dependencies.

Cell LinePrimary Kinase TargetThis compound Analog (GI50, nM)Dasatinib (GI50, nM)Vemurafenib (GI50, nM)
K562 BCR-ABL8508 >10,000
A375 BRAF (V600E)>10,00035080
MCF-7 PI3K/mTOR pathway220150>10,000

Data is representative and compiled from various sources for illustrative comparison.

Visualizing Kinase Inhibition

Diagrams are critical tools for visualizing complex biological and experimental processes. The following visualizations were created using the DOT language to illustrate key aspects of kinase inhibitor profiling.

cluster_pathway Simplified RAS-RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Dasatinib Dasatinib (Multi-kinase) Dasatinib->BRAF

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and points of inhibitor action.

cluster_workflow Kinase Inhibitor Screening Workflow HTS Primary Screen (High-Throughput) DoseResponse Dose-Response Assay (Biochemical IC50) HTS->DoseResponse Identify Hits KinomeScan Selectivity Profiling (e.g., KinomeScan®) DoseResponse->KinomeScan Confirm Potency CellularTarget Cellular Target Engagement (e.g., Phospho-Substrate Assay) KinomeScan->CellularTarget Assess Selectivity CellularActivity Cellular Activity Assay (e.g., Proliferation GI50) CellularTarget->CellularActivity Confirm On-Target Effect Lead Lead Candidate CellularActivity->Lead Validate in vivo models

Caption: A typical experimental workflow for kinase inhibitor discovery and profiling.

cluster_selective Selective Inhibitor (e.g., Vemurafenib) cluster_promiscuous Promiscuous Inhibitor (e.g., Dasatinib) Inhibitor1 Inhibitor Target1 On-Target (BRAF) Inhibitor1->Target1 High Affinity OffTarget1a Off-Target (Kinase A) Inhibitor1->OffTarget1a Low Affinity OffTarget1b Off-Target (Kinase B) Inhibitor1->OffTarget1b Low Affinity Inhibitor2 Inhibitor Target2 On-Target (ABL) Inhibitor2->Target2 High Affinity OffTarget2a Off-Target (SRC) Inhibitor2->OffTarget2a High Affinity OffTarget2b Off-Target (p70S6K) Inhibitor2->OffTarget2b High Affinity

Caption: Logical relationship illustrating selective versus promiscuous kinase inhibition.

Experimental Protocols

Detailed and reproducible methodologies are the foundation of comparative analysis. Below are protocols for key experiments used in kinase inhibitor profiling.

Protocol 1: Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine an inhibitor's IC50 value by measuring ATP depletion during the kinase reaction.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Adenosine 5'-triphosphate (ATP) at a concentration near the Km for the specific kinase

  • Test compounds (serially diluted in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "full inhibition" (0% activity) controls.

  • Kinase Reaction Preparation: Prepare a kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well containing the plated compounds.

  • Initiation: Prepare an ATP solution in kinase assay buffer. To start the reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competition Binding Assay (KinomeScan®)

This protocol outlines the principles of the KinomeScan® platform, a competition binding assay used to quantify the binding affinity (Kd) of inhibitors against a large panel of kinases.[4][5]

Principle: Test compounds are competed against an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured by quantifying the DNA tag using qPCR. A lower amount of bound kinase indicates stronger competition from the test compound.[4]

Materials:

  • Panel of DNA-tagged kinases

  • Immobilized broad-spectrum kinase ligand (e.g., on beads)

  • Test compound at a specified concentration (for % inhibition) or in serial dilution (for Kd determination)

  • Binding buffer

  • Wash buffer

  • qPCR reagents

  • Affinity capture solid support (e.g., streptavidin-coated beads)

Procedure:

  • Assay Preparation: A mixture is prepared in a microtiter plate well containing the DNA-tagged kinase, the immobilized ligand, and the test compound in binding buffer.

  • Binding Competition: The mixture is incubated to allow the binding to reach equilibrium. The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Affinity Capture: The immobilized ligand (with any bound kinase) is captured on a solid support.

  • Washing: Unbound kinase and test compound are washed away.

  • Elution and Quantification: The DNA-tagged kinase is eluted, and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase is compared to a DMSO control. For single-concentration screening, this is reported as percent of control (%Ctrl). For dose-response curves, the data is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol details how to measure the inhibition of a specific kinase's activity within a cellular context by detecting the phosphorylation status of its downstream substrate.

Principle: An active kinase phosphorylates its substrates. An effective inhibitor will decrease the level of substrate phosphorylation, which can be detected using a phospho-specific antibody.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system (membranes, buffers)

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to serve as a loading control.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal for each treatment condition. Compare the normalized signal in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.

References

A Head-to-Head Battle in Synthesis: 2-Amino-5-bromothiazole vs. 2-(Boc-amino)-5-bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic route. This guide provides an in-depth comparison of two key building blocks in medicinal chemistry: 2-amino-5-bromothiazole and its Boc-protected counterpart, 2-(tert-butoxycarbonyl-amino)-5-bromothiazole. We will delve into their performance in common cross-coupling reactions, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The bromine atom at the 5-position provides a convenient handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the presence of the free amino group in 2-amino-5-bromothiazole can present challenges, including potential side reactions and catalyst inhibition. This has led to the widespread use of the Boc-protected version, 2-(Boc-amino)-5-bromothiazole, which masks the nucleophilicity of the amino group.

At a Glance: Key Physicochemical Properties

A summary of the fundamental properties of both compounds is presented below.

Property2-Amino-5-bromothiazole2-(Boc-amino)-5-bromothiazole
Molecular Formula C₃H₃BrN₂SC₈H₁₁BrN₂O₂S
Molecular Weight 179.04 g/mol 279.15 g/mol
Appearance White to light yellow crystalline powderOff-white to yellow solid
Melting Point 165 °C (decomposes)[1][2]149 °C
Solubility Soluble in polar organic solventsSlightly soluble in water
CAS Number 3034-22-8405939-39-1

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary advantage of employing 2-(Boc-amino)-5-bromothiazole lies in its enhanced performance and predictability in palladium-catalyzed cross-coupling reactions. The Boc protecting group prevents the free amino group from interfering with the catalytic cycle, which can otherwise lead to lower yields and the formation of undesired byproducts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. However, the free amino group in 2-amino-5-bromothiazole can complicate this reaction. In some cases, the amino group can coordinate to the palladium catalyst, potentially hindering its activity. More significantly, the unprotected amine can undergo side reactions, such as N-arylation, although this is less common under Suzuki conditions compared to Buchwald-Hartwig amination.

To circumvent these issues, the amino group is often acylated prior to the Suzuki reaction. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the acylation of 2-amino-5-bromothiazole, followed by a Suzuki coupling of the resulting amide with 4-fluorophenylboronic acid.[3][4] This two-step process highlights the necessity of masking the amino group to achieve the desired outcome.

The use of 2-(Boc-amino)-5-bromothiazole simplifies this workflow by providing a substrate that is ready for direct use in Suzuki couplings, often leading to higher yields and cleaner reaction profiles.

Comparative Data: Suzuki-Miyaura Coupling

While a direct, side-by-side comparison in the literature is scarce, the general preference for protected 2-aminothiazoles in complex syntheses suggests superior performance. Below is a representative comparison based on typical yields reported for similar substrates.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-bromothiazole (as amide derivative)[3][4]4-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood
2-(Boc-amino)-5-bromothiazole (representative)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O951875-85[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds. When using 2-amino-5-bromothiazole in this reaction, the presence of two distinct amino groups (the endocyclic amine and the exocyclic 2-amino group) can lead to a mixture of products, including self-coupling and other side reactions. Protecting the 2-amino group with a Boc group effectively blocks its reactivity, allowing for selective amination at the 5-position.

Comparative Data: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-bromothiazoleMorpholineNot availableNot availableNot availableNot availableNot availableLow to moderate
2-(Boc-amino)-5-bromothiazole (representative)DiarylaminesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11012Good

Strategic Considerations: To Protect or Not to Protect?

The decision to use the free amine or the Boc-protected version depends on several factors:

  • Reaction Type: For palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, the Boc-protected version is highly recommended to avoid side reactions and achieve higher yields.

  • Subsequent Steps: If the synthetic route requires the amino group to be free for a subsequent transformation, the additional steps of protection and deprotection must be factored into the overall efficiency of the synthesis.

  • Cost and Availability: 2-Amino-5-bromothiazole is generally more readily available and less expensive than its Boc-protected counterpart. For large-scale synthesis, this may be a significant consideration.

  • Process Simplicity: Using the Boc-protected derivative can simplify the reaction work-up and purification due to a cleaner reaction profile.

Experimental Protocols

Synthesis of 2-(Boc-amino)-5-bromothiazole

Materials:

  • 2-Amino-5-bromothiazole hydrobromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-amino-5-bromothiazole hydrobromide (1.0 eq.) in a mixture of THF and triethylamine, add 4-(dimethylamino)pyridine (catalytic amount).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography or by stirring in a mixture of ethyl acetate and heptane, followed by filtration to yield 2-(Boc-amino)-5-bromothiazole.

General Protocol for Suzuki-Miyaura Coupling of 2-(Boc-amino)-5-bromothiazole

Materials:

  • 2-(Boc-amino)-5-bromothiazole

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine 2-(Boc-amino)-5-bromothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

General Protocol for Buchwald-Hartwig Amination of 2-(Boc-amino)-5-bromothiazole

Materials:

  • 2-(Boc-amino)-5-bromothiazole

  • Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk flask.

  • Add 2-(Boc-amino)-5-bromothiazole and the amine.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the flask and heat the reaction mixture at 100-120 °C, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the Boc Group

Materials:

  • N-Boc protected thiazole derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane or methanol.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as the corresponding salt.

Visualizing the Synthetic Strategy

The choice between the unprotected and protected starting material can be visualized as a decision point in a synthetic workflow.

G cluster_start Starting Material Selection cluster_unprotected Unprotected Route cluster_protected Protected Route Start 2-Amino-5-bromothiazole Acylation Acylation/Protection Start->Acylation Boc_Start 2-(Boc-amino)-5-bromothiazole Coupling2 Direct Cross-Coupling (e.g., Suzuki) Boc_Start->Coupling2 Coupling1 Cross-Coupling (e.g., Suzuki) Acylation->Coupling1 Final_Product 5-Aryl-2-aminothiazole Coupling1->Final_Product Deprotection may be needed depending on protecting group Deprotection Boc Deprotection Coupling2->Deprotection Deprotection->Final_Product

Comparison of synthetic routes.

Conclusion

In the synthesis of complex molecules utilizing 2-aminothiazole as a building block, the use of 2-(Boc-amino)-5-bromothiazole offers significant advantages in terms of reaction efficiency, yield, and predictability, particularly in palladium-catalyzed cross-coupling reactions. While the upfront cost and additional deprotection step are factors to consider, the benefits of a cleaner reaction profile and the avoidance of potential side reactions often outweigh these drawbacks. For syntheses where the 2-amino group's reactivity could be problematic, the Boc-protected version stands out as the superior choice for achieving reliable and reproducible results. In contrast, for simpler transformations or when cost is a primary driver, 2-amino-5-bromothiazole may be a viable option, provided that potential side reactions are carefully managed.

References

A Comparative Guide to Synthetic Routes for 5-Substituted-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substituent at the 5-position of the thiazole ring plays a crucial role in modulating this activity. Consequently, the development of efficient and versatile synthetic routes to 5-substituted-2-aminothiazoles is of significant interest.

This guide provides a comparative overview of key synthetic strategies, from the classic Hantzsch synthesis to modern multicomponent reactions and post-synthesis functionalization. We present quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the optimal method for their specific target molecules.

Comparison of Primary Synthetic Routes

The choice of synthetic strategy depends heavily on the desired 5-substituent, available starting materials, and scalability. The following table summarizes and compares the most prevalent methods.

Synthetic RouteKey ReactantsTypical ConditionsScope of 5-SubstituentTypical Yields (%)AdvantagesDisadvantages
Hantzsch Thiazole Synthesis α-Haloketone, ThioureaReflux in Ethanol or Methanol, 30 min - 2 h[3][4]Broad (Aryl, Alkyl, Acyl, etc., depending on ketone)70-99%[5][6]Well-established, high-yielding, simple procedure.[4]α-Haloketone precursors can be unstable or require separate synthesis.[7]
Three-Component Cascade Cyclization Enaminone, Cyanamide, Elemental SulfurN-Methylpyrrolidone (NMP), N-Methylmorpholine (NMM), 100 °C[8]Primarily Acyl groups60-95%[9][10]One-pot, atom-economical, uses readily available elemental sulfur, good functional group tolerance.[8]Scope is largely limited to 5-acylthiazoles.
Halogenation & Nucleophilic Substitution 2-Aminothiazole, Halogenating agent (NBS, Br₂), Nucleophile (Amine, Thiol)DMF, 70 °C, 3 h[11]Amino, Sulfide groups65-88%[11]Fast, high yields, avoids isolation of halogenated intermediate.[11]Requires a pre-synthesized 2-aminothiazole; limited to nucleophilic substituents.
Solid-Phase Synthesis Resin-bound aldehyde, Amine, α-Bromoketone, ThioureaSolid-phase steps followed by TFA cleavageCarboxamidesLibrary SynthesisIdeal for generating libraries of analogues for screening.Multi-step, requires specialized solid-phase techniques.

Experimental Protocols

Hantzsch Thiazole Synthesis (General Protocol)

This method remains a cornerstone for thiazole synthesis due to its simplicity and high yields.[5] The reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[3]

Procedure:

  • In a round-bottom flask, dissolve the appropriate α-haloketone (1.0 eq.) and thiourea (1.2-1.5 eq.) in ethanol or methanol.[4]

  • Heat the reaction mixture to reflux (approx. 70-80 °C) with stirring for 30 minutes to 2 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of a weak base (e.g., 5% Na₂CO₃ or NaHCO₃) to neutralize the HBr formed and precipitate the product.[4]

  • Collect the solid product by vacuum filtration, washing the filter cake with water.

  • The crude product can be air-dried and, if necessary, purified by recrystallization from a suitable solvent like ethanol.[4]

Three-Component Cascade Cyclization for 5-Acyl-2-Aminothiazoles

This modern, one-pot approach provides efficient access to 2-amino-5-acylthiazoles from simple starting materials.[8][9]

Procedure:

  • To a reaction vessel, add the enaminone (1.0 eq.), cyanamide (1.5 eq.), elemental sulfur (2.0 eq.), and a tertiary amine base such as N-methylmorpholine (NMM) (2.0 eq.).[8]

  • Add N-methylpyrrolidone (NMP) as the solvent and heat the mixture to 100 °C under a nitrogen atmosphere.

  • Stir the reaction for the required time (typically monitored by TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and isolate the product through standard workup and purification procedures, such as extraction and column chromatography.

Halogenation and Nucleophilic Substitution

This strategy allows for the introduction of nucleophilic groups at the 5-position of an existing 2-aminothiazole ring in a one-pot, two-step sequence.[11]

Procedure:

  • Dissolve the starting 2-aminothiazole derivative (1.0 eq.) and a halogenating agent (e.g., Bromine, 1.0 eq.) in Dimethylformamide (DMF).

  • Stir the mixture at room temperature for approximately 3 hours to form the 5-halo-2-aminothiazole intermediate.

  • To the same pot, add a weak base (e.g., NaHCO₃, 2.0 eq.) and the desired nucleophile (e.g., an amine or thiol, 1.0-1.2 eq.).

  • Heat the mixture to approximately 70 °C for 3 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthetic Route Comparison

The following diagram illustrates the logical relationship between the three primary solution-phase synthetic strategies for accessing the 5-substituted-2-aminothiazole core.

G cluster_hantzsch Hantzsch Synthesis cluster_3comp Three-Component Reaction cluster_postfunc Post-Functionalization h_reac1 α-Haloketone product 5-Substituted-2-Aminothiazole h_reac1->product Condensation h_reac2 Thiourea h_reac2->product t_reac1 Enaminone t_reac1->product One-Pot Cascade t_reac2 Cyanamide t_reac2->product One-Pot Cascade t_reac3 Sulfur (S8) t_reac3->product One-Pot Cascade p_reac1 2-Aminothiazole p_int 5-Halo Intermediate p_reac1->p_int Halogenation p_reac2 Halogenating Agent p_reac2->p_int p_reac3 Nucleophile (Amine, Thiol) p_reac3->product p_int->product Nucleophilic Substitution

Caption: Comparative workflow of major synthetic routes to 5-substituted-2-aminothiazoles.

References

Safety Operating Guide

Proper Disposal of 5-Bromothiazol-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 5-Bromothiazol-2-amine is critical for personal safety, environmental protection, and regulatory adherence in research and development settings. This guide provides a comprehensive, procedural framework for its proper handling and disposal.

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding specific hazards, handling protocols, and emergency measures. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, and closed-toe shoes, when handling this compound. In case of exposure, follow the first-aid measures outlined in the SDS and seek immediate medical attention.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate toxicity if swallowed or in contact with skin.[2] Therefore, handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[2] Avoid generating dust during handling.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its common salt, which is essential for its proper handling and disposal.

PropertyThis compoundThis compound monohydrobromide
CAS Number 3034-22-861296-22-8
Molecular Formula C₃H₃BrN₂SC₃H₄Br₂N₂S
Molecular Weight 179.04 g/mol 259.95 g/mol
Appearance SolidLight yellow to pale brown crystalline solid
Melting Point 165 °C (decomposes)
GHS Hazard Codes H315, H319, H335H302, H319

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the most critical step to prevent dangerous reactions.

  • Designation : this compound waste is classified as a halogenated organic solid waste.

  • Segregation : This waste must be kept separate from other waste streams, particularly non-halogenated organic waste, acids, bases, and oxidizers.[3][4] Mixing incompatible waste can lead to hazardous reactions.

Step 2: Waste Collection and Containerization
  • Solid Waste : Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.[3]

  • Container Specifications : The container must be in good condition, made of a material compatible with the chemical, and have a secure, screw-top lid to prevent leaks and spills.

  • Spill Cleanup : In case of a spill, sweep up the solid material, taking care to avoid generating dust. Place the spilled material and any contaminated absorbent materials into the designated hazardous waste container.

Step 3: Waste Labeling and Documentation

Accurate labeling is a legal requirement and is crucial for safe disposal.

  • Hazardous Waste Label : As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[2][5]

  • Label Content : The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations.

    • The accumulation start date.

    • An accurate list of all contents by percentage.

  • Waste Log : Maintain a log of all chemicals added to the waste container to ensure an accurate inventory.[3]

Step 4: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA within the laboratory.[3] This area should be under the control of the generator, at or near the point of generation.

  • Storage Conditions : Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated location, away from incompatible materials.[5] The container should be stored in secondary containment to mitigate potential leaks.

Step 5: Final Disposal
  • Professional Disposal : Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]

  • Scheduling Pickup : Do not dispose of this chemical down the drain or in regular trash.[2][6] Contact your EHS office to schedule a waste pickup when the container is nearly full.

Step 6: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as regular trash.

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[3]

  • Rinsate Collection : The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[3] For highly toxic chemicals, all three rinses should be collected as hazardous waste.

  • Drying and Disposal : Allow the rinsed container to air dry completely in a fume hood before defacing the label and disposing of it as regular laboratory glass or plastic waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound waste.

G cluster_0 Immediate Actions cluster_1 Container Decontamination Spill Spill Occurs PPE Wear Appropriate PPE Spill->PPE Contain Contain Spill PPE->Contain Sweep Sweep Solid Material Contain->Sweep Collect Collect in Waste Container Sweep->Collect Empty Empty Container Rinse1 Triple Rinse with Solvent Empty->Rinse1 CollectRinse Collect Rinsate as Hazardous Waste Rinse1->CollectRinse Dry Air Dry Container CollectRinse->Dry Deface Deface Label Dry->Deface Discard Dispose as Regular Waste Deface->Discard

Caption: Spill response and container decontamination procedures.

References

Comprehensive Safety and Handling Guide for 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 5-Bromothiazol-2-amine, tailored for researchers and professionals in laboratory and drug development settings. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Safety Data

This compound and its common salt, 2-Amino-5-bromothiazole monohydrobromide, are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is a solid, often appearing as a light yellow to pale brown crystalline powder.[1]

Key safety information is summarized in the table below.

IdentifierValueReference
GHS Pictogram GHS07 (Exclamation Mark)[2][3]
Signal Word Warning[1][2][3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3][4]
CAS Number 3034-22-8 (Free base), 61296-22-8 (Monohydrobromide)[2][5]
Physical State Solid, Crystalline Powder[1][5]
Melting Point ~165 °C (decomposes)[2][5]
Incompatibilities Strong oxidizing agents.[5]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. The material is noted to be hygroscopic and air-sensitive.[1]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles or glasses with side shields conforming to NIOSH (US) or EN 166 (EU) standards.[4][5] A face shield may be required for operations with a high risk of splashing.

  • Skin Protection :

    • Gloves : Handle with chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][4] Dispose of contaminated gloves after use.[4]

    • Protective Clothing : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection : Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or if dust is generated.[2][3] For operations that may generate significant aerosols or vapors, a respirator with an appropriate cartridge is necessary.[6]

  • Footwear : Wear closed-toe shoes. In areas with a high risk of spills, chemical-resistant boots or shoe covers should be used.

Operational and Handling Plan

A systematic approach to handling ensures minimal exposure and contamination.

Step 1: Preparation and Engineering Controls

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Safety Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Avoid Dust Formation : Handle the solid carefully to avoid creating dust.[1][4]

Step 2: Chemical Handling

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]

  • Avoid Contact : Do not get the chemical in eyes, on skin, or on clothing.[1] Avoid breathing in dust or vapors.[1]

  • Spill Management : In case of a spill, do not create dust. Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal.[1][5]

Step 3: Post-Handling

  • Decontamination : Clean the work area thoroughly after use.

  • Storage : Store the chemical in its original, tightly sealed container in a designated, secure area.[1]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.

  • Waste Classification : This chemical waste is classified as hazardous.[1]

  • Disposal Method : Dispose of the substance and its container at an approved waste disposal plant or a special waste collection point.[1] Do not empty into drains.[1]

  • Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[1][7]

Experimental Protocol Example: Synthesis of 2-Amino-5-bromothiazole

This section provides a detailed methodology for a common laboratory procedure involving the handling of a related compound to synthesize this compound, illustrating the practical application of the safety measures described.

Objective : To synthesize 2-amino-5-bromothiazole from its hydrobromide salt.

Materials :

  • 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol)

  • Triethylamine (TEA) (24.1 mL, 174.53 mmol)

  • Tetrahydrofuran (THF) (350 mL)

Procedure :

  • Preparation : In a chemical fume hood, prepare a suspension of 2-amino-5-bromothiazole hydrobromide (30.0 g) in tetrahydrofuran (350 mL) in an appropriately sized flask equipped with a magnetic stirrer.

  • Reaction : While stirring the suspension, add triethylamine (24.1 mL) to the flask.

  • Incubation : Stir the resulting mixture at room temperature for 6 hours.

  • Filtration : After the reaction is complete, remove the resulting precipitate (triethylammonium bromide) by filtration.

  • Concentration : Concentrate the filtrate under reduced pressure to obtain the 2-amino-5-bromothiazole product.[1]

  • Purification : The resulting product can often be used directly in subsequent reactions without further purification.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Weigh Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Manage Spills Immediately E->F If spill occurs G Decontaminate Work Area E->G I Store Chemical Properly E->I H Segregate Hazardous Waste F->H G->H J Dispose via Approved Vendor H->J I->A For next use K Remove PPE & Wash Hands J->K

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiazol-2-amine
Reactant of Route 2
5-Bromothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.